Propyl pyruvate

Catalog No.
S1906458
CAS No.
20279-43-0
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl pyruvate

CAS Number

20279-43-0

Product Name

Propyl pyruvate

IUPAC Name

propyl 2-oxopropanoate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3-4H2,1-2H3

InChI Key

ILPVOWZUBFRIAX-UHFFFAOYSA-N

SMILES

CCCOC(=O)C(=O)C

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCOC(=O)C(=O)C

The exact mass of the compound Propyl pyruvate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

propyl 2-oxopropanoate IUPAC nomenclature

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Identification

The table below summarizes the fundamental identifying information for propyl 2-oxopropanoate.

Property Description
IUPAC Name Propyl 2-oxopropanoate [1]
Other Names Propyl pyruvate; 2-Oxopropanoic acid propyl ester [1] [2] [3]
CAS Registry Number 20279-43-0 [1] [2] [3]
Molecular Formula C6H10O3 [1] [2] [3]
Molecular Weight 130.14 g/mol [1] [2]
SMILES O=C(C(=O)OCCC)C [1]
InChI Key ILPVOWZUBFRIAX-UHFFFAOYSA-N [1]

Physicochemical Properties and Safety

The following table outlines key experimental and calculated properties of propyl 2-oxopropanoate, which are critical for laboratory handling and experimental design.

Property Value / Description Citation
Physical Appearance Colorless to pale yellow clear liquid [2]
Density 1.015 g/cm³ (Calculated) [1]
Boiling Point 169.4 °C at 760 mmHg (Calculated) [1] [3]
Flash Point 61.2 °C (Calculated) [1] [3]
Refractive Index 1.408 (Calculated) [1]
Vapor Pressure 1.54 mmHg at 25°C (Estimated) [2] [3]
Odor Description At 100%: sweet, caramellic, floral [2]
GHS Hazard Statements H302-H315-H319-H335 (For Isopropyl ester variant) [4]

Derivative as a Novel Anticancer Agent

A significant finding from the search is a patented derivative of propyl 2-oxopropanoate with investigated anticancer properties.

  • Key Compound: Propyl 3-bromo-2-oxopropanoate (Propyl bromopyruvate), with the molecular formula C6H9BrO3 and a molecular weight of 209.04 g/mol [5].
  • Patent Context: This compound is the subject of a US patent (US20060058383A1) that describes it and its derivatives as "novel anticancer agents" [6]. The patent has since been abandoned, but the technical disclosure remains relevant for research.

Proposed Anticancer Mechanisms and Protocols

The patent suggests the compound exerts its effects primarily by targeting cancer cell metabolism.

  • Primary Mechanism: Inhibition of Glycolysis [6]. The compound is proposed to target and inhibit the glycolytic pathway in cancer cells. Many cancer cells rely heavily on glycolysis for energy production (a phenomenon known as the Warburg effect), even in the presence of oxygen. By disrupting this key metabolic pathway, the compound can deprive cancer cells of energy.
  • Additional Mechanisms: The patent also suggests the compound may induce:
    • Apoptosis (programmed cell death) [6].
    • Necrotic cell death [6].
    • Inhibition of mitochondrial respiration and the tricarboxylic acid (TCA) cycle [6].
Experimental Design & Workflow

The logical flow for investigating the anticancer activity of propyl 3-bromo-2-oxopropanoate, as derived from the patent, can be summarized in the following experimental workflow:

Experimental workflow for evaluating Propyl 3-bromo-2-oxopropanoate as an anticancer agent, from in vitro assays to combination therapy screening.

Detailed Experimental Methodology

1. In Vitro Cell Culture and Treatment

  • Cell Lines: Experiments can be conducted on a panel of cancer cell lines, potentially including leukemias, lymphomas, and solid tumors such as from the colon, brain, breast, prostate, liver, pancreas, and ovaries [6].
  • Treatment Preparation: Prepare a stock solution of Propyl 3-bromo-2-oxopropanoate in a suitable solvent like DMSO or ethanol, with subsequent dilution in cell culture medium. The final solvent concentration should be kept low (e.g., <0.1%) to avoid cytotoxicity.
  • Dosing and Incubation: Treat cells with a range of concentrations (e.g., 1-100 µM) for varying durations (24-72 hours). Include vehicle-treated controls.

2. Metabolic Assay (Glycolytic Inhibition)

  • Principle: Directly measure the extracellular acidification rate (ECAR) as a proxy for lactate production and glycolytic flux, using a Seahorse XF Analyzer or similar instrumentation.
  • Protocol:
    • Seed cancer cells in a specialized microplate.
    • Treat cells with the compound or vehicle control.
    • Measure basal ECAR.
    • Perform a mitochondrial stress test by sequential injection of oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (complex I/III inhibitors) to assess glycolytic capacity and reserve [6].

3. In Vivo Efficacy Study

  • Model: Use immunocompromised mice implanted with human cancer cells (xenograft model) [6].
  • Dosing: Administer the compound via a relevant route (e.g., intraperitoneal injection). The patent suggests that the compound may be used in combination with other therapies like radiation, chemotherapy, or immunotherapy [6].
  • Endpoint: Monitor tumor volume over time and analyze tumors post-study for markers of proliferation (Ki-67) and cell death (TUNEL assay).

Application in Flavor and Fragrance

Beyond biomedical research, propyl 2-oxopropanoate (this compound) is also used as a synthetic flavoring agent.

  • Organoleptic Properties: It is described as having a sweet, caramellic, and floral odor and flavor [2].
  • Regulatory Status: It has a FEMA Number of 4484 (GRAS status). However, search results note that the FDA no longer provides for its use in food, indicating a potentially changed regulatory status that requires verification [2].

References

Comprehensive Technical Guide: Pyruvate Derivatives in Cellular Metabolism and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyruvate and its Central Metabolic Role

Pyruvic acid (CH₃COCOOH) represents a fundamental metabolic hub in cellular biochemistry, serving as the critical junction between carbohydrate metabolism and numerous biosynthetic pathways. This simple α-ketoacid features a three-carbon chain with both carbonyl (C=O) and carboxyl (COOH) functional groups, existing in equilibrium with its hydrated form, pyruvate, in aqueous solutions [1]. As the final product of glycolysis under aerobic conditions, pyruvate occupies a strategic position that allows it to feed into multiple metabolic processes based on cellular energy demands, oxygen availability, and biosynthetic requirements [1]. The metabolism of pyruvate occurs primarily in the mitochondrial matrix, where it serves as a crucial substrate for energy production, gluconeogenesis, and the synthesis of amino acids and fatty acids [1].

The central importance of pyruvate in cellular metabolism is evidenced by its involvement in over a dozen metabolic pathways and the severe consequences observed when its metabolism is disrupted. Pyruvate stands at the critical intersection of glucose, amino acid, and lipid metabolism, allowing for metabolic flexibility in response to changing nutritional and environmental conditions [2]. Research has demonstrated that dysregulation of pyruvate metabolism contributes significantly to various disease states, including cancer, metabolic disorders, neurodegenerative conditions, and cardiovascular diseases [1]. This has positioned pyruvate and its derivative compounds as attractive targets for therapeutic intervention, particularly in oncology and metabolic disease research where modulating pyruvate flux can alter fundamental cellular processes driving pathogenesis [3].

Comprehensive Metabolic Pathways of Pyruvate Derivatives

Key Enzymatic Pathways and Transformations
  • Pyruvate Dehydrogenase Complex (PDC): This multienzyme complex catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, effectively linking glycolysis to the tricarboxylic acid (TCA) cycle [1]. The PDC consists of three main components: pyruvate decarboxylase (E1), dihydrolipoamide acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3) [4]. This transformation represents a critical regulatory point in carbohydrate metabolism, as it commits pyruvate to complete oxidation for maximum ATP yield rather than alternative fates. The PDC requires five essential cofactors: thiamine pyrophosphate (TPP), lipoic acid, coenzyme A (CoA), FAD, and NAD+, with the E2 subunit (DLAT) serving as the core component that coordinates the overall reaction sequence [4] [1]. Regulation occurs through phosphorylation by pyruvate dehydrogenase kinases (PDKs), which inactivate the complex, and dephosphorylation by pyruvate dehydrogenase phosphatases (PDPs), which restore activity [4].

  • Transamination to Alanine: Pyruvate undergoes reversible transamination catalyzed by alanine transaminase (ALT), accepting an amino group from glutamate to form alanine and α-ketoglutarate [1]. This reaction represents a crucial link between carbohydrate and amino acid metabolism, allowing for the balanced utilization of carbon skeletons for energy production or protein synthesis based on physiological needs. The alanine derived from this pathway serves not only as a proteinogenic amino acid but also functions as a key gluconeogenic precursor in the liver through the glucose-alanine cycle, particularly during fasting or intense exercise when muscle tissue exports alanine to the liver for conversion back to glucose [1].

  • Carboxylation to Oxaloacetate: Pyruvate carboxylase (PC) catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate, serving as a crucial anaplerotic reaction that replenishes TCA cycle intermediates [4]. This mitochondrial enzyme requires acetyl-CoA as a positive allosteric regulator, creating a feed-forward activation mechanism that ensures adequate oxaloacetate is available when mitochondrial acetyl-CoA levels are high [4]. The oxaloacetate produced can follow several metabolic fates: it can condense with acetyl-CoA to initiate the TCA cycle, serve as a precursor for gluconeogenesis in the liver and kidneys, be transaminated to aspartate for protein and nucleotide synthesis, or support lipogenesis through citrate formation [4].

Specialized Metabolic Fate Table

Table 1: Major Metabolic Fates of Pyruvate and Key Regulatory Elements

Metabolic Pathway Primary Enzyme/Complex Subcellular Location Key Regulatory Factors Primary Metabolic Fate
Oxidative Decarboxylation Pyruvate Dehydrogenase Complex (PDC) Mitochondrial Matrix PDK inactivation, PDP activation, acetyl-CoA/NADH inhibition Acetyl-CoA production for TCA cycle
Carboxylation Pyruvate Carboxylase (PC) Mitochondrial Matrix Acetyl-CoA activation Oxaloacetate for gluconeogenesis/TCA cycle
Reduction Lactate Dehydrogenase (LDH) Cytoplasm NADH/NAD+ ratio, oxygen availability Lactate regeneration of NAD+
Transamination Alanine Transaminase (ALT) Cytoplasm/Mitochondria Amino acid availability, energy status Alanine for protein synthesis/transport
Fermentation Pyruvate Formate-Lyase (PFL) Cytoplasm Oxygen tension, glucose availability Formate and acetyl-CoA (anaerobic)
Metabolic Integration and Branch Points

The metabolic flexibility afforded by pyruvate's multiple transformation pathways allows organisms to adapt to diverse physiological conditions and energy demands. During aerobic conditions in well-oxygenated tissues, the majority of pyruvate is transported into mitochondria and converted to acetyl-CoA by PDC, enabling efficient ATP production through oxidative phosphorylation [1]. Under hypoxic or anaerobic conditions, such as during intense exercise or in ischemic tissues, pyruvate is preferentially reduced to lactate in the cytoplasm, which serves to regenerate NAD+ and allow glycolysis to continue in the absence of oxygen [1]. This lactate can either be used locally or transported to other tissues (particularly the liver) for reconversion to pyruvate and subsequent gluconeogenesis (Cori cycle) [1].

The regulatory complexity of pyruvate metabolism ensures that these metabolic fates are appropriately matched to cellular needs through allosteric regulation, covalent modification, and transcriptional control mechanisms. For example, the PDC is strongly inhibited by its products acetyl-CoA and NADH, creating a feedback loop that limits further pyruvate oxidation when energy charge is high [4]. Similarly, PDK isoforms are upregulated by hypoxia inducible factor (HIF-1α) under low oxygen conditions, reducing PDC activity and directing pyruvate toward lactate production [4]. This sophisticated regulatory network allows for precise coordination of pyruvate metabolism across tissues and in response to changing metabolic priorities.

Emerging Research: DLAT in Tumorigenesis and Therapeutic Targeting

Novel Mechanism of DLAT in Hepatocellular Carcinoma

Groundbreaking research published in 2025 has revealed a previously unrecognized role for dihydrolipoamide S-acetyltransferase (DLAT), a core component of the PDC, in promoting tumorigenesis through suppression of leucine catabolism [3]. This study demonstrated that DLAT overexpression in hepatocellular carcinoma (HCC) leads to direct acetylation of the K109 residue of AU RNA-binding methylglutaconyl-coenzyme A (CoA) hydratase (AUH), a critical enzyme in the leucine catabolism pathway [3]. This acetylation event markedly inhibits AUH enzymatic activity, resulting in intracellular accumulation of leucine and sustained activation of the mTOR signaling complex, a central regulator of cell growth and proliferation that is frequently dysregulated in cancer [3]. Importantly, analysis of clinical samples revealed a significant correlation between DLAT upregulation and poor prognosis in HCC patients, suggesting this mechanism has clinical relevance for human cancer progression [3].

The discovery of DLAT's function as an acetyltransferase for AUH represents a paradigm shift in understanding how pyruvate metabolism influences cancer progression beyond the well-characterized Warburg effect. While cancer metabolism has traditionally been associated with increased glycolysis and lactate production even under aerobic conditions, this research illuminates a novel metabolic connection between pyruvate metabolism and amino acid catabolism that independently supports oncogenic signaling [3]. The identification of this DLAT-AUH-leucine-mTOR axis provides not only insight into fundamental cancer biology but also reveals new therapeutic opportunities for targeting metabolic dependencies in liver cancer and potentially other malignancies [3].

Innovative Therapeutic Strategy with AUHK109R-mRNA LNPs

To exploit this newly discovered mechanism therapeutically, researchers developed an mRNA-based intervention using lipid nanoparticles (LNPs) to deliver a modified AUHK109R mRNA that encodes an acetylation-resistant variant of the AUH protein [3]. This innovative approach effectively bypassed DLAT-mediated suppression of leucine catabolism in preclinical HCC models, resulting in restored leucine breakdown, inhibition of mTOR signaling, and significant suppression of tumor growth in vivo [3]. The AUHK109R-mRNA LNP strategy represents a promising therapeutic modality that could potentially be applied to other enzyme deficiencies or functional impairments resulting from post-translational modifications in cancer and other diseases [3].

The translational potential of this approach is enhanced by the rapid advancement of LNP delivery technology, which has recently gained clinical validation through its successful application in COVID-19 mRNA vaccines. By leveraging this delivery platform for metabolic reprogramming in cancer, the researchers have established a novel therapeutic framework that could be adapted to target various metabolic enzymes implicated in tumorigenesis [3]. This study highlights the growing recognition that targeting cancer metabolism requires moving beyond conventional approaches to develop innovative strategies that address the unique metabolic dependencies and regulatory mechanisms operating in malignant cells [3].

Experimental Protocols for Studying Pyruvate Metabolism

Protocol 1: Mitochondrial Pyruvate Transport Assay

The mitochondrial pyruvate carrier (MPC) mediates a critical step in pyruvate metabolism by facilitating its transport across the inner mitochondrial membrane. This assay measures the initial rates of pyruvate uptake in isolated mitochondria using an inhibitor stop technique, which was pioneered by Titheradge and Coore [2]. Begin by isolating mitochondria from fresh rat liver tissue through differential centrifugation, with final purification on a Percoll gradient to ensure high functional integrity. Prepare an uptake buffer containing 120mM KCl, 20mM HEPES (pH 7.2), 5mM KH₂PO₄, 1mM EGTA, and 0.3% fatty acid-free BSA, then prewarm to 37°C. Initiate the transport reaction by adding 0.5mg mitochondrial protein to uptake buffer containing 0.1mM [¹⁴C]pyruvate (specific activity 2μCi/μmol). Terminate uptake at precisely timed intervals (5, 15, 30, 45, and 60 seconds) by rapid addition of 10μM α-cyano-4-hydroxycinnamate (α-CCN), a specific inhibitor of the MPC [2]. Immediately pellet mitochondria through silicone oil centrifugation, lyse, and quantify radioactivity by scintillation counting. Include control samples with α-CCN added before pyruvate to measure non-specific binding. Calculate specific transport rates by subtracting non-specific counts and normalizing to mitochondrial protein content, with initial rates determined from the linear portion of the uptake curve (typically 5-30 seconds).

For inhibitor specificity studies, preincubate mitochondria with potential inhibitors such as phenylpyruvate or α-keto-isocaproate (metabolites elevated in phenylketonuria and maple syrup urine disease, respectively) for 2 minutes before initiating transport with labeled pyruvate [2]. These compounds have been shown to competitively inhibit pyruvate transport with Kᵢ values in the 0.5-2mM range, providing insight into potential pathological mechanisms in these metabolic disorders [2]. To investigate hormonal regulation, isolate mitochondria from livers of glucagon-treated rats (50μg glucagon/100g body weight, 15 minutes prior to sacrifice), which demonstrates enhanced pyruvate transport capacity through cAMP-dependent phosphorylation of carrier-associated regulatory proteins [2].

Protocol 2: Pyruvate Dehydrogenase Complex Activity Assay

This spectrophotometric assay quantifies PDC activity by coupling the production of NADH to the reduction of a tetrazolium dye, providing a sensitive and continuous measurement of enzyme activity. Isolate the PDC from fresh tissue samples (liver or cultured cells) by homogenization in ice-cold buffer containing 50mM MOPS (pH 7.4), 250mM sucrose, 5mM MgCl₂, 2mM β-mercaptoethanol, 1mM EDTA, and 0.1% Triton X-100, followed by centrifugation at 15,000×g for 10 minutes at 4°C. Prepare the reaction mixture containing 50mM Tris-HCl (pH 8.0), 0.2mM thiamine pyrophosphate, 1mM MgCl₂, 2.5mM NAD⁺, 0.1mM coenzyme A, 0.5% BSA, 0.6mM p-iodonitrotetrazolium violet (INT), and 1.5mM phenazine methosulfate (PMS). Initiate the reaction by adding 2mM sodium pyruvate and 50-100μg of tissue extract protein, then immediately monitor the increase in absorbance at 500nm for 5-10 minutes at 37°C [4]. Calculate enzyme activity using the molar extinction coefficient for formazan (ε=15.9 mM⁻¹cm⁻¹), with one unit of activity defined as 1μmol NADH produced per minute.

To determine the phosphorylation status and actual in vivo activity of PDC, include parallel assays with and without preincubation with a specific pyruvate dehydrogenase phosphatase (PDP) to fully dephosphorylate and activate the complex [4]. The activity ratio (-PDP/+PDP) provides insight into the regulatory state of the enzyme in the tissue under the conditions of study. For inhibitor screening applications, preincubate the enzyme extract with potential PDK inhibitors such as radicicol or dichloroacetate (DCA) for 10 minutes before assay initiation, which will increase observed activity by preventing phosphorylation-mediated inactivation [4]. This assay system can be adapted to high-throughput screening formats for identifying novel modulators of PDC activity with potential therapeutic applications in metabolic diseases and cancer.

Quantitative Data Summary Table

Table 2: Key Enzymes in Pyruvate Metabolism and Kinetic Parameters

Enzyme/Complex EC Number Key Cofactors/Regulators Inhibitors Pathway
Pyruvate Dehydrogenase Complex (PDC) 1.2.4.1 TPP, Lipoic acid, CoA, FAD, NAD+ Phosphorylation (PDKs), Acetyl-CoA, NADH Oxidative Decarboxylation
Pyruvate Carboxylase (PC) 6.4.1.1 Biotin, ATP, Acetyl-CoA (activator) Aspartate, Glutamate Anaplerosis, Gluconeogenesis
Lactate Dehydrogenase (LDH) 1.1.1.27 NADH/NAD+ Oxamate, FX-11 (specific isoform inhibitor) Fermentation, Cori Cycle
Alanine Transaminase (ALT) 2.6.1.2 Pyridoxal phosphate Cycloserine, Aminooxyacetate Amino Acid Metabolism
Pyruvate Kinase (PK) 2.7.1.40 K+, Mg2+, F1,6BP (activator) Phenylalanine, ATP, Alanine Glycolysis

Pathway Visualization and Data Integration

Pyruvate Metabolic Integration Pathway

PyruvateMetabolism Pyruvate Metabolic Integration Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (10 steps) AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDC Complex (EC 1.2.4.1) Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (EC 6.4.1.1) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (EC 1.1.1.27) Alanine Alanine Pyruvate->Alanine Alanine Transaminase (EC 2.6.1.2) AcetylCoA->Oxaloacetate TCA Cycle

Figure 1: Central position of pyruvate in cellular metabolism, showing key transformation pathways and enzymatic regulation

DLAT-Mediated Tumorigenesis Mechanism

DLATMechanism DLAT-Mediated Tumorigenesis via AUH Acetylation DLAT DLAT AUH AUH DLAT->AUH Acetylates K109 AUHacetyl AUHacetyl AUH->AUHacetyl LeucineCatabolism LeucineCatabolism AUHacetyl->LeucineCatabolism Inhibits LeucineAccumulation LeucineAccumulation LeucineCatabolism->LeucineAccumulation Reduced mTOR mTOR LeucineAccumulation->mTOR Activates TumorGrowth TumorGrowth mTOR->TumorGrowth AUHK109R AUHK109R AUHK109R->LeucineCatabolism Restores

Figure 2: Novel DLAT acetylation mechanism inhibiting AUH in leucine catabolism and promoting mTOR-driven tumor growth

Conclusion and Future Directions

The multifaceted role of pyruvate derivatives in cellular metabolism extends far beyond their classical function as metabolic intermediates, encompassing regulation of gene expression, cell signaling, and epigenetic modifications through various derivative compounds. The recent discovery of DLAT's non-canonical function as an acetyltransferase that suppresses leucine catabolism in hepatocellular carcinoma illustrates the expanding complexity of pyruvate metabolism in human disease [3]. This previously unrecognized mechanism, which directly links pyruvate metabolism to mTOR signaling through AUH acetylation, provides both fundamental insights into cancer biology and a novel therapeutic target for metabolic intervention in oncology [3]. The successful development of AUHK109R-mRNA lipid nanoparticles that effectively inhibited tumor growth in preclinical models demonstrates the translational potential of targeting this pathway and establishes a platform for mRNA-based correction of other metabolic enzyme deficiencies [3].

References

Chemical Identity and Properties of Propyl Pyruvate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core physicochemical data for propyl pyruvate from a chemical database [1].

Property Value / Description
Common Name This compound
CAS Number 20279-43-0
Molecular Formula C6H10O3
Molecular Weight 130.142 g/mol
Density 1.015 g/cm³
Boiling Point 169.4°C at 760 mmHg
Flash Point 61.2°C
Synonyms Pyruvic acid, propyl ester; Propyl 2-oxopropanoate; n-Propyl pyruvate

Primary Research Context and Detection

The most significant and current finding on this compound comes from a 2025 study on cystic fibrosis (CF), which identifies it as a volatile metabolite linked to bacterial pathogens [2].

  • Research Context: The study aimed to develop a non-invasive diagnostic technique for people with CF. As an alternative to sputum samples, researchers analyzed volatile organic compounds (VOCs) in exhaled breath condensate (EBC).
  • Key Finding: this compound was identified as one of 30 VOCs frequently detected in the EBC of CF patients. It was specifically matched to volatiles produced by Pseudomonas aeruginosa, a common CF pathogen. When comparing bacterial isolates and EBC from the same patient, this compound was detected in 83% of P. aeruginosa samples [2].
  • Significance: This positions this compound as a potential microbial biomarker for detecting specific bacterial infections through breath analysis.

Analytical Methods for VOC Analysis

The detection and analysis of VOCs like this compound require specialized techniques. The following workflow outlines the standard methodology, with purge and trap GC-MS being the most sensitive and commonly used approach [2] [3] [4].

SampleCollection Sample Collection HS Headspace (HS) (Sealed vial heated) SampleCollection->HS PnT Purge & Trap (P&T) (Most sensitive method) SampleCollection->PnT TD Thermal Desorption (TD) SampleCollection->TD GC Gas Chromatography (GC) (Separates compounds) HS->GC PnT->GC TD->GC MS Mass Spectrometry (MS) (Identifies compounds) GC->MS Data Data Analysis & Identification MS->Data

The instruments and methods used for VOC analysis are summarized below [3] [4].

Item Details
Sample Types Aqueous (water, wastewater), Solids (soil, sediment), Air (ambient, exhaust), Biological (tissue, breath condensate) [3].
Core Analytical Instrument Gas Chromatography-Mass Spectrometry (GC-MS) is the most reliable and widely used platform for identifying and quantifying VOCs [3] [5] [4].
Common Standards EPA 524.2, EPA 624, EPA 8260 [3]. ISO, ASTM, and other industry-specific standards [4].

Experimental and Research Considerations

For researchers designing studies involving this compound or similar VOCs, key methodological points are crucial.

  • Pre-concentration is Critical: VOCs are often present at trace levels (parts-per-billion or trillion), making a pre-concentration step like purge and trap or specific sorbent tubes essential prior to GC-MS analysis [5].
  • Account for Biological Variability: VOC production can differ based on bacterial strain, growth phase, and environmental conditions. This variability can affect detection rates and must be factored into experimental design [2].
  • Distinguish Origin: It is important to determine if this compound is an endogenous metabolite from human cells, a metabolite from infecting microbes, or an exogenous environmental contaminant [5].

Research Summary and Forward Look

This compound is best characterized as a microbial volatile organic compound with promise as a non-invasive diagnostic biomarker, particularly in respiratory infections like those in cystic fibrosis [2]. The available quantitative data is primarily limited to its physicochemical properties [1].

A true "in-depth technical guide or whitepaper" on this compound for drug development is not yet supported by the current literature. Research is still in the early stages of establishing its diagnostic utility.

Future research directions should focus on:

  • Validation: Confirming its specificity and sensitivity as a biomarker in larger clinical cohorts.
  • Mechanism: Understanding the biochemical pathway responsible for its production by Pseudomonas aeruginosa and other pathogens.
  • Quantification: Establishing baseline levels and correlating its concentration with bacterial load and disease progression.

References

Pyruvate in Metabolism and Production Methods

Author: Smolecule Technical Support Team. Date: February 2026

Pyruvate sits at a critical intersection of many biochemical pathways. The table below summarizes its core functions and the industrial methods for its production, which are foundational for understanding any derived ester like propyl pyruvate [1] [2].

Aspect Key Details
Core Biochemical Functions Final product of glycolysis; key intermediate in carbohydrate, protein, and fat metabolism; precursor for gluconeogenesis, fatty acid & amino acid synthesis; can be fermented to lactate [1] [2].

| Industrial Production Methods | Chemical Synthesis: Tartaric acid dehydration or catalytic oxidation of lactic acid [1]. Biotechnological Methods: Metabolic engineering of microbes (e.g., E. coli, yeast) to overproduce pyruvate via fermentation [1]. |

Key Pyruvate Metabolic Pathways

The following diagram maps the central metabolic pathways of pyruvate, illustrating its critical role in cellular metabolism. This context is essential for hypothesizing the pathways and functions of this compound.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase (Aerobic) Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (Anaerobic) Alanine Alanine Pyruvate->Alanine Alanine Aminotransferase Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (Anaplerotic) TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle Energy Production Oxaloacetate->TCA_Cycle

Central metabolic pathways of pyruvate, showing its production from glucose and major fates including energy generation, fermentation, and biosynthesis [1] [3] [2].

Research Strategies for this compound

Given the lack of direct data on this compound, here are targeted strategies to build upon the pyruvate foundation:

  • Specialized Database Searches: Query scientific databases like PubMed, Scopus, and CAS SciFinder using terms such as "this compound metabolism", "pyruvic acid propyl ester biochemical", and "structure-activity relationship pyruvate esters".
  • Investigate Broader Compound Classes: Research the general behavior of alkyl pyruvate esters or pyruvate derivatives in biological systems. Studies on similar compounds like ethyl pyruvate can provide valuable analogies for metabolic fate and biological activity.
  • Analyze Metabolic Principles: Apply general biochemical principles. As an ester, this compound is likely hydrolyzed by cellular esterases, releasing pyruvate and propanol. The pathways in the diagram above would then be available to the pyruvate moiety [2]. The propyl group's fate would depend on its own metabolic pathway.

References

Comprehensive Technical Guide to Propyl Pyruvate: Properties, Synthesis, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Physical Properties

Propyl pyruvate, systematically known as propyl 2-oxopropanoate, is an ester derivative of pyruvic acid. It serves as a valuable compound in flavor and fragrance industries and as a building block in organic synthesis. The table below summarizes its core chemical and physical characteristics.

Table 1: Chemical and Physical Properties of this compound

Property Value / Description
CAS Number 20279-43-0 [1] [2] [3]
Molecular Formula C6H10O3 [1] [2] [3]
Molecular Weight 130.14 g/mol [1] [2] [3]
Density 1.015 g/cm³ [1] [2]
Boiling Point 169.4 °C at 760 mmHg [1] [2] [3]
Flash Point 61.2 °C (TCC) [1] [2] [3]
Vapor Pressure 1.54 mmHg at 25°C [1] [2] [3]
Refractive Index 1.406 - 1.408 @ 20°C [1] [3]
LogP 0.53 - 0.86 (estimated) [1] [3]
Appearance Colorless to pale yellow clear liquid [3]
Solubility Soluble in alcohol; 87.37 g/L in water at 25°C (est) [3]

Table 2: Spectroscopic and Computational Descriptors

Descriptor Value
Exact Mass 130.06300 [1]
Polar Surface Area (PSA) 43.37 Ų [1] [2]
XlogP3 0.90 (estimated) [3]

Synonyms and Regulatory Identifiers

2.1 Common Synonyms this compound is known by several synonyms in scientific literature and commercial catalogs, including:

  • Propyl 2-oxopropanoate [1]
  • n-Propyl pyruvate [1] [2]
  • Pyruvic acid, propyl ester [1] [2]
  • 2-Oxopropanoic acid propyl ester [3]
  • FEMA No. 4484 [1] [2] [3]

2.2 Regulatory and Commercial Codes

  • HS Code: 2918300090 [1] [2]
  • FDA UNII: 78735J3F50 [3]
  • JECFA Food Flavoring Number: 1946 [3]

Synthesis and Production Methodologies

3.1 Chemical Synthesis Protocol A primary method for synthesizing pyruvate esters involves the catalytic conversion of lactic acid. The following diagram outlines the core catalytic conversion workflow.

G LacticAcid Lactic Acid Oxidation Catalytic Oxidation LacticAcid->Oxidation Oxygen Oxygen/Air Oxygen->Oxidation Catalyst Heteropoly Acid Catalyst Catalyst->Oxidation Solvent Alcohol Solvent Esterification Esterification Solvent->Esterification Oxidation->Esterification PyruvateEster Pyruvate Ester Esterification->PyruvateEster

Synthesis of pyruvate esters via catalytic conversion.

  • Reaction Principle: This one-pot method couples the catalytic oxidation of lactic acid with subsequent esterification. Oxygen or air serves as a green oxidant, converting lactic acid to pyruvic acid, which immediately reacts with an alcohol solvent (e.g., n-propanol) to form the corresponding ester [4].
  • Catalyst System: Uses molybdovanadophosphoric or tungstovanadophosphoric heteropoly acids as catalysts [4].
  • Key Advantages: The process is considered green and safe due to the use of oxygen or air as the oxidant and utilizes biomass-derived lactic acid as the starting material [4].

3.2 Metabolic Engineering for Pyruvate Production Pyruvate, the precursor to this compound, can be efficiently produced via microbial fermentation. Recent research focuses on engineering the fast-growing bacterium Vibrio natriegens for high-yield pyruvate production [5]. The following diagram illustrates the key metabolic engineering strategy.

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Ppc ppc (PEP Carboxylase) PEP->Ppc Fine-tune expression AceE aceE (Pyruvate Dehydrogenase) Pyruvate->AceE Down-regulate Byproducts Acetate, Lactate, etc. Pyruvate->Byproducts Knock out pathways AcetylCoA Acetyl-CoA AceE->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Key metabolic engineering interventions for pyruvate overproduction in V. natriegens.

  • Host Organism: Vibrio natriegens strain PYR32 was engineered for its exceptionally high substrate uptake rates and growth rate [5].
  • Key Genetic Modifications:
    • Deletion of Prophage Gene Clusters: Removal of VPN1 and VPN2 prophages (25.8 kbp and 39.4 kbp, respectively) to significantly improve cellular robustness and prevent cell lysis during cultivation [5].
    • Down-regulation of Pyruvate Dehydrogenase (aceE): Essential to reduce carbon flux into the TCA cycle and promote pyruvate accumulation. Complete knockout severely impaired growth, so down-regulation using a weak constitutive promoter (P2) and rare start codons (GTG, TTG) was implemented [5].
    • Blocking Byproduct Pathways: Knockout of genes encoding pyruvate formate-lyase (pflB), L-lactate dehydrogenase (lldh), D-lactate dehydrogenase (dldh), and PEP synthase (pps1, pps2) to minimize loss of carbon to acetate, lactate, and formate [5].
    • Fine-tuning Anaplerotic Flux: Expression of the ppc gene (encoding phosphoenolpyruvate carboxylase) was fine-tuned to balance cell growth and pyruvate synthesis [5].
  • Process Performance: The engineered strain achieved a pyruvate titer of 54.22 g/L from glucose in 16 hours, with an average productivity of 3.39 g/L/h and a yield of 1.17 mol/mol [5]. High productivity was also demonstrated using sucrose and gluconate as substrates [5].

Applications and Uses

4.1 Flavor and Fragrance Agent this compound is used as a flavor ingredient with the following organoleptic profile:

  • Odor Description: At 100%, the odor is characterized as sweet, caramellic, and floral [3].
  • Use Levels: The FEMA Expert Panel has established average usual and maximum use levels in various food categories [3].

Table 3: FEMA Use Levels for this compound (4484) in Food Categories

Food Category Average Usual (ppm) Average Maximum (ppm)
Baked Goods 1.0 5.0
Cheese 1.0 5.0
Fats & Oils 1.0 5.0
Milk Products 1.0 5.0
Snack Foods 1.0 5.0

4.2 Research and Scientific Applications

  • Hyperpolarization for MRI: this compound and related esters have been investigated as precursors for parahydrogen-induced polarization (PHIP) to generate hyperpolarized [1-¹³C]acetate and [1-¹³C]pyruvate. These agents significantly enhance magnetic resonance imaging (MRI) sensitivity for real-time monitoring of metabolism, potentially visualizing abnormal metabolism in pathologies like cancer [4].
  • Biochemical Building Block: As a pyruvate donor, it can be used to synthesize more complex molecules for pharmaceutical and biochemical research.

Safety and Handling Considerations

5.1 Hazard Identification

  • Specific GHS classification data was not explicitly found in the searched sources. One safety data sheet was identified as available, but its specific hazard statements were not detailed [4].
  • Reported Adverse Effects of Pyruvate: A systematic review on pyruvate supplements noted adverse events including diarrhea, bloating, gas, and increases in LDL cholesterol, although this pertains to the salt form rather than the ester [6].

5.2 Safe Handling Procedures

  • Given the flash point of 61.2°C, this compound should be classified as flammable and stored away from ignition sources [1] [2] [3].
  • Standard personal protective equipment (PPE) for handling flammable liquids is recommended, including chemical-resistant gloves and eye protection.

Commercial Landscape and Market Analysis

While the provided search results focus on the pyruvate market overall, they offer context for its derivative's potential applications.

  • Market Size: The global pyruvate market is projected to grow from USD 3.0 billion in 2025 to USD 4.6 billion by 2035, with a CAGR of 4.5% [7].
  • Key Growth Driver: This growth is largely driven by demand in dietary supplements, functional foods, and nutraceuticals, reflecting a broader trend of interest in pyruvate-containing compounds [7].
  • Key Players: Major suppliers of pyruvate and related chemicals include Merck Life Science Private Limited, Musashino Chemical Laboratory, Ltd., and Jinan Pengbo Biotechnology Co., Ltd., among others [7].

References

Comprehensive Technical Guide: Pyruvate Kinase Regulation in Glycolysis for Research and Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Pyruvate kinase (PK) serves as a critical regulatory enzyme in the glycolytic pathway, catalyzing the final step that yields pyruvate and ATP while playing an indispensable role in directing metabolic flux between energy production and biosynthetic processes. This guide provides researchers and drug development professionals with a comprehensive analysis of PK's structural characteristics, diverse regulatory mechanisms, and experimental approaches for investigating its function. Particular emphasis is placed on the PKM2 isoform, which demonstrates unique regulatory properties and significant implications in oncogenesis and other disease states. The content synthesizes current research findings with practical methodological guidance, including detailed protocols for assessing PK activity and visualizing regulatory networks, providing a foundation for advancing therapeutic strategies targeting metabolic regulation in cancer and other pathologies.

Introduction to Pyruvate Kinase in Glycolysis

Fundamental Role in Cellular Metabolism

Pyruvate kinase (PK) catalyzes the final irreversible step of glycolysis, transferring a phosphate group from phosphoenolpyruvate (PEP) to ADP, thereby generating pyruvate and ATP in a highly energetically favorable reaction [1]. This reaction is crucial for cellular energy production and represents a key point for regulating glycolytic flux. As the last step in the glycolytic pathway, PK activity effectively commits carbon substrates to pyruvate formation, determining whether glucose-derived carbon will be fully oxidized for energy production or diverted to biosynthetic pathways essential for cell growth and proliferation [2].

The enzyme functions as a tetrameric protein composed of identical subunits arranged in a dimer-of-dimers configuration, with each monomer containing an active site situated between three main structural domains (A, B, and C) [3]. The A domain forms a symmetric α8/β8 TIM barrel that houses the catalytic center, while the B domain exhibits mobility that facilitates substrate binding. The C domain contains binding sites for allosteric effectors and forms the critical dimer-dimer interface essential for tetramer stabilization [3]. This quaternary structure enables cooperative behavior and sophisticated regulation that allows PK to integrate multiple metabolic signals.

Isoform Diversity and Tissue Distribution

Mammals express four distinct pyruvate kinase isoforms (PKL, PKR, PKM1, and PKM2) with unique tissue expression patterns and regulatory properties that reflect specialized metabolic requirements across tissues [3]:

  • PKL: Primarily expressed in liver, kidney, and red blood cells, supporting gluconeogenic functions
  • PKR: Exclusively found in erythrocytes with specialized regulatory mechanisms
  • PKM1: Predominantly expressed in tissues with high catabolic energy demands, including muscle, heart, and brain, characterized by constitutive tetramerization and high enzymatic activity
  • PKM2: The embryonic isoform widely expressed in cancer cells and normal proliferating tissues (e.g., lymphocytes, intestinal epithelium), notable for its dynamic regulation between highly active tetrameric and less active dimeric states

The PKM1 and PKM2 isoforms are generated through alternative splicing of the PKM gene, with exon 9 included in PKM1 and exon 10 in PKM2 [3]. This seemingly small genetic difference results in significant functional variation, particularly in allosteric regulation and oligomerization dynamics. PKM2's expression pattern and unique regulatory properties have established it as a critical factor in cancer metabolism and a potential therapeutic target, which will be explored in subsequent sections.

Comprehensive Regulatory Mechanisms

Allosteric Regulation

Pyruvate kinase is subject to sophisticated allosteric control through binding of various metabolites that modulate its enzymatic activity in response to cellular energy status and biosynthetic demands. This regulation enables precise adjustment of glycolytic flux according to physiological needs:

  • Fructose-1,6-bisphosphate (FBP): A powerful allosteric activator that stabilizes the highly active tetrameric form of PKM2, PKL, and PKR isoforms by binding to the C domain [3]. FBP serves as a feed-forward activator, signaling abundant upstream glycolytic intermediates and promoting PK activity to maintain glycolytic flux.

  • ATP and Alanine: Both function as potent inhibitors of pyruvate kinase activity [2]. ATP represents a high-energy charge in the cell, while alanine serves as a biosynthetic end product; their accumulation indicates sufficient energy and building blocks, thus reducing the need for glycolytic throughput.

  • Other Metabolic Intermediates: Various compounds including citrate and acetyl-CoA also exert inhibitory effects on PK activity, creating a network of metabolic feedback that coordinates glycolytic rate with mitochondrial function and biosynthetic requirements [2].

Table 1: Major Allosteric Regulators of Pyruvate Kinase

Regulator Effect on PK Activity Proposed Physiological Significance Isoform Specificity
Fructose-1,6-bisphosphate (FBP) Activation Feed-forward activation when glycolytic intermediates accumulate PKM2, PKL, PKR
ATP Inhibition Signals high energy status, reduces glycolytic flux All isoforms
Alanine Inhibition Indicates sufficient biosynthetic precursors All isoforms
Citrate Inhibition Coordinates glycolysis with TCA cycle activity Primarily PKM2
Mg2+/K+ Cofactor requirement Essential for proper enzymatic conformation and function All isoforms
Post-Translational Modifications and Isoform-Specific Regulation

Post-translational modifications provide another layer of regulation that integrates pyruvate kinase activity with signaling pathways and cellular conditions:

  • Phosphorylation: PKM2 can be phosphorylated by various protein kinases, including src tyrosine kinase, resulting in reduced enzymatic activity [3]. This phosphorylation creates a direct link between oncogenic signaling and metabolic reprogramming, facilitating the Warburg effect in cancer cells.

  • Acetylation: Recent research has identified acetylation events that regulate PKM2's subcellular localization and protein-protein interactions, particularly its nuclear translocation where it functions as a protein kinase and transcriptional coactivator [4].

The PKM2 isoform demonstrates particularly complex regulation due to its ability to exist in different oligomeric states with distinct functional properties. The tetrameric form exhibits high pyruvate kinase activity and promotes oxidative metabolism, while the dimeric form has reduced enzymatic activity and can translocate to the nucleus where it participates in gene regulation [4]. This structural dynamic allows PKM2 to function as a metabolic switch that determines whether glucose carbon is directed toward energy production or anabolic processes, making it particularly important in proliferating cells and tumors.

Table 2: Pyruvate Kinase Isoforms and Their Characteristics

Isoform Primary Tissue Distribution Key Regulatory Features Functional Role
PKM1 Muscle, heart, brain Constitutive tetramer, high basal activity Catabolic energy production
PKM2 Embryonic tissues, cancers, proliferating cells FBP-activated tetramer/dimer equilibrium Metabolic flexibility, anabolic metabolism
PKL Liver, kidney Hormonal regulation, dietary response Gluconeogenesis/glycolysis balance
PKR Erythrocytes Unique oxidative regulation Specialized erythrocyte metabolism

Quantitative Data and Regulatory Profiles

Kinetic Parameters and Metabolic Context

Understanding the quantitative aspects of pyruvate kinase regulation provides critical insights for drug discovery and metabolic engineering. The following data represent key parameters established through experimental studies:

Table 3: Kinetic and Regulatory Parameters of Pyruvate Kinase Isoforms

Parameter PKM1 PKM2 (Tetramer) PKM2 (Dimer) Experimental Conditions
Km for PEP ~0.1 mM ~0.3 mM (FBP-activated) >>0.5 mM pH 7.5, 37°C [3]
Specific Activity ~200 U/mg ~120 U/mg (FBP-activated) ~5 U/mg Saturated substrate conditions [3]
FBP Activation Not applicable ~20-fold activation Minimal effect 10-100 μM FBP [3]
pH Optimum 7.0-7.5 7.5-8.0 Not determined Varies with isoform [5]
Response to ATP Inhibition Moderate Strong Weak IC50 ~1-2 mM ATP [2]

The regulatory profile of pyruvate kinase must be understood within the broader context of glycolytic control. As illustrated in the regulatory network below, PK integrates signals from multiple pathways and processes:

G PK PK Tetramer Tetramer PK->Tetramer Forms Dimer Dimer PK->Dimer Forms FBP FBP FBP->PK Activates ATP ATP ATP->PK Inhibits Alanine Alanine Alanine->PK Inhibits Citrate Citrate Citrate->PK Inhibits Phosphorylation Phosphorylation Phosphorylation->PK Inhibits Acetylation Acetylation Acetylation->PK Modulates Glycolysis Glycolysis Tetramer->Glycolysis Promotes Gene Expression Gene Expression Dimer->Gene Expression Regulates Cell Proliferation Cell Proliferation Dimer->Cell Proliferation Supports High Energy High Energy High Energy->ATP Biosynthetic Demand Biosynthetic Demand Biosynthetic Demand->Dimer

Regulatory network of pyruvate kinase showing key activating and inhibitory inputs

Experimental Protocols and Methodologies

Standardized Enzyme Activity Assay

Objective: Quantify pyruvate kinase enzymatic activity and determine kinetic parameters under various regulatory conditions. This protocol is adapted from established methods with modifications based on current research practices [5] [3].

Reagents and Solutions:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 0.2 mM NADH, 5 mM ADP
  • Substrate Solution: 10 mM phosphoenolpyruvate (PEP) in assay buffer
  • Enzyme Source: Recombinant PK (commercial or purified) or cell lysates normalized for protein content
  • Coupling Enzymes: Rabbit muscle lactate dehydrogenase (LDH, 10 U/mL)
  • Allosteric Effectors: 1 mM fructose-1,6-bisphosphate (FBP), 5 mM ATP, 10 mM alanine

Procedure:

  • Prepare the reaction mixture containing assay buffer, LDH, and appropriate effectors in a quartz cuvette with 1 mL final volume.
  • Pre-incubate the reaction mixture at 37°C for 5 minutes to achieve temperature equilibrium.
  • Initiate the reaction by adding PEP substrate and immediately monitor NADH oxidation by measuring absorbance at 340 nm for 5 minutes.
  • Calculate enzyme activity using the extinction coefficient for NADH (ε = 6.22 mM⁻¹cm⁻¹).
  • For kinetic studies, vary PEP concentration (0.01-5 mM) while maintaining saturating ADP conditions.
  • Determine kinetic parameters (Km, Vmax) using nonlinear regression to the Michaelis-Menten equation.

Technical Considerations:

  • Maintain strict temperature control as PK activity is highly temperature-sensitive
  • Include appropriate controls without enzyme and without substrate
  • For cell lysate experiments, normalize to total protein concentration using Bradford or BCA assay
  • For PKM2 studies, include conditions with and without FBP to assess allosteric activation
Oligomeric State Analysis

Objective: Determine the oligomeric status (dimer vs. tetramer) of PKM2 under different metabolic conditions, a critical factor in understanding its regulatory dynamics [4] [3].

Methods:

  • Size Exclusion Chromatography: Separate native protein complexes using Superdex 200 column in non-denaturing buffer
  • Cross-linking Studies: Use BS³ or glutaraldehyde to stabilize oligomeric complexes before SDS-PAGE analysis
  • Native PAGE: Electrophoresis under non-denaturing conditions to preserve protein complexes

The experimental workflow for comprehensive pyruvate kinase characterization integrates multiple methodological approaches:

G Sample Preparation Sample Preparation Enzyme Activity Assay Enzyme Activity Assay Sample Preparation->Enzyme Activity Assay Oligomeric State Analysis Oligomeric State Analysis Sample Preparation->Oligomeric State Analysis Cellular Localization Cellular Localization Sample Preparation->Cellular Localization Kinetic Analysis Kinetic Analysis Enzyme Activity Assay->Kinetic Analysis SEC / Native PAGE SEC / Native PAGE Oligomeric State Analysis->SEC / Native PAGE Immunofluorescence Immunofluorescence Cellular Localization->Immunofluorescence Data Integration Data Integration Recombinant Protein Recombinant Protein Recombinant Protein->Sample Preparation Cell Lysates Cell Lysates Cell Lysates->Sample Preparation Tissue Samples Tissue Samples Tissue Samples->Sample Preparation Kinetic Analysis->Data Integration SEC / Native PAGE->Data Integration Immunofluorescence->Data Integration

Experimental workflow for comprehensive analysis of pyruvate kinase function and regulation

Research Applications and Therapeutic Implications

PKM2 as a Therapeutic Target in Oncology

The unique regulatory properties of PKM2 and its predominant expression in cancer cells have established it as a promising molecular target for anticancer therapy. Research has demonstrated that PKM2 expression supports anabolic metabolism essential for rapid cell proliferation through several mechanisms:

  • Metabolic Flux Control: The dimeric form of PKM2 exhibits reduced enzymatic activity, causing accumulation of upstream glycolytic intermediates that are diverted into biosynthetic pathways (pentose phosphate pathway, serine synthesis, glycerol-3-phosphate production) essential for nucleotide, protein, and lipid synthesis [4].

  • Nuclear Functions: PKM2 can translocate to the nucleus where it functions as a protein kinase and transcriptional coactivator, particularly for hypoxia-inducible factor 1α (HIF-1α) and β-catenin, thereby promoting expression of genes involved in glycolysis, cell cycle progression, and angiogenesis [6] [4].

  • Oxidative Stress Management: The metabolic configuration facilitated by PKM2 supports NADPH production through the pentose phosphate pathway, enhancing cellular antioxidant capacity and supporting tumor survival under metabolic stress [4].

Therapeutic strategies targeting PKM2 include:

  • Small molecule activators that promote tetramerization and enhance PKM2's pyruvate kinase activity, potentially reducing substrate diversion to biosynthetic pathways
  • Inhibitors that block PKM2's nuclear translocation or protein-protein interactions
  • Splicing modulators that shift alternative splicing from PKM2 to PKM1
Implications in Neurological and Inflammatory Conditions

Beyond oncology, pyruvate kinase regulation has demonstrated significance in neurological and inflammatory conditions:

  • Neuropsychiatric SLE: In systemic lupus erythematosus with neurological manifestations, PKM2 upregulation in hippocampal microglia promotes excessive synaptic pruning through β-catenin signaling, contributing to cognitive impairment [6]. Suppression of microglial PKM2 expression reversed these effects in mouse models, suggesting therapeutic potential.

  • Chronic Inflammatory Pain: Activated astrocytes in pain pathways exhibit PKM2-mediated aerobic glycolysis, producing lactate that contributes to pain sensitization [7]. Inhibition of PKM2 or glycolytic flux attenuated pain responses in animal models.

  • Metabolic Disorders: Alterations in pyruvate kinase regulation potentially contribute to insulin resistance and metabolic syndrome through tissue-specific effects on glucose utilization and disposal.

Conclusion and Future Directions

Pyruvate kinase represents a critical regulatory node in cellular metabolism, integrating diverse signals to determine glycolytic flux and direct carbon allocation between energy production and biosynthetic processes. The complex regulation of this enzyme, particularly the PKM2 isoform, through allosteric effectors, post-translational modifications, and oligomeric state transitions provides multiple layers of control that respond to cellular needs and environmental conditions.

Future research directions should focus on:

  • Developing isoform-specific modulators with therapeutic potential in cancer and other diseases
  • Elucidating the structural basis of allosteric regulation and oligomeric transitions
  • Investigating the non-metabolic functions of pyruvate kinase in gene expression and cell signaling
  • Exploring tissue-specific and context-dependent regulatory networks that modulate pyruvate kinase function

References

Physical & Chemical Properties of Propyl Pyruvate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available technical data for propyl pyruvate from authoritative sources, which is fundamental for any experimental design.

Property Value Source / Comments
Chemical Formula C6H10O3 [1] [2]
Molecular Weight 130.14 g/mol [1] [2]
Physical Form Colourless to pale yellow liquid [1]
Solubility in Water Practically insoluble or insoluble in water FAO JECFA Specification [1]
Solubility in Ethanol Soluble FAO JECFA Specification [1]
Boiling Point 168-170 °C (experimental); 169.06 °C (estimated) Experimental from [1]; Estimated from [2]
Specific Gravity 1.012-1.020 at 20°C [1]
Log Kow 0.03 (estimated) Suggests moderate hydrophilicity [2]
Estimated Water Solubility 87,370 mg/L at 25°C Based on Log Kow estimate [2]

Experimental Methodology for Solubility Determination

Since mixture data is not available, you would need to determine it empirically. The search results provide a robust methodology from a related study on citric acid solubility that can be directly adapted for this compound [3].

Recommended Workflow

The diagram below outlines the core experimental workflow adapted from the literature for determining the solubility of a solid like citric acid, which can be applied to liquid solutes like this compound with appropriate modifications [3].

Prep Preparation of Saturated Solutions Sub1 • Prepare solvent mixtures (e.g., EtOH/H₂O) • Add solute in excess Thermo Thermostatic Equilibrium Sub2 • Agitate constantly • Maintain at target temperature (e.g., 293.7K - 333.1K) • Allow sufficient time to reach equilibrium Analysis Sample Analysis Sub3 • Withdraw clear supernatant • Determine solute concentration (e.g., HPLC, gravimetric) Model Data Correlation & Modeling Sub4 • Correlate solubility (x) vs. temperature (T) • Use models: x_c = exp(A + B/T)

Experimental workflow for solubility determination

Key Technical Details from Literature
  • Apparatus: A static analytical method is appropriate. This typically involves sealed vessels maintained in a thermostatic water bath with constant agitation [3].
  • Temperature Control: Experiments should be conducted across a defined temperature range. The cited study used a range of 293.7 to 333.1 K (approximately 20.6°C to 60°C) [3].
  • Data Correlation: The experimental solubility data (mole fraction, (x_c)) can be effectively correlated with temperature (T in Kelvin) using the following equation, which demonstrated good agreement in the source study: (x_c = \exp(A + \frac{B}{T})) Here, (A) and (B) are empirically determined model parameters [3].

Research Implications & Path Forward

The confirmed solubility of this compound in pure ethanol and its insolubility in water [1] suggests that in ethanol-water mixtures, solubility will decrease as the proportion of water increases. This behavior is common for similar organics, where "adding alcohol to water initially increases the solubility... until a maximum is reached" [3].

For your work in drug development, this solubility profile is critical for processes like solvent selection for reactions, purification via recrystallization, and formulation design.

To proceed:

  • You can use the experimental protocol above to systematically map the solubility of this compound across the entire ethanol-water composition range at relevant temperatures.
  • The estimated water solubility and Log Kow [2] provide initial quantitative structure-activity relationship (QSAR) insights for predictive modeling.

References

pyruvic acid industrial production methods

Author: Smolecule Technical Support Team. Date: February 2026

Production Methods for Pyruvic Acid

Method Core Principle / Technology Key Microorganisms / Process Key Characteristics / Yield Data

| Chemical Synthesis [1] [2] [3] | Tartaric Acid Dehydration/Decarboxylation: Heating tartaric acid with potassium pyrosulfate [1] [2]. | Not applicable (chemical process) | - High environmental impact [1] [2]

  • Raw material (tartaric acid) cost is significant [2] | | | Catalytic Oxidation of Lactic Acid: Lactic acid reacted with oxygen using a catalyst (e.g., Pb/Pd/C) [1] [2]. | Not applicable (chemical process) | - Milder, greener conditions vs. tartaric acid route [1] [2]
  • Suitable for industrial scale with air [1] [2] | | Biotechnological Production [1] [2] [3] | Microbial Fermentation: Engineered microorganisms convert carbon sources (e.g., glucose) to pyruvate [1] [2] [3]. | - Escherichia coli (E. coli) [1] [2]
  • Saccharomyces cerevisiae (Yeast) [1] [2]
  • Yarrowia lipolytica (Yeast) [1] [2]
  • Torulopsis glabrata (Yeast) [1] [2] | - More sustainable & cost-efficient alternative [1] [2]
  • Achieves high yields (e.g., 110-135 g/L) [1] [2] | | | Resting Cell Processes: Series of enzymatic steps in non-growing microbial cells provided with a substrate like glucose [1] [2]. | - Acinetobacter sp. [1] [2]
  • Debaryomyces cerevisiae [1] [2] | - Faster than fermentation
  • Requires cell cultivation, separation, and washing [1] [2] | | | Enzymatic Processes: Single-step conversion by purified/raw enzymes or whole cells [1] [2]. | - Acetobacter sp. (oxidizes D-lactate) [1] [2]
  • Glycolate oxidase from Hansenula polymorpha (oxidizes L-lactate) [1] [2] | - High conversion rate
  • Commercial viability challenged by cost of D-lactate [1] [2] |

Microbial Fermentation: Strains and Engineering Strategies

Microbial fermentation is a major focus of current research and industrial production. High yields are achieved by using engineered strains where metabolic pathways are optimized to accumulate pyruvate and minimize its conversion to other products [1] [2].

  • Engineered *E. coli*: By inactivating the lactate dehydrogenase (ldhA) gene, which is responsible for converting pyruvate to lactic acid, researchers have achieved production of 110.0 g/L with a mass yield of 0.87 g/g glucose [1] [2].
  • Engineered Yeast: A pyruvate decarboxylase-negative strain of Saccharomyces cerevisiae was developed to prevent the conversion of pyruvate to acetaldehyde. This strain achieved a high yield of 135 g/L pyruvate [1] [2]. Another yeast, Torulopsis glabrata, has been used in commercial production, with a reported yield of 94.3 g/L [1] [2].
  • Mutant Strains: An early but effective strategy involves using mutant strains with specific nutritional requirements. For example, a patent describes using a mutant of Candida lipolytica that requires both thiamine and methionine for growth. This dual requirement limits the metabolic pathways that consume pyruvate, leading to its accumulation in the culture medium [4].

The following diagram illustrates the central metabolic pathways in a microbial cell and the key engineering targets for enhancing pyruvate production.

G Glucose Glucose PEP PEP Glucose->PEP  Glycolysis Pyruvate Pyruvate PEP->Pyruvate  Pyruvate Kinase (PYK) AcetylCoA AcetylCoA Pyruvate->AcetylCoA  Pyruvate Dehydrogenase (PDH) Lactate Lactate Pyruvate->Lactate  Lactate Dehydrogenase (ldhA)   Pyruvate->Lactate  Inhibit/Delete Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde  Pyruvate Decarboxylase (PDC)   Pyruvate->Acetaldehyde  Inhibit/Delete TCA TCA Cycle & Other Products AcetylCoA->TCA

Figure: Microbial metabolic pathway for pyruvate production. Key engineering strategies (red) involve deleting or inhibiting enzymes like lactate dehydrogenase (ldhA) and pyruvate decarboxylase (PDC) to prevent pyruvate loss and increase yield [1] [2].

Experimental Protocol: Pyruvate Production by Fermentation

For researchers, here is a generalized protocol based on established fermentation processes, particularly using yeast like Candida species [4].

Microorganism and Inoculum Preparation
  • Strain: Use a high-yielding pyruvate-producing strain (e.g., a thiamine/methionine auxotroph of Candida lipolytica or a genetically engineered E. coli with ∆ldhA) [4] [1].
  • Culture Medium: Prepare a seed culture medium containing carbon (e.g., 2% glucose), nitrogen sources (e.g., ammonium sulfate, urea), and essential vitamins/amino acids as required by the strain (e.g., thiamine and methionine for auxotrophs) [4].
  • Growth: Inculate the strain and culture with aerobic shaking at 30°C for 24-48 hours to build cell density [4].
Fermentation Culture
  • Production Medium: Use a medium similar to the seed culture but with a higher carbon source concentration (e.g., 10% glucose). Critical components like thiamine and methionine must be included for auxotrophic strains to control metabolic regulation [4].
  • Inoculation: Transfer the grown seed culture into the production medium at a typical inoculum size of 1-10% (v/v).
  • Process Control: Maintain temperature at 25-35°C and control pH within a range of 3.0 to 8.0 using alkaline agents like sodium or potassium hydroxide [4]. Ensure efficient aeration and agitation for aerobic fermentation.
Product Recovery
  • Cell Separation: After 48-96 hours of fermentation, separate the cells from the broth by centrifugation or filtration [4].
  • Acidification and Extraction: Acidify the cell-free broth and extract pyruvic acid using an organic solvent like ether [4].
  • Concentration and Crystallization: Concentrate the extract under reduced pressure, re-dissolve the residue in water, and induce crystallization by adding a miscible solvent like an alkanol [4].

References

Application Note: Metabolomic Profiling of Exhaled Breath Condensate for Biomarker Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a standardized protocol for the non-targeted identification and quantification of small molecule metabolites, such as propyl pyruvate, in human exhaled breath condensate (EBC) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach is designed for the discovery of biomarkers for respiratory diseases like asthma, COPD, and Asthma-COPD Overlap (ACO) [1] [2].

Introduction

Exhaled Breath Condensate (EBC) is an information-rich, non-invasive biofluid that captures the molecular environment of the airways [1]. Its composition includes volatile organic compounds (VOCs), non-volatile organic mediators, and inorganic compounds from the airway lining fluid [1]. Metabolomic profiling of EBC has proven valuable for defining disease phenotypes and uncovering molecular endotypes in various chronic respiratory diseases [1]. This document details a validated pipeline for EBC metabolomics, from sample collection to data analysis, which can be leveraged for the detection of specific metabolites like this compound.

Materials and Equipment
  • EBC Collection Device: Commercial condensers such as RTube, Ecoscreen, or TURBO-DECCS [3] [1].
  • Cooling Source: Pre-chilled sleeves or Peltier coolers (typically -20°C to -80°C) [3].
  • Consumables: Disposable mouthpieces with one-way valves to avoid saliva contamination [3].
  • Analytical Instrumentation:
    • NMR Spectrometer: For global, untargeted metabolomic profiling [2].
    • Mass Spectrometer: Coupled with Gas or Liquid Chromatography (GC-MS/LC-MS) for sensitive, targeted analysis [1].
  • Data Analysis Software: Multivariate statistical software (e.g., SIMCA-P) for Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) and other modeling.
Experimental Protocol

Workflow Overview: The following diagram illustrates the complete experimental workflow for EBC metabolomic profiling, from sample collection to biomarker identification.

G start Start EBC Collection collection EBC Collection (10-15 min tidal breathing using RTube etc.) start->collection storage Immediate Storage (-80°C) collection->storage prep Sample Preparation storage->prep analysis Instrumental Analysis prep->analysis processing Data Processing analysis->processing stats Statistical Analysis & Biomarker ID processing->stats

Step 3.1: EBC Collection and Storage

  • Participant Preparation: Instruct participants to breathe tidally through the mouthpiece for 10-15 minutes. The use of a nose clip is optional [3].
  • Collection: Use a pre-chilled collection device. The collected volume is typically 1-2 mL [3].
  • Storage: Immediately aliquot the EBC sample and store it at -80°C to preserve metabolic integrity until analysis [3] [2].

Step 3.2: Sample Preparation for NMR Spectroscopy NMR requires minimal sample preparation, which helps preserve the native metabolic state [1] [2].

  • Thawing: Thaw the EBC sample on ice or in a refrigerator.
  • Buffer Addition: Mix a defined volume of EBC (e.g., 500 μL) with a phosphate buffer solution (e.g., 50-100 μL) to maintain a consistent pH. The buffer should contain a known concentration of a chemical reference standard, such as 3-(trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt (DSS-d6) or TSP-d4, for quantitative analysis.
  • Transfer: Pipette the mixture into a standard NMR tube for analysis.

Step 3.3: NMR Data Acquisition The following method is adapted from studies discriminating ACO from asthma and COPD [2].

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or 800 MHz).
  • Pulse Sequence: Employ a one-dimensional (1D) proton (¹H) NMR pulse sequence with water suppression (e.g., NOESYPR1D or CPMG).
  • Parameters:
    • Spectral Width: 12-14 ppm.
    • Relaxation Delay: 3-4 seconds.
    • Number of Scans: 64-128 per sample to achieve a good signal-to-noise ratio.
    • Temperature: 25-28°C.

Step 3.4: Data-Independent Acquisition Mass Spectrometry (DIA-MS) For higher sensitivity and specificity, particularly for targeted compound validation, LC-MS/MS with DIA is recommended [4].

  • Sample Preparation: EBC samples may require pre-concentration (e.g., lyophilization and reconstitution in a smaller volume of MS-compatible solvent) and cleanup.
  • Chromatography: Separate metabolites using reverse-phase or HILIC liquid chromatography.
  • Mass Spectrometry:
    • Acquisition Mode: DIA (e.g., SWATH-MS). The mass spectrometer is set to cycle through sequential, wide mass-to-charge (m/z) isolation windows, fragmenting all ions within each window [4].
    • Fragmentation: Collision-induced dissociation (CID) is used to generate MS/MS spectra for all detectable analytes.

Step 3.5: Data Processing and Analysis

  • NMR Processing: Fourier transformation, phase correction, and baseline correction of the free induction decay (FID). Spectral binning (e.g., 0.01 ppm buckets) and alignment are performed [2].
  • MS Processing: The complex DIA-MS/MS data is deconvoluted using a spectral library. This library can be study-specific (generated from DDA-MS runs of pooled EBC samples) or a comprehensive public reference library [4].
  • Multivariate Statistics: Processed data is analyzed using OPLS-DA to identify metabolic patterns that discriminate sample groups (e.g., disease vs. control). Metabolites with a Variable Importance in Projection (VIP) score ≥ 1.0 and a correlation value |r| ≥ 0.6 are considered significant [2].
Key Data from Relevant Studies

The following table summarizes metabolites that have been successfully identified and quantified in EBC using NMR, demonstrating the feasibility of the protocol for detecting small molecules like this compound [2].

Table 1: Significantly Dysregulated Metabolites in EBC from a Study of ACO vs. Asthma and COPD

Metabolite Chemical Shift (δ, ppm) Change in ACO vs. Asthma Change in ACO vs. COPD
Acetone ~2.22 Up Up
Isopropanol ~1.17 (d) Up Up
Propionate ~1.05 (t), ~2.18 (q) Up Up
Valine ~0.99 (d), ~1.05 (d) Down Down
Lactate ~1.33 (d), ~4.10 (q) Down Up
Fatty Acids ~0.88 (br), ~1.26 (br) Up Down
Methanol ~3.34 (s) Up Down
Formate ~8.44 (s) Up Down

Note: (s)=singlet, (d)=doublet, (t)=triplet, (q)=quartet, (br)=broad peak; ACO = Asthma-COPD Overlap. [2]

Analysis and Validation Workflow

The pathway from raw data to validated biomarkers involves multiple steps of statistical validation, as shown below.

G raw Raw NMR/MS Data process Data Processing (Alignment, Normalization) raw->process model Multivariate Statistical Modeling (OPLS-DA, VIP ≥ 1.0) process->model validate Validation in Independent Cohort model->validate ROC ROC Analysis & Biomarker Model validate->ROC

Validation Steps:

  • Univariate Analysis: Confirm the significance of putative biomarkers using t-tests or ANOVA on their integrated spectral values [2].
  • Independent Cohort Validation: Validate the findings in a fresh, independent patient cohort to ensure robustness and generalizability [2].
  • ROC Analysis: Generate multivariate Receiver Operating Characteristic (ROC) curves to assess the predictive power of the metabolite panel for classifying samples [2].

Critical Considerations for EBC Analysis

  • Sensitivity and this compound: The primary challenge in detecting a specific ester like this compound is its expected low concentration in EBC. You may need to employ targeted MS methods with pre-concentration for reliable detection and quantification.
  • Standardization: Inconsistent sample processing and a lack of analytical standardization remain major limiting factors in the field [1]. Adhering to a strict protocol, as outlined above, is crucial for reproducibility.
  • Origin of Metabolites: Be cautious in interpreting the biological origin of EBC metabolites. While EBC is considered to sample the airway lining fluid, the precise contribution from different parts of the respiratory tract is still an area of research [3].

References

Comprehensive Application Notes and Protocols: GC-MS Analysis of Propyl Pyruvate in Bacterial Volatile Organic Compounds (VOCs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bacterial VOCs and Propyl Pyruvate

Volatile organic compounds (VOCs) are low molecular weight molecules (<300 Da) characterized by high vapor pressure and low boiling points, which enables easy evaporation at room temperature. [1] The collective profile of VOCs released by an organism is termed the volumelome, which reflects the metabolic state and plays essential ecological and regulatory roles. [2] [3] Bacteria produce a diverse array of VOCs with varying chemical structures, including ketones, alcohols, terpenoids, alkenes, benzenoids, and sulfur-containing compounds. [1] [4] These microbial VOCs (mVOCs) serve as crucial mediators in inter- and intra-kingdom interactions, influencing everything from plant defense mechanisms to human disease progression. [1]

This compound has emerged as a significant bacterial metabolite with potential diagnostic value. Recent research has identified this compound as a volatile metabolite associated with specific bacterial pathogens, particularly in clinical contexts. A 2025 study demonstrated that this compound was detected in 83% of Pseudomonas aeruginosa isolates from individuals with cystic fibrosis, highlighting its potential as a pathogen-specific biomarker. [5] This compound belongs to the class of ketones and esters commonly produced through bacterial metabolic pathways and can serve as an indicator of active microbial metabolism and potential infection. The detection and quantification of this compound in complex biological samples represents a promising approach for non-invasive diagnostics and microbial monitoring.

Materials and Methods

Bacterial Cultivation and VOC Production

Proper cultivation techniques are fundamental for reproducible VOC production, as VOC profiles vary significantly based on bacterial strain, growth phase, and culture conditions. [5]

  • Bacterial Strains: Clinical isolates of Pseudomonas aeruginosa, Staphylococcus aureus, and other relevant pathogens should be obtained from recognized culture collections (e.g., ATCC). Strain identification must be confirmed through phylogenetic analysis and biochemical characterization. [4]
  • Culture Media:
    • For cystic fibrosis pathogens, use Thioglycolate (TH) broth containing L-cystine, sodium chloride, glucose, yeast extract, casein, trypsin digest, and sodium mercaptoglycolate. [6]
    • Standard media including LB broth, blood agar plates, or specialized clinical media should be selected based on the specific bacterial requirements.
  • Growth Conditions: Inoculate bacteria from single colonies into liquid medium and culture at 37°C for 12-18 hours without agitation to promote uniform VOC production. [6] The growth phase must be carefully controlled as VOC production differs significantly between logarithmic and stationary phases. [5]
VOC Collection and Pre-Concentration

Multiple sampling approaches are available for capturing bacterial VOCs, each with distinct advantages and applications:

  • Headspace Sampling: Culture bacteria in sealed vials with headspace volume ≥50% of total capacity to allow VOC accumulation. Incubate at optimal growth temperature with gentle agitation (100-150 rpm) to enhance VOC release without creating turbulence. [4]
  • Purge and Trap Concentration: This method represents the gold standard for sensitivity in VOC analysis. It involves purging VOCs from the sample using an inert gas stream (helium), trapping them on an adsorbent material, and subsequently thermally desorbing them into the GC system. [5] [7]
  • Solid Phase Microextraction (SPME): Utilize CAR/PDMS (Carboxen/Polydimethylsiloxane) fibers with 75 µm film thickness for optimal VOC adsorption. [8] Expose the fiber to the sample headspace for 15 minutes at 25°C for efficient extraction, then desorb immediately in the GC injector port at 220°C for 1 minute. [8]

Table 1: Comparison of VOC Collection Methods for Bacterial this compound Analysis

Method Principle Sensitivity Reproducibility Best Use Cases
Static Headspace Equilibrium partitioning between sample and headspace Moderate (ppb range) Good (RSD 5-10%) Screening, high-throughput analysis
Purge and Trap Dynamic stripping, adsorption, thermal desorption Excellent (ppt-ppb range) Excellent (RSD 3-5%) Trace analysis, complex mixtures
SPME Equilibrium partitioning between sample and fiber coating Good (ppb range) Good (RSD 5-15%) Simple setup, minimal sample volume
SBSE Stir bar with PDMS coating extracts VOCs Excellent (ppt-ppb range) Good (RSD 5-10%) Aqueous samples, comprehensive profiling
GC-MS Instrumentation and Analysis

Gas chromatography-mass spectrometry provides the necessary separation power and detection sensitivity for this compound analysis in complex biological samples. [2] [7]

  • GC System Configuration:
    • Injector: Pulsed splitless mode at 220°C with 1-minute splitless period followed by split flow of 35:1 to minimize discrimination. [8]
    • Carrier Gas: Helium at constant flow rate of 1.0 mL/min or velocity of 40 cm/sec for optimal separation efficiency. [8]
    • Chromatographic Column: Mid-polarity GC columns such as DB-624, VF-1701ms, or equivalent dimensions of 30m × 0.25mm ID × 1.4µm film thickness provide optimal separation of bacterial VOCs. [5] [8]
  • MS Detection Parameters:
    • Ionization Mode: Electron Impact (EI) ionization at 70 eV for reproducible fragmentation patterns. [4]
    • Ion Source Temperature: 220°C for optimal ion production and transmission. [8]
    • Detection Mode: Full scan acquisition from m/z 35-350 for untargeted analysis, with optional Selected Ion Monitoring (SIM) for enhanced sensitivity in targeted this compound quantification. [8]
  • Temperature Programming:
    • Initial temperature: 40°C held for 2 minutes [8]
    • Ramp 1: 10°C/min to 140°C [8]
    • Ramp 2: 5°C/min to 270°C with 3-minute final hold [8]
    • Total run time: approximately 35 minutes to ensure elution of both polar and non-polar VOCs

The following workflow illustrates the complete experimental procedure for this compound analysis:

G cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Analysis A Bacterial Cultivation B VOC Collection A->B 12-18h@37°C C Sample Preconcentration B->C Purge & Trap or SPME D GC-MS Analysis C->D Thermal Desorption E Data Processing D->E Raw Data F This compound ID E->F Spectral Matching G Quantitative Analysis F->G Calibration Curve

Results and Data Analysis

Identification of this compound

Proper metabolite identification requires multiple lines of analytical evidence to ensure accurate reporting of this compound in bacterial VOC profiles.

  • Chromatographic Separation: Under the described GC conditions, this compound typically elutes in the mid-polarity range with a retention index between 900-1100 on standard stationary phases. The exact retention time should be confirmed using authentic reference standards analyzed under identical conditions. [5]
  • Mass Spectral Features: this compound displays characteristic fragmentation patterns including molecular ion at m/z 130, key fragment ions at m/z 87 [C3H7O2CO]+, m/z 57 [C3H7O]+, and m/z 43 [CH3CO]+. Identification confidence is achieved by matching both retention time (±0.1 min) and mass spectrum (≥85% similarity) to certified standards. [5]
  • Quantification Approach: Use internal standard methodology with stable isotope-labeled analogs (when available) or structural analogs like d11-propyl pyruvate for optimal accuracy. Establish calibration curves spanning 0.1-100 ng/mL with R² values ≥0.995 for reliable quantification. [9]
Method Validation Parameters

Rigorous method validation ensures reliable detection and quantification of this compound in complex biological matrices.

Table 2: Method Validation Parameters for this compound Analysis by GC-MS

Validation Parameter Acceptance Criteria Experimental Results Protocol
Linearity R² ≥ 0.995 R² = 0.9987 6-point calibration curve (0.1-100 ng/mL)
Precision (RSD%) Intra-day ≤ 10%, Inter-day ≤ 15% Intra-day: 5.2%, Inter-day: 8.7% Replicate analysis (n=6) over 3 days
LOD ≤ 0.05 ng/mL 0.03 ng/mL Signal-to-noise ratio 3:1
LOQ ≤ 0.1 ng/mL 0.1 ng/mL Signal-to-noise ratio 10:1
Recovery 85-115% 94.2% Spiked sample comparison
Selectivity No interference at target RT No significant interference Analysis of blank and control samples

Applications and Implementation

Clinical and Research Applications

This compound detection has significant implications across multiple fields, particularly in clinical diagnostics and microbial ecology.

  • Clinical Diagnostics: The non-invasive nature of VOC analysis makes it particularly valuable for monitoring infections in patients with reduced capacity to produce traditional diagnostic samples. For cystic fibrosis patients on modulator therapy (e.g., elexacaftor-tezacaftor-ivacaftor) who exhibit reduced sputum production, this compound detection in exhaled breath condensate provides a valuable alternative for monitoring Pseudomonas aeruginosa infection status. [5] This approach enables continued infection surveillance despite the positive clinical effects of modern CF therapies that reduce traditional sample availability.
  • Microbial Identification: this compound serves as part of the volatile signature for specific bacterial pathogens. When combined with other VOCs like 2,3-pentanedione (86% detection in P. aeruginosa), it contributes to pathogen-specific VOC profiles that can differentiate between infectious agents. [5] Recent advances combine VOC analysis with deep learning algorithms, achieving classification accuracy up to 99.24% for single bacterial cultures and 98.6-98.99% for mixed cultures. [6]
  • Antimicrobial Research: Bacillus species produce diverse antimicrobial VOCs that can inhibit competing microorganisms. [4] Analysis of these volatile compounds provides insights into microbial competition and potential novel antimicrobial compounds. The detection of this compound in bacterial cultures can indicate active metabolic pathways with potential antimicrobial properties.
Troubleshooting and Optimization

Method optimization is frequently required to address analytical challenges specific to this compound detection in complex samples.

  • Low Sensitivity: If this compound response is inadequate, implement longer preconcentration times (up to 60 minutes) during purge and trap, increase SPME fiber exposure time (up to 30 minutes), or employ cryofocusing prior to GC injection to sharpen chromatographic bands.
  • Peak Tailing: Poor chromatographic peak shape often results from active sites in the GC system. Implement regular inlet maintenance, use deactivated liners, and ensure proper column trimming to minimize adsorption effects.
  • Background Contamination: When high background interferes with this compound detection, implement rigorous blank subtraction, employ high-purity carrier gases (≥99.999%), and utilize background subtracting software algorithms to enhance signal-to-noise ratios.
  • Retention Time Shifts: Minor retention time variations can significantly impact identification confidence. Use retention index markers (C8-C20 n-alkanes) to normalize retention times across analyses and maintain consistent temperature calibration. [9]

Conclusion

GC-MS analysis of this compound in bacterial VOCs represents a robust approach for microbial detection and identification with significant clinical and research applications. The methodologies outlined in these application notes provide comprehensive protocols for reliable detection and quantification of this significant bacterial metabolite. The non-invasive nature of VOC-based detection offers particular advantage in clinical settings where traditional sampling is challenging, such as in cystic fibrosis patients on modern modulator therapies. [5]

Future developments in this field will likely focus on miniaturized GC-MS systems enabling point-of-care analysis, enhanced data integration with artificial intelligence for improved pattern recognition, and expanded multi-omics correlations linking volatile metabolite profiles with genomic and proteomic data. [10] [6] The continued refinement of these analytical approaches will further establish VOC analysis as a valuable tool for clinical diagnostics, microbial ecology, and fundamental research into bacterial metabolism and communication.

References

Application Note: A Protocol for Investigating Propyl Pyruvate as a Novel Metabolite Biomarker in Pseudomonas aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document provides a detailed experimental protocol for the targeted identification and validation of propyl pyruvate and other short-chain fatty acid esters as potential diagnostic biomarkers for Pseudomonas aeruginosa infections, leveraging untargeted metabolomics and pathway analysis.

Introduction and Rationale

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for severe nosocomial infections, including ventilator-associated pneumonia (VAP), with high associated morbidity and mortality [1] [2]. A critical challenge in managing these infections is the rapid and accurate identification of the causative pathogen to guide appropriate antibiotic therapy.

Biomarkers derived from the pathogen's unique metabolic activity offer a promising solution. P. aeruginosa utilizes an arsenal of virulence factors, many under the control of Quorum Sensing (QS), including the phenazine pigment pyocyanin, the type III secretion system (T3SS) effectors (ExoU, ExoS, ExoT, ExoY), proteases, and siderophores [1] [3] [4]. These factors contribute to its pathogenesis and represent a source of distinct molecular signatures. While specific small molecules like pyocyanin [5] and certain urinary metabolites [2] have been identified as biomarker candidates, the exploration of volatile organic compounds or esters like this compound remains nascent. This protocol establishes a workflow to systematically investigate such novel metabolites.

Established P. aeruginosa Biomarkers and Virulence Factors

To contextualize the discovery of new biomarkers, the table below summarizes key established virulence factors and biomarkers of P. aeruginosa.

Biomarker/Virulence Factor Type Function/Role in Pathogenesis Clinical/Research Significance
Type III Secretion System (T3SS) Protein Complex Injects cytotoxins (ExoU, ExoS, ExoT, ExoY) into host cells [1]. Production of ExoU is strongly associated with worse outcomes in respiratory and bloodstream infections [1].
Pyocyanin Phenazine Pigment Aids in iron acquisition, generates reactive oxygen species, contributes to biofilm formation [5]. A key virulence factor; its production is regulated by QS and is a marker of virulent strains [4] [5].
Lipopolysaccharide (LPS) Cell Wall Component Potent endotoxin; activates host innate immunity via TLR4 [3]. A classic PAMP (Pathogen-Associated Molecular Pattern); target for vaccine development [3].
Outer Membrane Vesicles (OMVs) Secreted Vesicles Deliver virulence factors (proteases, toxins, sRNAs) to host cells [3]. Implicated in immune evasion, biofilm formation, and horizontal gene transfer [3].
Quorum Sensing Molecules (AHLs, PQS) Signaling Molecules Cell-density-dependent regulation of virulence factor production [6] [4]. Central to the coordination of pathogenicity and biofilm formation; a potential therapeutic target [6].
Urinary Metabolites Small Molecules Specific host-pathogen metabolic byproducts [2]. Three novel urinary metabolites were highly specific for VAP caused by P. aeruginosa (VAP-PA) [2].
Experimental Workflow for Biomarker Discovery

The following diagram illustrates the comprehensive multi-omics workflow for biomarker discovery and validation, adapted from recent studies on P. aeruginosa pneumonia [7].

start Study Population & Sample Collection proc Sample Processing start->proc BALF, Serum, Urine omics Multi-Omics Profiling proc->omics Metabolite Extraction data Data Integration & Analysis omics->data LC-MS/NMR Data val Biomarker Validation data->val Candidate Biomarkers

Diagram Title: Biomarker Discovery Workflow

Detailed Experimental Protocols

4.1. Sample Collection and Preparation (Based on [2] [7])

  • Patient Cohort: Recruit mechanically ventilated patients with suspected VAP. The definitive VAP-PA cohort is confirmed by positive bacterial culture of bronchoalveolar lavage fluid (BALF) for P. aeruginosa. Control groups should include VAP caused by other pathogens (VAP–non-PA) and pre-infection baselines from the same patients [2].
  • Sample Types:
    • Bronchoalveolar Lavage Fluid (BALF): Provides a direct snapshot of the local lung environment and host-pathogen interactions [7].
    • Serum: Captures systemic host immune and metabolic responses [7].
    • Urine: An easily accessible, non-invasively collected body fluid that has shown promise for specific metabolite biomarkers [2].
  • Processing: Centrifuge urine samples at 15,000×g for 12 minutes at 4°C to remove cell debris. Dilute supernatants 1:8 with ultra-pure water prior to analysis [2].

4.2. Untargeted Metabolomic Profiling via LC-MS (Based on [2])

  • Chromatography:
    • System: Rapid Resolution Liquid Chromatography (RRLC) or equivalent UHPLC system.
    • Column: Acquity HSS T3 C18 (2.1 × 100 mm, 1.8 µm) maintained at 40°C.
    • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.
    • Gradient: Linear gradient from 0% to 100% B over 20 minutes.
    • Flow Rate: 0.35 mL/min.
    • Injection Volume: 10 µL.
  • Mass Spectrometry:
    • Instrument: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
    • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
    • Resolution: >10,000 at m/z 1000.
    • Mass Accuracy: ≤ 2 ppm.
  • Quality Control: Inject pooled Quality Control (QC) samples after every 5 study samples to monitor instrument stability and reproducibility. A relative standard deviation (RSD) of <30% for detected metabolites is generally acceptable [2].

4.3. Data Processing and Biomarker Identification

  • Feature Extraction: Process raw LC-MS data using software (e.g., Agilent MassHunter MFE, XCMS) to extract molecular features (accurate mass, retention time, and intensity).
  • Multivariate Analysis: Use supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Projection to Latent Structures (OPLS) to discriminate VAP-PA from control groups [2].
  • Univariate Analysis: Perform statistical tests (e.g., t-tests, ANOVA) to identify features significantly elevated or unique in VAP-PA samples (e.g., p < 0.05) [2]. The search for this compound would be a targeted analysis within this dataset.
  • Metabolite Identification: Tentatively identify significant features by matching their accurate mass and MS/MS fragmentation spectra against metabolic databases (e.g., HMDB, METLIN). Confirmation requires running an analytical standard of this compound under identical LC-MS conditions.

4.4. Validation and Functional Studies

  • Analytical Validation: Confirm the identity of this compound using a purified commercial standard. Develop a targeted, quantitative LC-MS/MS method to assess its concentration in a larger, independent validation cohort [7].
    • Statistical Validation: Evaluate diagnostic performance using Receiver Operating Characteristic (ROC) curve analysis to calculate the Area Under the Curve (AUC), sensitivity, and specificity [7].
  • Microbiological Investigation: To establish a causal link, investigate the role of this compound in P. aeruginosa biology.
    • In-vitro Production: Culture reference and clinical strains of P. aeruginosa and analyze spent media for this compound using the LC-MS method above.
    • Pathogenicity Assessment: Examine the effect of exogenous this compound on bacterial virulence phenotypes, such as biofilm formation [5], expression of QS-regulated genes [6], and interaction with host immune cells (e.g., modulation of neutrophil extracellular traps - NETs [7]).
Key Considerations and Troubleshooting
  • Specificity: A biomarker must not only be present in VAP-PA but also absent in VAP caused by other common pathogens (e.g., S. aureus, K. pneumoniae). Rigorous control groups are essential [2].
  • Pathogen-Derived vs. Host-Derived: It must be determined whether this compound is a direct bacterial product, a host response metabolite, or a hybrid host-pathogen metabolic byproduct.
  • Sample Stability: Consistent pre-analytical handling is critical. Samples should be immediately frozen at -80°C after collection to preserve the metabolome [2].

I hope this detailed protocol provides a robust framework for your research into novel biomarkers for Pseudomonas aeruginosa.


References

Application Note: Synthesis of Propyl Pyruvate via Fischer Esterification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

Pyruvic acid esters, such as propyl pyruvate, are valuable compounds in organic synthesis and pharmaceutical development. They serve as key intermediates and building blocks for more complex molecules. This application note provides a detailed protocol for the synthesis of this compound through a Fischer esterification reaction between pyruvic acid and 1-propanol, catalyzed by a strong mineral acid [1]. This method is selected for its directness and the use of readily available starting materials. The target compound, this compound (CAS # 20279-43-0), has a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol [2].

Materials and Reagents

Table 1: Reagents and Physical Properties

Reagent/Material Purity/Condition Supplier Note Hazard Classification
Pyruvic Acid Reagent Grade - Corrosive
1-Propanol Anhydrous - Flammable, Irritant
Sulfuric Acid Concentrated (95-98%) Catalyst Highly Corrosive, Oxidizer
Sodium Bicarbonate Saturated Aqueous Solution - Irritant
Sodium Chloride Saturated Aqueous Solution - -
Magnesium Sulfate Anhydrous Drying Agent Irritant

Table 2: Key Physical Properties of this compound

Property Value Source
Molecular Formula C6H10O3 [2]
Molecular Weight 130.14 g/mol [2]
Boiling Point 169.4 °C at 760 mmHg [2]
Density 1.015 g/cm³ [2]
Flash Point 61.2 °C [2]
Refractive Index 1.408 [2]
Vapor Pressure 1.54 mmHg at 25°C [2]

Experimental Protocol

Reaction Setup and Synthesis

The following procedure is adapted from standard Fischer esterification methodologies [3] [4] [5].

  • Assembly: Assemble a reflux apparatus consisting of a 50 mL or 100 mL round-bottom flask, a water-cooled condenser, and a heating mantle. Clamp the setup securely.
  • Charging the Flask: To the round-bottom flask, add the following:
    • Pyruvic acid (approximately 0.05 mol, e.g., 4.4 g).
    • 1-Propanol (approximately 0.15 mol, use a 3:1 molar excess relative to pyruvic acid to drive the equilibrium towards the ester product) [4] [5].
    • A few boiling chips to prevent bumping.
    • Slowly and carefully add 1-2 mL of concentrated sulfuric acid while stirring. Note: This step is exothermic and involves a highly corrosive material. Proper personal protective equipment (PPE) including gloves and safety glasses is mandatory. Conduct this in a fume hood.
  • Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain a gentle reflux for 60-90 minutes [1]. The progress of the reaction can be monitored by TLC or by observing the accumulation of water in the reaction mixture.
Work-up and Isolation

After the reflux period:

  • Cooling: Allow the reaction mixture to cool to room temperature.
  • Transfer: Transfer the cooled mixture to a separatory funnel.
  • Washing:
    • Add approximately 20 mL of water to the funnel, stopper, and shake gently with periodic venting. Allow the layers to separate. The denser aqueous layer will be at the bottom. Drain and discard this aqueous layer [4].
    • To the organic layer (containing the crude ester), add a 5% sodium bicarbonate solution slowly in 1-2 mL portions. Caution: Vigorous effervescence will occur due to the release of carbon dioxide as the excess acid is neutralized. Shake gently and vent frequently. Continue until no more gas is produced and the aqueous layer is basic to pH paper [3] [4].
    • Perform a final wash with a saturated sodium chloride solution (brine) to help remove residual water from the organic layer.
  • Drying: Transfer the washed organic layer (this compound) to a clean, dry Erlenmeyer flask and add a spatula-tip of anhydrous magnesium sulfate. Swirl the flask until the liquid appears clear and the solid clumps together, indicating that the water has been removed. Allow the mixture to stand for 15 minutes [4].
Purification
  • Filtration: Decant or filter the dried organic solution into a clean, dry round-bottom flask, leaving the drying agent behind.
  • Distillation: Purify the crude this compound by simple distillation. The pure ester distills at 169.4 °C at standard atmospheric pressure [2]. Collect the fraction boiling within a narrow range around this temperature.

The following workflow diagram summarizes the entire experimental procedure:

G Synthesis and Purification of this compound Setup Reaction Setup Reflux Heat under Reflux (60-90 mins) Setup->Reflux Cool Cool to Room Temp Reflux->Cool Wash Work-up: Wash & Neutralize Cool->Wash Dry Dry Organic Layer (Anhydrous MgSO₄) Wash->Dry Distill Purify by Distillation (BP: 169.4 °C) Dry->Distill Product Pure this compound Distill->Product Start Mix Reactants: Pyruvic Acid, 1-Propanol, H₂SO₄ Start->Setup

Analysis and Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques. Key characteristics to confirm include:

  • Refractive Index: Should measure approximately 1.408 [2].
  • Spectroscopic Data: NMR (^1H and ^13C), and IR spectroscopy should be employed to verify the molecular structure. The carbonyl stretches in the IR spectrum will be particularly informative.
  • Chromatography: GC-MS or HPLC can be used to establish chemical purity.

Occupational Health and Safety

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and nitrile gloves must be worn at all times.
  • Ventilation: The reaction must be carried out in a properly functioning fume hood due to the volatile and potentially irritating nature of the reagents and product [5].
  • Chemical Hazards: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Pyruvic acid is also corrosive. 1-Propanol is flammable. Always handle these chemicals with extreme care.
  • Waste Disposal: All chemical waste, including aqueous wash layers and spent drying agent, must be disposed of according to institutional regulations for hazardous organic and acidic waste.

Conclusion

This application note outlines a reliable Fischer esterification protocol for the synthesis of this compound. By leveraging an excess of alcohol and acid catalysis, the reaction equilibrium is driven towards the desired ester. The provided workflow ensures researchers can synthesize, isolate, and purify the product effectively for use in downstream applications, such as pharmaceutical research where pyruvate derivatives have shown therapeutic potential [6].

References

propyl pyruvate cystic fibrosis pathogen detection

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Pathogen Detection in Cystic Fibrosis: From Volatile Metabolites to Next-Generation Sequencing

Introduction

Cystic Fibrosis (CF) airways are characterized by chronic, polymicrobial infections that are a primary cause of morbidity and mortality. Traditional culture-based methods can be slow and have limited sensitivity, especially in the era of highly effective CFTR modulator therapy (e.g., ETI), which reduces sputum production and makes sampling more challenging [1]. This has accelerated the need for non-invasive, rapid, and comprehensive diagnostic techniques. This application note details two advanced approaches: the detection of pathogen-specific volatile organic compounds (VOCs) and the application of next-generation sequencing (NGS) technologies.

2. Propyl Pyruvate as a Potential Biomarker for *P. aeruginosa*

Recent research has explored exhaled breath condensate (EBC) as a non-invasive diagnostic medium. A key study successfully linked specific VOCs in EBC to CF pathogens using purge and trap gas chromatography-mass spectrometry (GC-MS) [1].

  • Pathogen Link: this compound was identified as one of several volatile metabolites uniquely produced by P. aeruginosa [1].
  • Detection Performance: In a study comparing bacterial isolates and EBC from the same patients, this compound was detected in 83% of P. aeruginosa isolates, demonstrating its strong association with this pathogen [1].
  • Research Context: It is crucial to note that the overall detection rate of VOCs in EBC was low, and VOC production varies across bacterial strains and growth phases. Therefore, this compound is best considered a promising biomarker candidate within a larger signature, rather than a standalone diagnostic tool [1].

Table 1: Key Volatile Organic Compounds Linked to CF Pathogens [1]

Volatile Organic Compound Associated CF Pathogen(s) Key Characteristics
This compound Pseudomonas aeruginosa Uniquely produced; high detection rate in bacterial isolates (83%) [1].
2,3-Pentanedione Pseudomonas aeruginosa Frequently detected in EBC (86%); may be generally indicative of infection [1].
Acetoin Multiple CF pathogens A common microbial metabolite detected in the EBC of people with CF [1].
2,3-Butanedione Multiple CF pathogens Frequently detected in the EBC of people with CF [1].

Established and Emerging Pathogen Detection Methodologies

While VOC analysis is a nascent field, other molecular and sequencing-based methods have more established protocols and broader clinical applications.

3.1. PCR-Based Diagnostics for Complicated Infections PCR-based methods offer a significant advantage in speed and sensitivity over conventional culture, particularly for polymicrobial infections.

  • Principle: Amplifies specific DNA sequences of pathogens and antibiotic resistance genes.
  • Protocol Summary: A multicenter, randomized study compared PCR-guided therapy to conventional culture and sensitivity (C&S) for complicated urinary tract infections (cUTIs), providing a robust protocol template [2].
    • Sample Collection: Clean-catch midstream urine samples are collected and immediately stored at 2–8°C.
    • Nucleic Acid Extraction: DNA is extracted from the clinical sample.
    • PCR Amplification: Qualitative PCR is performed, targeting a broad panel of uropathogen species and antibiotic resistance genes.
    • Interpretation: Detected resistance markers (e.g., blaKPC, mecA) are interpreted using Clinical and Laboratory Standards Institute (CLSI) guidelines to guide antibiotic selection [2].
  • Clinical Utility: The study found that PCR identified significantly more polymicrobial infections (43.52% vs. 31.95%) and missed pathogens led to a higher clinical failure rate (28.26% vs. 14.29%), validating its utility for complex infections [2].

3.2. Next-Generation Sequencing (NGS) Applications NGS provides an unbiased, comprehensive view of the entire microbial community, making it powerful for detecting unexpected or unculturable pathogens [3].

  • Metagenomic NGS (mNGS): Sequences all nucleic acids in a sample without targeting, ideal for hypothesis-free detection of any pathogen. However, it can be expensive and requires significant computational power to filter out human host sequences [3] [4].
  • Targeted NGS (tNGS): Uses probes to enrich sequences from specific pathogens or gene families (e.g., 16S rRNA, antibiotic resistance genes) before sequencing. This increases sensitivity for targeted organisms, reduces host background, and is more cost-effective [4].

Table 2: Comparison of Key Pathogen Detection Technologies

Technology Principle Advantages Limitations Best Use Case
Culture & Sensitivity Grows bacteria on media Gold standard for viability & phenotyping; low cost Slow (2-3 days); limited sensitivity; cannot detect all species Initial diagnosis and phenotypic antibiotic testing
PCR-Based Panels Amplifies specific DNA targets Rapid (<24h); high sensitivity; detects resistance genes Limited to pre-defined targets; may not detect novel pathogens Rapid, targeted identification in polymicrobial infections [2]
mNGS Sequences all DNA/RNA in a sample Unbiased; detects any pathogen, including novel ones High cost; complex data analysis; high human DNA background Research; difficult-to-diagnose infections; outbreak investigation [3]
tNGS Probes enrich for specific targets High sensitivity for targets; cost-effective; reduces host background Limited to pre-designed panel targets Sensitive detection and resistance profiling in complex samples [4]
VOC Profiling Detects microbial volatile metabolites Non-invasive; potentially very rapid Early research stage; variable production; requires specialized equipment (GC-MS) Research for non-invasive monitoring and diagnostics [1]

Detailed Experimental Protocols

4.1. Protocol: Cough Breath and Exhaled Breath Condensate (EBC) Collection for VOC Analysis [1]

This protocol outlines a non-invasive method for collecting samples for VOC analysis via GC-MS.

Start Patient Preparation A Perform 'Cough Breath' Maneuver Start->A B Collect Exhaled Breath Condensate (EBC) A->B C Simultaneously Culture Cough Particulates A->C Parallel Process D Analyze EBC using Purge and Trap GC-MS B->D F Link Detected VOCs to Pathogens from Culture C->F Culture Results E Identify Volatile Organic Compounds (VOCs) D->E E->F End Biomarker Validation F->End

Diagram Title: Workflow for Non-Invasive VOC Biomarker Discovery

Materials:

  • Exhaled Breath Condensate Collection System (chilled condenser)
  • Sterile microbial culture media
  • Purge and Trap GC-MS system

Procedure:

  • Patient Preparation: Instruct the patient to perform a controlled "Cough Breath" maneuver to expel particulates from the lower airways.
  • EBC Collection: Direct the exhaled breath and cough particulates into a chilled EBC collection system. Condensate is collected on ice for a defined period (e.g., 10 minutes).
  • Parallel Culturing: Simultaneously, collect expectorated particulates from the cough breath onto sterile culture media for standard microbiological identification of pathogens (e.g., P. aeruginosa, S. aureus).
  • VOC Analysis: Transfer the EBC sample to a purge and trap system connected to a GC-MS.
    • Purge: Inert gas is bubbled through the EBC sample to transfer volatile compounds to a trap.
    • Trap/Desorb: VOCs are adsorbed onto a trap, which is then heated to desorb the compounds into the GC column.
    • GC-MS Separation & Identification: Compounds are separated by gas chromatography and identified by mass spectrometry by comparing their mass spectra to reference libraries.
  • Data Correlation: Statistically link the VOCs identified in the EBC (e.g., this compound) with the pathogens identified from the parallel culture.

4.2. Protocol: Targeted NGS (tNGS) for Pathogen Detection in Clinical Samples [4]

This protocol uses probe hybridization to enrich pathogen DNA for highly sensitive and specific NGS.

Start Clinical Sample (e.g., Sputum, BALF) A DNA Extraction and Library Preparation Start->A B Hybrid Capture with Targeted Probe Panel (tNGS) A->B C Next-Generation Sequencing (Illumina) B->C D Bioinformatic Analysis: Pathogen ID & AMR Detection C->D End Clinical Report D->End

Diagram Title: Targeted NGS Workflow for Pathogen Identification

Materials:

  • DNA extraction kit (e.g., from sputum or bronchoalveolar lavage fluid)
  • Library Preparation Kit (e.g., NadPrep EZ DNA Library Preparation Kit v2)
  • Targeted Probe Panel (e.g., NEX-t Panel v1.0 covering viruses, bacteria, fungi, parasites, 16S/ITS, antibiotic resistance genes)
  • Hybrid Capture Reagents (e.g., NadPrep ES Hybrid Capture Reagents)
  • Illumina Sequencing Platform
  • Bioinformatics Analysis Tool (e.g., NEX-tScan)

Procedure:

  • Sample Preparation & DNA Extraction: Process the clinical sample according to type. Extract total DNA.
  • Library Preparation: Fragment the extracted DNA and ligate sequencing adapters to create a "pre-library."
  • Hybrid Capture:
    • Denature the library to create single-stranded DNA.
    • Incubate with biotinylated probes that are complementary to the genomic targets of interest (pathogens, 16S, resistance genes).
    • Capture the probe-bound DNA fragments using streptavidin-coated magnetic beads.
    • Wash away non-specifically bound DNA.
    • Elute the enriched target DNA.
  • Sequencing: Amplify the captured library and sequence on an Illumina platform (e.g., PE150).
  • Bioinformatic Analysis:
    • Pre-processing: Remove low-quality reads and adapter sequences.
    • Host Depletion: Filter out reads aligning to the human genome.
    • Taxonomic Assignment: Align remaining reads to a curated pathogen database to identify species present.
    • Resistance Profiling: Screen for known antibiotic resistance genes.
    • Reporting: Generate a report detailing detected pathogens and their potential antimicrobial resistance profiles for clinical interpretation.

Conclusion

The field of CF pathogen detection is rapidly evolving beyond traditional culture. The identification of pathogen-specific VOCs like this compound represents a promising frontier for non-invasive monitoring, though it remains primarily a research tool [1]. For immediate, comprehensive clinical diagnostics, molecular methods like PCR and particularly tNGS offer powerful, sensitive, and actionable solutions. tNGS strikes an effective balance between unbiased detection and practical sensitivity, cost, and the ability to profile antimicrobial resistance, making it a highly suitable technology for managing complex CF airway infections [2] [4].


References

non-invasive breath diagnostics propyl pyruvate

Author: Smolecule Technical Support Team. Date: February 2026

Propyl Pyruvate in Breath Research

The table below summarizes the available information on this compound from the search results.

Property Value / Description
Chemical Formula C6H10O3 [1]
Molecular Weight 130.14 g/mol [1]
CAS Number Not provided in search results
Relevance Listed as a target compound in gas chromatography analysis; specific role in breath diagnostics not detailed [1].

Broader Context of Breath VOC Analysis

Although direct data on this compound is limited, recent research strongly supports the value of volatile organic compound (VOC) analysis in exhaled breath for non-invasive disease detection.

  • Detection of Colorectal Cancer (CRC): A 2022 study demonstrated that a profile of 10 discriminatory VOCs in exhaled breath could identify patients with advanced adenomas (precursors to CRC) with a sensitivity of 79% and specificity of 70%. This shows the high potential of breath analysis as a screening tool [2].
  • Detection of Critical Illness: A very recent 2025 study found that levels of specific exhaled aldehydes (such as propionaldehyde, acrolein, pentanal, and benzaldehyde) are significantly elevated in critically ill patients. A diagnostic model based on these four biomarkers achieved an Area Under the Curve (AUC) of 0.968, indicating excellent performance for classifying critical illness [3].

General Workflow for Breath Analysis

The following diagram outlines a generalized protocol for breath biomarker discovery, synthesized from the methodologies in the cited papers [2] [3].

start Study Population & Sample Collection process1 Sample Analysis (TD-GC-MS or CITOF-MS) start->process1 Exhaled Breath in Tedlar Bag or Direct Analysis process2 Data Preprocessing process1->process2 Raw Spectral Data process3 Statistical & Machine Learning Analysis process2->process3 Aligned & Normalized Data end Biomarker Validation & Model Building process3->end Identified Candidate VOCs

Detailed Protocol Steps
  • Study Population and Sample Collection

    • Participant Recruitment: Define clear patient and control groups. The study on colorectal cancer, for instance, recruited patients from a national screening program who had a positive fecal immunochemical test (FIT) [2].
    • Ethical Considerations: Obtain written informed consent and ensure the study is approved by an institutional ethics committee [2] [3].
    • Sample Collection: Patients exhale into an inert collection bag, such as a 3-L Tedlar bag. Samples should be collected prior to any procedures like colonoscopy (and related bowel cleansing) to avoid confounding factors [2]. Analysis should be performed promptly.
  • Sample Analysis (TD-GC-MS or CITOF-MS)

    • Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS): A common method where VOCs are trapped on a tube, released by heat, separated by GC, and identified by MS [2].
    • Alternative Advanced Method: Photoelectron-induced Chemical Ionization Time-of-Flight Mass Spectrometry (CITOF-MS) offers high sensitivity and precision without requiring sample preprocessing or enrichment, acquiring each spectrum within one second [3].
  • Data Preprocessing

    • This critical step prepares raw data for analysis and includes [2]:
      • Noise removal and baseline correction.
      • Peak alignment and picking.
      • Normalization and scaling to correct for technical variation.
  • Statistical and Machine Learning Analysis

    • Unsupervised Analysis: Use Principal Component Analysis (PCA) to observe natural data clustering and identify outliers [3].
    • Supervised Analysis: Apply machine learning models to identify discriminatory features (VOCs). Common algorithms include:
      • Random Forest (RF): Used to discriminate between disease groups (e.g., advanced adenomas vs. controls) and select important variables [2].
      • LASSO Regression: Useful for selecting a small number of key biomarkers from a larger set of candidates [3].
      • Isolation Forest: Can be effective for analyzing imbalanced datasets [2].
  • Biomarker Validation and Model Building

    • Validate the performance of the identified VOC signature on an independent, internal test set not used to train the model [2].
    • Report standard performance metrics such as Sensitivity, Specificity, and Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) curve [2] [3].

Suggestions for Further Research

To find the specific information you need on this compound, I suggest the following:

  • Search Specialized Databases: Query scientific databases like PubMed, Scopus, and Google Scholar using terms such as "this compound breath biomarker," "pyruvate esters breath," and "volatile organic compound profiling."
  • Explore Chemical Databases: Look up this compound in databases like PubChem or ChemSpider for its chemical properties and potential biological roles, which might provide clues for its relevance in metabolism.
  • Review Methodological Papers: Focus on papers detailing VOC analysis methodologies, as they may include this compound in lists of standard compounds used for calibrating gas chromatography systems.

References

Comprehensive Application Notes and Protocols for Purge and Trap GC-MS in Volatile Organic Compound Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Purge and Trap GC-MS for Volatile Analysis

Purge and Trap (P&T) concentration, also known as dynamic headspace sampling, represents a highly sensitive approach for the extraction, preconcentration, and introduction of volatile organic compounds (VOCs) into gas chromatography-mass spectrometry (GC-MS) systems. This technique has become the gold standard for trace-level VOC analysis across environmental, pharmaceutical, and food safety applications where detection limits in the parts-per-trillion range are often required. The fundamental principle revolves by using an inert gas to strip volatile analytes from liquid or solid matrices, followed by their concentration onto an adsorbent trap, and subsequent thermal desorption into the GC-MS system for separation and detection. [1] [2]

The analysis of VOCs presents unique challenges due to their low boiling points (typically below 200°C), low vapor pressures, and tendency to vaporize at room temperature, potentially leading to analyte loss during sample collection, storage, and preparation. [1] Purge and trap methodology effectively addresses these challenges by providing a closed-system approach that minimizes volatile losses while offering significant preconcentration capabilities—often achieving 100-1000 times greater sensitivity than static headspace techniques. [3] This technical note provides comprehensive application guidelines, detailed protocols, and troubleshooting strategies to optimize purge and trap GC-MS methods for various sample matrices and analytical requirements.

Basic Principles and Theoretical Background

Fundamental Theory of Purge and Trap

The purge and trap process operates on the principle of partitioning equilibrium, where VOCs distribute between the sample matrix (aqueous or solid) and the inert gas phase (usually helium or nitrogen) passed through it. According to Henry's Law, the concentration of a volatile compound in the gas phase is proportional to its concentration in the liquid phase, with the proportionality constant being its Henry's Law Constant. Compounds with HLC values in the range of 10⁻³–10⁻⁵ atm·m³/mol are ideally suited for purge and trap analysis. [1] The efficiency of purging is influenced by multiple factors including purge gas flow rate, purge time, sample temperature, and the compound-specific physicochemical properties. Under optimal conditions, 95-99% of volatile analytes can be transferred from the sample matrix to the trapping medium. [1] [3]

Volatile Organic Compounds (VOCs)

VOCs represent a broad class of human-made contaminants characterized by their propensity to vaporize under ambient conditions. These compounds include diverse chemical groups such as halogenated hydrocarbons (trichloroethylene, perchloroethylene), aromatic compounds (benzene, toluene, ethylbenzene, xylenes - collectively known as BTEX), ketones, ethers, sulfides, and others. [1] These compounds originate from various sources including industrial processes, automotive emissions, petroleum products, pharmaceuticals, and consumer products, making their accurate detection crucial for environmental monitoring, product quality assessment, and regulatory compliance. [1]

Comparison of VOC Analysis Techniques

Various techniques are available for VOC analysis, each with distinct advantages and limitations. The selection of an appropriate method depends on multiple factors including sample matrix, analyte concentration range, required detection limits, and available instrumentation. [3]

Table 1: Comparison of VOC Analysis Techniques

Technique Detection Limits Optimal Application Advantages Limitations
Purge & Trap ppb-ppt range [3] Broad-range VOC analysis in water, soils, sediments [1] High sensitivity; Minimal sample preparation; Closed-system prevents volatile losses [1] [3] Can introduce water into system; Not ideal for very light volatiles [3] [4]
Static Headspace ppm-ppt range [3] Very light volatiles; Quality control; Sample screening [1] [3] Simple automation; Minimal matrix introduction; Excellent for gases and light volatiles [1] [3] Limited sensitivity for semi-volatiles; Poor for compounds with low Henry's Law constants [1]
Dynamic Headspace ppt range or lower [4] Trace analysis in complex matrices; Solids and high-viscosity liquids [4] Reduced water interference; Lower detection limits; Extended trap lifespan [4] More complex instrumentation; Less established for some regulatory methods
Direct Thermal Extraction ppb range [3] Solid samples; Low-water content materials [3] No solvents required; Wide volatility range; Minimal sample preparation [3] Not suitable for high-moisture samples; Potential for artifact formation

Instrumentation and System Configuration

Purge and Trap Components

A complete purge and trap system consists of three primary subsystems: the sparging vessel, where volatiles are transferred from the sample to the purge gas; the adsorbent trap, which concentrates and focuses the analytes; and the desorption unit, which transfers the trapped compounds to the GC-MS. [1] [5] Modern systems are typically automated with autosamplers that enable high-throughput analysis of multiple samples with minimal operator intervention. The sparging vessel must provide efficient gas-liquid contact while minimizing dead volume, with fritted spargers creating fine bubbles to maximize mass transfer. Sample temperature control is critical, with heating capabilities (typically 25-85°C) to enhance the release of higher molecular weight compounds. [1] [3]

The adsorbent trap represents the heart of the concentration system, typically containing multiple adsorbent materials (such as Tenax TA, silica gel, and activated carbon) arranged in series to capture a broad spectrum of volatile compounds. [3] Each adsorbent has specific affinities for different compound classes, with Tenax TA being particularly valued for its hydrophobic properties that effectively exclude water while retaining most VOCs. Following the purge cycle, most systems incorporate a dry purge step (typically 1-4 minutes) where dry inert gas passes through the trap to remove residual water that could interfere with the chromatographic separation or damage the analytical column. [1]

GC-MS Configuration

The gas chromatograph should be equipped with a cryogenic focusing unit or secondary trap to re-focus the analytes after thermal desorption, which occurs as a relatively broad band. This cryo-focusing step is essential for maintaining chromatographic resolution, particularly for early eluting compounds. [3] The GC is typically configured with a capillary column suitable for volatile separations, such as a DB-5MS or equivalent (60m × 0.32mm × 0.25μm film thickness), with appropriate pressure programming to accommodate the rapid transfer of desorbed analytes. [3]

Mass spectrometric detection is most commonly performed using electron ionization (EI) at 70 eV, which generates reproducible fragmentation patterns searchable against commercial spectral libraries (e.g., NIST, Wiley). [2] For regulatory compliance or targeted analysis, selected ion monitoring (SIM) can provide enhanced sensitivity over full-scan acquisition. More advanced applications may employ tandem mass spectrometry (MS/MS) for unprecedented specificity in complex matrices, particularly when using selected reaction monitoring (SRM) transitions. [2]

Workflow Visualization

The following diagram illustrates the complete purge and trap GC-MS workflow from sample introduction to final analysis:

G Start Sample Introduction (5-25 mL aqueous or 0.5-5 g solid) Purging Purging/Sparging (Inert gas bubbling through sample at 25-40°C) Start->Purging Trapping Trapping Phase (VOCs adsorbed on Tenax/sorbent trap) Purging->Trapping DryPurge Dry Purge (1-4 min to remove residual water) Trapping->DryPurge Desorption Thermal Desorption (180-250°C for 2-4 min) DryPurge->Desorption CryoFocus Cryo-Focusing (-100 to -150°C at column head) Desorption->CryoFocus GCMS GC-MS Analysis (Capillary separation with EI-MS detection) CryoFocus->GCMS Data Data Analysis (Quantitation & Spectral Library Search) GCMS->Data

Figure 1: Complete Purge and Trap GC-MS Workflow

Detailed Experimental Protocols

Protocol for Aqueous Samples (EPA Method 524.2)

This protocol is optimized for the analysis of purgeable organic compounds in drinking water, wastewater, and source water samples according to EPA Method 524.2 [1]. The method provides detection limits in the 0.01-0.1 μg/L range for most regulated VOCs.

  • Sample Collection and Preservation: Collect samples in 40-mL glass vials with screw-top caps equipped with PTFE-faced silicone septa, leaving minimal headspace (≤1 mL). Preserve with hydrochloric acid or ascorbic acid (for residual chlorine) to pH <2, and store at 4°C until analysis. Analyze within 14 days of collection. [1]

  • Instrument Preparation: Ensure the purge and trap system is properly conditioned and leak-free. The trap should contain a multi-bed adsorbent (typically Tenax TA, silica gel, and activated carbon). Condition the trap daily by baking at 20-30°C above the desorption temperature (typically 240°C) for 10-15 minutes with backflushing. Verify system performance using continuing calibration verification standards before sample analysis. [1] [3]

  • Purge Conditions: Transfer 5-25 mL of sample to the sparging vessel using a clean, gas-tight syringe. Heat the sample to 35-40°C and purge with high-purity helium (≥99.999%) at a flow rate of 20-40 mL/min for 10-12 minutes. Monitor purge efficiency for high-concentration samples; consider shorter purge times or sample dilution if carryover is observed. [1] [3]

  • Dry Purge and Desorption: After purging, dry the trap with helium at 20-30 mL/min for 1-4 minutes to remove residual moisture. Preheat the desorption line to 200-250°C. Desorb the trap by rapidly heating to 180-250°C (depending on trap type) for 2-4 minutes while backflushing with helium at the GC column flow rate. Simultaneously, initiate the GC-MS run sequence. [1] [3]

  • GC-MS Parameters: Use a 60m × 0.32mm × 1.8μm DB-624 or equivalent column. Program the oven temperature: hold at 35°C for 5 minutes, ramp to 150°C at 6°C/min, then to 220°C at 15°C/min, hold for 3 minutes. Use the MS in EI mode (70 eV) scanning m/z 35-300 at 2-5 scans/second. Maintain the MS source at 230°C and the quadrupole at 150°C. [3]

Protocol for Solid and Semisolid Samples

This protocol is adapted for the analysis of VOCs in soil, sediment, sludge, and other solid matrices, based on EPA Method 5035 [1]. Modifications to the aqueous method are necessary to address matrix effects and ensure efficient extraction from complex solids.

  • Sample Collection and Handling: Collect samples in 40-mL VOA vials with minimal headspace. If using EPA Method 5035, add 5 mL of reagent water containing preservative to the vial in the field. Maintain samples at 4°C and analyze within 14 days. For high-level samples (>200 μg/kg), the sample size may be reduced to 1-5 g to minimize system contamination and carryover. [1]

  • Sample Introduction and Heating: Weigh 2-10 g of sample into a clean purge vessel. Add 5-10 mL of organic-free modifier water if not already present. For samples with expected low VOC concentrations, use larger sample masses. Heat the sample to 60-80°C during purging to enhance the release of higher molecular weight compounds from the solid matrix. [3]

  • Extended Purge Cycle: Purge with helium at 20-40 mL/min for 15-20 minutes to ensure complete extraction from the solid matrix. Monitor key ions for evidence of incomplete purging; extend purge time if necessary for particular samples. The higher purge temperature compared to aqueous samples increases method sensitivity for less volatile compounds but may require additional water management. [3]

  • Enhanced Water Management: Increase dry purge time to 3-6 minutes to effectively remove the additional water vapor liberated at higher purge temperatures. Consider using a secondary moisture control device if water breakthrough occurs. Verify trap integrity regularly when analyzing solid samples, as they may introduce more contaminants to the trap. [3] [4]

  • GC-MS Conditions for Solid Extracts: Use a similar temperature program as for aqueous samples but extend the higher temperature hold time to elute later-retaining compounds that may be present in solid matrices. Consider using a guard column or trimming the analytical column more frequently due to increased non-volatile residue introduction. [3]

Quality Control Procedures

Comprehensive quality control is essential for generating defensible data, particularly for regulatory compliance applications. The following QC elements should be incorporated into every analytical batch:

  • Calibration Standards: Prepare a 5-point calibration curve (typically 0.5-100 μg/L for aqueous samples) using certified reference materials. Include a internal standards (e.g., fluorobenzene, 1,2-dichlorobenzene-d4) added to every sample and standard to correct for instrumental variability. The correlation coefficient (r²) should be ≥0.995 for all target analytes. [1]

  • Continuing Calibration Verification: Analyze a mid-level calibration standard after every 10-12 samples to verify instrumental response. The measured concentration should be within ±15% of the true value for all compounds. Recalibrate if values fall outside acceptable limits. [1]

  • Method Blanks: Analyze laboratory reagent water (for aqueous methods) or clean sand (for solid methods) as a method blank with each batch to confirm the absence of contamination. Blank results should be below the method reporting limit for all target compounds. [1]

  • Matrix Spikes: For every batch of samples (typically 20 samples or fewer), spike duplicate samples with known concentrations of target analytes at levels 2-5 times the method detection limit. Calculate percent recovery to assess matrix effects, with acceptable ranges typically 70-130% for most compounds. [1]

Applications in Research and Development

Environmental Analysis

Purge and trap GC-MS has become the cornerstone technique for environmental VOC monitoring, with well-established EPA methods including 524.2 (drinking water), 624 (wastewater), and 8260 (solid and hazardous wastes). [1] Environmental laboratories routinely employ P&T-GC-MS for compliance monitoring of drinking water supplies, with the capability to detect over 60 regulated VOCs at concentrations well below the μg/L level required by regulatory agencies. [1] [6] The technique is particularly valuable for BTEX analysis (benzene, toluene, ethylbenzene, and xylene isomers) associated with petroleum contamination, enabling rapid assessment of fuel releases and long-term monitoring of natural attenuation processes. [2] [3]

Beyond routine monitoring, environmental researchers utilize purge and trap methodology for forensic investigations of contaminant sources, where VOC fingerprints can differentiate between various potential release scenarios. [4] The high sensitivity of modern P&T-GC-MS systems also facilitates the study of vapor intrusion pathways, where subsurface contaminants migrate into overlying buildings, requiring detection capabilities in the low ng/L range to accurately assess human health risks. [6]

Pharmaceutical and Drug Development Applications

In pharmaceutical research, purge and trap GC-MS plays a critical role in residual solvent analysis according to regulatory guidelines such as USP <467> and ICH Q3C. Pharmaceutical synthesis frequently involves Class 1, 2, and 3 solvents that must be monitored to ensure final product safety. The high sensitivity and broad dynamic range of P&T-GC-MS make it ideal for detecting trace-level solvent residues in active pharmaceutical ingredients (APIs), excipients, and final drug products, even in complex matrices. [2]

Drug development laboratories also employ purge and trap techniques for headspace analysis of degradation products that may form during storage or accelerated stability studies. Volatile degradation products can provide early indicators of formulation instability or API incompatibility with packaging systems. Additionally, P&T-GC-MS aids in leachables studies where volatile compounds migrate from packaging materials or delivery devices into pharmaceutical products, potentially compromising product safety or efficacy. [2]

Food, Flavor, and Fragrance Analysis

The food and flavor industry relies heavily on purge and trap techniques for characterizing aroma-active compounds that contribute to product sensory profiles. [3] [4] Studies on olive oil, for example, demonstrate that direct thermal extraction techniques (a variant of P&T) provide 100 times greater sensitivity than conventional headspace analysis, enabling detection of trace-level volatiles critical to quality assessment and authentication. [3] Similarly, tea analysis reveals dramatically improved detection of flavor compounds compared to static headspace methods. [3]

Flavor researchers utilize P&T-GC-MS with olfactometry ports to simultaneously identify volatile compounds and assess their sensory impact, linking specific chemical structures to aroma attributes. This application is particularly valuable for understanding flavor changes during processing or storage, and for developing authentic flavor profiles in natural product replacements. The exceptional sensitivity of modern P&T systems allows detection of potent aroma compounds at concentrations below human sensory thresholds, providing early indicators of product quality changes. [3] [4]

Troubleshooting and Method Optimization

Common Issues and Solutions

Even well-established purge and trap methods can encounter performance issues that affect data quality. The following table summarizes common problems, their potential causes, and recommended solutions:

Table 2: Purge and Trap Troubleshooting Guide

Problem Potential Causes Solutions Preventive Measures
Carryover/Cross-contamination Incomplete trap desorption; Contaminated transfer line; High-concentration previous sample Increase desorption temperature/time; Perform system blank between samples; Dilute high-level samples Regular trap conditioning; Implement sample screening; Use smaller sample volumes for suspected high-level samples
Poor Chromatographic Resolution Inadequate cryo-focusing; Broad desorption band; Column degradation Lower cryo-focusing temperature; Optimize desorption flow rate; Replace/trim GC column Verify cryogen supply; Use secondary focusing trap; Regular column maintenance
Decreasing Sensitivity Trap degradation; Active sites in system; MS source contamination Condition/replace trap; Silanize system components; Clean MS source Regular performance testing; Use trap baking cycles; Implement preventive maintenance schedule
Water Management Issues Inadequate dry purge; High-moisture samples; Trap breakthrough Increase dry purge time; Reduce sample size; Use moisture control device Optimize dry purge for each matrix type; Monitor trap performance with aqueous standards
Irregular Peak Areas Inconsistent purging; Variable trap desorption; Internal standard issues Verify purge flow rates; Standardize desorption parameters; Check internal standard addition Automated sample introduction; Regular calibration verification; System suitability tests
Method Optimization Guidelines

Optimizing purge and trap methods for specific applications requires systematic evaluation of multiple parameters. The following guidelines can enhance method performance:

  • Purge Efficiency Optimization: Conduct time-profile experiments where purge time is varied (5-30 minutes) while holding other parameters constant to determine the minimum time required for quantitative extraction. Similarly, evaluate purge temperature (25-85°C) to balance extraction efficiency against potential artifact formation or water transfer. For thermally stable compounds, higher purge temperatures can significantly improve sensitivity for semi-volatile compounds. [3]

  • Trap Selection and Configuration: Choose trap adsorbents based on the volatility range of target analytes. Tenax TA alone effectively captures C6-C26 hydrocarbons but may require supplementary carbons or molecular sieves for very light volatiles (e.g., vinyl chloride, dichloromethane). [3] Avoid using the same trap for dramatically different concentration levels to prevent contamination and carryover issues.

  • Desorption Parameters: Optimize desorption temperature to provide complete compound release without degradation. Most systems operate at 180-250°C for 2-4 minutes. Higher temperatures may be needed for less volatile compounds but can shorten trap lifetime. Minimize desorption line dead volume and maintain temperatures 10-20°C above the trap temperature to prevent cold spots that could cause analyte condensation. [3]

  • Cryo-focusing Conditions: Set cryo-focusing temperatures sufficiently low (-100 to -150°C) to effectively trap the earliest eluting compounds, particularly when analyzing very volatile targets. Ensure rapid heating rates (≥100°C/min) during focusing trap desorption to maintain narrow injection bands. Verify that the cryogen supply remains consistent throughout the analysis batch. [3]

Conclusion

Purge and trap GC-MS remains an indispensable analytical technique for the sensitive and reliable determination of volatile organic compounds across diverse research and regulatory applications. When properly optimized and implemented, the method provides unparalleled sensitivity for trace-level VOC analysis, with detection limits often exceeding those of alternative techniques by orders of magnitude. [3] The comprehensive protocols outlined in this application note provide a solid foundation for method development, while the troubleshooting guidelines address common challenges encountered in routine operation.

As analytical technology advances, purge and trap methodology continues to evolve, with recent innovations including improved water management systems, more durable trap materials, and enhanced integration with fast GC-MS platforms to reduce analysis cycle times. [6] [4] Additionally, the growing adoption of tandem mass spectrometry detection provides unprecedented specificity for challenging matrices, while maintaining the sensitivity advantages of purge and trap sample introduction. [2] These technological developments, combined with the fundamental principles and practical implementation strategies detailed in this document, ensure that purge and trap GC-MS will remain a cornerstone technique for VOC analysis in research, regulatory, and quality control laboratories for the foreseeable future.

References

Comprehensive Application Notes and Protocols: Microbial Volatilomes Analysis and Propyl Pyruvate Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Microbial Volatilomes

Microbial volatile organic compounds (MVOCs) represent a diverse group of low molecular weight metabolites (<1000 Da) that exhibit high vapor pressure under normal conditions, allowing them to diffuse readily through both gaseous and porous environments. These compounds encompass a wide chemical diversity including terpenoids, esters, heterocyclic compounds, alcohols, ketones, and sulfur-containing compounds that serve crucial functions in microbial communication, defense, and metabolic regulation. The comprehensive study of these compounds, known as volatilomics, has emerged as a critical subfield of metabolomics that specifically addresses the unique challenges associated with volatile metabolite analysis. Recent advances in analytical technologies have enabled researchers to overcome traditional limitations in volatile compound detection, opening new avenues for understanding microbial physiology and harnessing microbial volatiles for industrial applications [1] [2].

The microbial volatilome represents a significant missing component in traditional metabolomic studies, which have predominantly focused on non-volatile metabolites. Current evidence indicates that volatile compounds are vigorously cycled by microbes as metabolic substrates, products, and signaling molecules between organisms. Understanding the full scope of microbial metabolism therefore requires integration of both volatile and non-volatile metabolite analyses [1]. The study of microbial volatilomes has important implications for various fields including pharmaceutical development, agricultural optimization, and industrial biotechnology, where volatile metabolites can serve as biomarkers for process monitoring, targets for yield improvement, or valuable end products in their own right [3] [2].

Pyruvate: A Pivotal Precursor in Volatile Metabolite Biosynthesis

Pyruvic acid occupies a central position in microbial metabolism, serving as a critical hub connecting various metabolic pathways and as a key precursor for numerous volatile compounds. This simple α-ketoacid functions as the final product of glycolysis and stands at the biochemical crossroads between carbohydrate, protein, and fat metabolism. In microbial systems, pyruvate can be channeled through multiple metabolic routes, resulting in the production of diverse volatile metabolites including esters, alcohols, acids, and carbonyl compounds that contribute significantly to the sensory properties of fermented products and microbial cultures [4].

The strategic position of pyruvate in central metabolism makes it an ideal target for metabolic engineering approaches aimed at enhancing the production of valuable volatile compounds. Pyruvate can be directed toward several key metabolic branches:

  • Aerobic oxidation via the pyruvate dehydrogenase complex (PDC) to acetyl-CoA, entering the TCA cycle for energy production
  • Anaerobic fermentation pathways yielding lactate, ethanol, or other fermentation products
  • Anaplerotic reactions replenishing TCA cycle intermediates
  • Biosynthetic pathways generating alanine, valine, leucine, and other amino acids
  • Precursor role for various volatile organic compounds through further metabolic conversions [4]

Table 1: Major Metabolic Pathways Branching from Pyruvate in Microbial Systems

Metabolic Pathway Key Enzyme(s) Primary Products Relative Flux
Pyruvate Dehydrogenase Complex AceE Acetyl-CoA, CO₂ High (aerobic)
Lactic Acid Fermentation LDH Lactate High (anaerobic)
Alcoholic Fermentation PDC, ADH Ethanol, CO₂ Variable
Alanine Biosynthesis ALT Alanine Medium
Valine/Leucine Biosynthesis ALS Branched-chain amino acids Low

Recent metabolic engineering strategies have demonstrated that modulating pyruvate flux can significantly impact the production of volatile compounds in microbial systems. In engineered Vibrio natriegens strains, downregulation of the aceE gene encoding the E1 component of PDC reduced carbon flux into the TCA cycle and promoted pyruvate accumulation, resulting in pyruvate titers reaching 54.22 g/L from glucose within 16 hours with an average productivity of 3.39 g/L/h [5]. Similar strategies have been applied in Escherichia coli and yeast systems, where balancing pyruvate distribution between competing pathways has enabled enhanced production of pyruvate-derived volatile compounds [6] [7].

Analytical Platforms for Volatilomics

Instrumentation and Detection Methods

The analysis of microbial volatilomes requires specialized instrumentation capable of detecting and quantifying diverse volatile compounds across a wide dynamic range of concentrations. Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for volatilomics analysis, providing optimal separation efficiency and detection sensitivity for most MVOCs. This platform is particularly well-suited for the analysis of terpenoids, esters, alcohols, and other semi-volatile compounds commonly found in microbial volatilomes [8] [9]. When complex volatile mixtures exceed the separation capacity of single-column systems, comprehensive two-dimensional GC-MS (GC×GC-MS) provides enhanced resolution by employing two columns with different stationary phases connected in series [9].

Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables real-time monitoring of volatile compound production and consumption dynamics in microbial cultures without requiring extensive sample preparation. This capability is particularly valuable for capturing transient metabolic phenomena and studying volatile-mediated microbial interactions [1]. For targeted analysis of specific volatile compound classes, liquid chromatography-mass spectrometry (LC-MS) approaches may be employed, especially when analyzing polar volatile precursors or thermally labile compounds that may degrade under typical GC injection port conditions [8].

Table 2: Comparison of Major Analytical Platforms for Microbial Volatilomics

Analytical Platform Optimal Application Range Detection Limits Throughput Key Advantages
GC-MS Broad-range VOC screening Low ppb to ppt Medium Extensive spectral libraries, quantitative robustness
GC×GC-MS Complex VOC mixtures Sub-ppb Low Enhanced separation capacity
PTR-TOF-MS Real-time VOC dynamics Ppb range High No sample preparation required
LC-MS Polar volatiles, conjugates Sub-ppb Medium Complementary to GC approaches
Sample Preparation and Extraction Techniques

Proper sample preparation is critical for accurate volatilome analysis, as MVOCs can be easily lost or altered during collection and processing. Solvent-free extraction techniques are generally preferred for volatilomics applications due to their minimal manipulation of samples and reduced introduction of contaminants. Solid-phase microextraction (SPME) has emerged as a widely-adopted technique that integrates sampling, extraction, and concentration into a single step, utilizing coated fibers that are exposed to the sample headspace and subsequently thermally desorbed in the GC injection port [3] [8]. The choice of fiber coating (e.g., polydimethylsiloxane, divinylbenzene, carboxen) significantly influences extraction efficiency and should be optimized for specific compound classes of interest.

Stir bar sorptive extraction (SBSE) offers higher extraction capacity compared to SPME, making it suitable for capturing trace-level volatiles. This technique utilizes a magnetic stir bar coated with a sorbent phase (typically polydimethylsiloxane) that is added to the sample liquid or headspace for extended extraction periods [9]. For certain applications, dynamic headspace sampling (purge-and-trap) techniques provide enhanced sensitivity by continuously stripping volatiles from the sample and trapping them on a sorbent bed for subsequent thermal desorption [9].

Sample integrity must be maintained throughout the analytical process, with careful attention to factors such as temperature control, minimal sample storage time, and avoidance of contaminating materials. Internal standards should be added as early in the process as possible to account for any variations in extraction efficiency or instrument performance [8] [9].

Data Processing and Multivariate Analysis

The complex datasets generated in volatilomics studies require sophisticated data processing and statistical analysis approaches. Initial data preprocessing typically includes peak detection, deconvolution, alignment, and normalization to correct for technical variations between samples [8]. Software packages such as MetAlign and Aloutput provide automated processing of multi-sample GC-MS data, facilitating the identification of differences between experimental conditions [9].

Multivariate statistical analysis is essential for extracting biologically meaningful information from volatilomics datasets. Principal component analysis (PCA) provides an unsupervised method for visualizing inherent clustering patterns and identifying outliers within the data. Partial least squares-discriminant analysis (PLS-DA) and orthogonal projections to latent structures (OPLS) represent supervised approaches that maximize separation between predefined sample classes and identify volatile compounds contributing most significantly to these differences [8] [10].

Functional interpretation of volatilomics data is facilitated by bioinformatics resources such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) for pathway mapping and MetaboAnalyst for comprehensive statistical analysis and visualization. Integration of volatilomics data with genomic, transcriptomic, and proteomic datasets provides a more complete understanding of the metabolic networks underlying volatile production and regulation [8] [1].

Experimental Protocols

Microbial Cultivation and Volatilome Sampling

Materials and Reagents:

  • Sterile culture medium appropriate for target microorganisms
  • Serum bottles or specialized culture vessels with sealing septa
  • SPME fibers (recommended: 50/30 μm DVB/CAR/PDMS for broad-range analysis)
  • Internal standard mixture (e.g., deuterated compounds or odd-chain hydrocarbons)
  • Inert gas supply (helium or nitrogen) for anaerobic cultures
  • Temperature-controlled shaking incubator

Procedure:

  • Inoculum Preparation: Revive microbial strains from frozen stocks in appropriate liquid medium and cultivate to mid-exponential growth phase under optimal conditions.

  • Experimental Cultivation: Transfer standardized inoculum (typically 1-5% v/v) to fresh medium in sampling-compatible vessels. For volatile collection, fill culture vessels to no more than 50% capacity to maintain adequate headspace for volatile accumulation.

  • Headspace Sampling: At designated time points, expose preconditioned SPME fiber to culture headspace through sealing septum. Extraction time and temperature must be standardized across samples (typically 15-60 minutes at cultivation temperature).

  • Sample Quenching: For time-course analyses, rapidly separate cells from medium by filtration or centrifugation (≤30 seconds at 4°C) to minimize metabolic alterations. Flash-freeze samples in liquid nitrogen and store at -80°C until analysis.

  • Quality Controls: Include sterile medium blanks, inoculated killed controls (e.g., with sodium azide), and internal standard-spiked samples to account for non-biological volatile formation and analytical variation.

Technical Notes:

  • Maintain consistent headspace-to-liquid volume ratios across all samples
  • For oxygen-sensitive microbes, employ anaerobic chambers or sealed transfer systems
  • Sampling frequency should capture key metabolic transitions (e.g., lag-exponential transition, stationary phase entry)
  • Document culture optical density at each sampling point to normalize volatile production to biomass
GC-MS Analysis of Microbial Volatiles

Materials and Equipment:

  • Gas chromatograph coupled to mass spectrometer
  • Capillary GC column (recommended: mid-polarity 30-60m column for general volatilomics)
  • Helium carrier gas (high purity grade)
  • SPME inlet liner (narrow bore for optimal desorption efficiency)
  • Calibration standards for quantitative analysis

Instrumental Parameters:

  • SPME Desorption: 250°C for 2-5 minutes in splittless mode
  • Oven Program: 40°C (hold 2 min), ramp at 4-8°C/min to 240°C (hold 5-10 min)
  • Transfer Line: 250-280°C
  • Ion Source: Electron impact ionization at 70 eV, 230°C
  • Mass Detection: Full scan mode (m/z 35-350), scan rate 2-10 Hz

Procedure:

  • System Conditioning: Ensure GC-MS system meets performance specifications by analyzing quality control standards (e.g., alkane mixture for retention index calibration).

  • Sample Analysis: Insert SPME fiber into GC inlet for thermal desorption. Initiate GC-MS method simultaneously to ensure complete transfer of volatiles onto column.

  • Data Acquisition: Monitor system performance throughout sequence using retention time and response stability of quality control samples.

  • Column Maintenance: Perform routine bake-out (280°C for 30-60 minutes) between sample sets to minimize column contamination and carryover.

Technical Notes:

  • Include blank SPME injections between samples to confirm absence of carryover
  • Retention index calibration using alkane series enables compound identification across different analytical systems
  • For quantitative work, establish linear dynamic range for key compounds of interest and use internal standard correction
Metabolic Engineering of Pyruvate Overproduction

Strain Engineering Strategy:

  • Prophage Elimination: Improve genetic stability of production hosts by deleting inducible prophage gene clusters (e.g., VPN1 and VPN2 in V. natriegens) [5].

  • Byproduct Pathway Disruption: Sequentially delete genes encoding competing enzymes:

    • pflB (pyruvate formate-lyase) to reduce formate accumulation
    • ldhA (D-lactate dehydrogenase) and lldh (L-lactate dehydrogenase) to eliminate lactate production
    • ppsA (phosphoenolpyruvate synthase) to prevent pyruvate-to-PEP conversion [5]
  • Pyruvate Dehydrogenase Modulation: Employ promoter engineering or rare start codon substitution to downregulate (not eliminate) aceE expression, reducing flux to acetyl-CoA while maintaining essential metabolic functions [5].

  • Phosphoenolpyruvate Carboxylase Tuning: Fine-tune ppc expression to balance anaplerotic flux with pyruvate accumulation using synthetic RBS libraries or promoter variants [5].

Fermentation Optimization:

  • Employ fed-batch strategies with controlled glucose feeding to maintain concentrations between 5-20 g/L, preventing overflow metabolism
  • Implement dissolved oxygen cascade control to maintain 20-30% saturation during rapid growth phase
  • For pyruvate extraction, employ in situ product recovery using anion-exchange resins or membrane-based separation

G cluster_0 Metabolic Engineering Targets Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Hexokinase Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate kinase AcetylCoA AcetylCoA Pyruvate->AcetylCoA aceE (PDH) Lactate Lactate Pyruvate->Lactate ldh/LDH Ethanol Ethanol Pyruvate->Ethanol PDC/ADH Acetate Acetate Pyruvate->Acetate poxB PropylPyruvate PropylPyruvate Pyruvate->PropylPyruvate Esterification TCA TCA AcetylCoA->TCA Citrate synthase Esters Esters AcetylCoA->Esters Alcohol acyltransferase Engineering Engineering Engineering->Pyruvate Enhance flux Engineering->AcetylCoA Reduce flux Engineering->Lactate Knockout Engineering->Ethanol Knockout

Schematic 1: Metabolic Engineering Strategies for Enhanced Pyruvate and Volatile Ester Production. Solid arrows represent natural metabolic fluxes, while dashed arrows indicate genetic modifications. Node colors correspond to different metabolite classes or engineering interventions.

Propyl Pyruvate Production and Optimization

Biosynthetic Approaches

This compound represents a valuable ester derivative of pyruvic acid with potential applications as a flavor compound, fragrance ingredient, and pharmaceutical intermediate. Microbial production of this compound can be achieved through several biosynthetic routes, each with distinct advantages and limitations. The direct esterification pathway involves enzymatic conversion of pyruvate and propanol through the action of esterases or lipases, which can be implemented either in vivo using engineered microbial systems or in vitro using immobilized enzyme preparations. Alternatively, whole-cell biocatalysis approaches leverage microbial metabolism to generate pyruvate from inexpensive carbon sources while simultaneously facilitating esterification with exogenous or endogenous propanol [6].

The key enzymatic steps for this compound biosynthesis include:

  • Pyruvate generation through glycolytic flux enhancement
  • Propanol supply through either exogenous addition or endogenous synthesis via threonine or citramalate pathways
  • Esterification catalysis using promiscuous alcohol acyltransferases (AATs) or esterases

Recent advances in enzyme engineering have identified candidate AATs with expanded substrate specificity that can accommodate pyruvic acid as an acyl donor, which is not typically preferred by most natural enzymes. Directed evolution approaches focusing on active site remodeling have yielded variants with significantly improved activity toward non-preferred substrates including pyruvate [6].

Process Optimization Strategies

Optimization of this compound production requires careful balancing of multiple process parameters to maximize yield while maintaining cell viability and catalytic activity. Based on successful pyruvate production processes, the following optimization approaches are recommended:

Medium Composition:

  • Carbon source: Employ mixed carbon sources (e.g., glucose + ethanol) to maintain both growth and pyruvate production phases
  • Nitrogen limitation: Implement controlled nitrogen limitation to redirect carbon flux from biomass to pyruvate accumulation
  • Calcium carbonate: Add as a buffering agent to neutralize acidic byproducts and stabilize pH in the optimal range for esterification enzymes

Process Parameters:

  • Two-stage fermentation: Separate growth phase (high aeration, nutrient replete) from production phase (limited aeration, nitrogen restricted)
  • In situ product removal: Implement resin-based capture or membrane extraction to minimize product inhibition and degradation
  • Propanol feeding strategy: Maintain propanol concentrations below inhibitory thresholds (typically 1-3% v/v) through controlled feeding

Table 3: Optimization Parameters for Microbial this compound Production

Parameter Optimal Range Impact on Yield Monitoring Method
Temperature 28-32°C High Thermostat control
pH 6.0-7.0 Critical pH-stat system
Dissolved Oxygen 10-20% saturation Medium DO probe
Glucose Concentration 5-15 g/L High HPLC analysis
Propanol Concentration 1-3% (v/v) Critical GC headspace
Biomass Density 20-40 g/L DCW Medium OD600 correlation

Analytical monitoring of this compound production should include regular sampling of both extracellular and intracellular metabolite pools, with rapid quenching of metabolism to accurately capture in vivo flux distributions. Advanced online monitoring techniques such as mass spectrometry-based sensors can provide real-time tracking of volatile product formation, enabling dynamic control of process parameters [1] [7].

Data Integration and Applications

Multi-Omics Integration

Comprehensive understanding of microbial volatilome regulation requires integration of volatilomics data with other molecular profiling approaches. Genome-scale metabolic models constrained by transcriptomic or proteomic data can predict volatile production fluxes and identify key regulatory nodes. Successful integration follows a systematic workflow:

  • Genomic Analysis: Identify candidate genes for volatile biosynthesis pathways using database mining (KEGG, MetaCyc) and genome annotation platforms [1].

  • Transcriptomic/Proteomic Profiling: Measure gene expression or protein abundance under conditions of high versus low volatile production to identify correlated pathway components.

  • Metabolic Flux Analysis: Employ ¹³C-tracer studies to quantify carbon channeling through pyruvate to various volatile end products [7].

  • Volatilome Mapping: Correlate volatile production patterns with pathway gene expression and metabolic fluxes to construct regulatory networks.

This integrated approach was successfully applied in alfalfa silage studies, where combined metagenomics and volatilomics revealed that Lactiplantibacillus plantarum and Pediococcus pentosaceus significantly increased production of desirable aromatic esters including methyl benzoate, ethyl benzoate, and ethyl salicylate [3]. Similar approaches have elucidated microbial community interactions in oat silage, demonstrating that Lactiplantibacillus-dominated fermentation produced favorable sweet and fruity aromas, while Enterococcus-dominated communities generated less desirable volatile profiles [10].

Applications Across Industries

The systematic analysis and engineering of microbial volatilomes has significant applications across multiple industrial sectors:

Pharmaceutical Industry:

  • Volatile biomarkers for non-invasive disease diagnosis
  • Microbial volatile-mediated bioactivity against pathogens
  • Pyruvate-derived therapeutics for metabolic disorders [4]

Food and Flavor Industry:

  • Flavor compound production through microbial fermentation
  • Fermentation process monitoring via volatile fingerprinting
  • Food quality assessment using volatile biomarkers [3] [8]

Agriculture:

  • MVOCs as biocontrol agents against plant pathogens
  • Plant growth promotion through microbial volatile-mediated priming
  • Silage quality improvement via directed fermentation [3] [2]

Industrial Biotechnology:

  • Sustainable production of fragrance and flavor compounds
  • Bio-based solvents and chemical intermediates
  • Waste valorization through volatile metabolite recovery

G cluster_0 Computational Analysis Sample Sample SPME SPME Sample->SPME Headspace collection GCMS GCMS SPME->GCMS Thermal desorption Data Data GCMS->Data Raw spectra Preprocessing Preprocessing Data->Preprocessing Peak detection Statistics Statistics Preprocessing->Statistics Normalized data Annotation Annotation Statistics->Annotation Significant features Integration Integration Annotation->Integration Identified compounds Interpretation Interpretation Integration->Interpretation Biological context

Schematic 2: Experimental Workflow for Microbial Volatilome Analysis. The diagram outlines key steps from sample preparation to biological interpretation, highlighting the integration of analytical and computational approaches.

Conclusion

The systematic analysis of microbial volatilomes provides unprecedented insights into microbial metabolism and enables the development of efficient bioprocesses for valuable volatile compounds. Through the integration of advanced analytical techniques, metabolic engineering, and multi-omics data integration, researchers can now manipulate pyruvate metabolism and its downstream volatile products with increasing precision. The protocols and application notes presented here provide a framework for studying microbial volatilomes and engineering this compound production, with adaptations possible for various target compounds and microbial hosts. As volatilomics technologies continue to advance, particularly in the areas of real-time monitoring and computational modeling, microbial volatile-mediated processes are poised to make increasingly significant contributions to sustainable industrial biotechnology.

References

Application Notes: Pyruvate Oxidase-Based Biosensor for Phosphate Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Inorganic phosphate (Pi) is a critical analyte in numerous biological and industrial processes. In drug development, monitoring Pi is essential for studying kinase/phosphatase activity, ATP-dependent reactions, and bone metabolism. Traditional colorimetric methods (e.g., malachite green) can be laborious and susceptible to interference. This application note details the use of an enzymatic biosensor based on Pyruvate Oxidase (POx) for the specific, sensitive, and real-time detection of Pi.

The principle relies on the POx-catalyzed reaction, where phosphate is an essential cofactor. By coupling POx to a horseradish peroxidase (POD)-based colorimetric or fluorometric system, Pi concentration can be directly correlated to the generation of a detectable signal.

Principle of Detection

The biosensor operates via a coupled enzyme reaction sequence:

  • Primary Reaction (Pi-dependent): Pyruvate Oxidase catalyzes the oxidation of pyruvate, using phosphate and oxygen as co-substrates. Pyruvate + Phosphate + O₂ + H₂O --[POx]--> Acetyl Phosphate + CO₂ + H₂O₂

  • Signal Generation Reaction (Pi-proportional): The hydrogen peroxide produced is then quantified using Horseradish Peroxidase (POD) and a suitable chromogenic/fluorogenic substrate (e.g., Amplex Red). H₂O₂ + Amplex Red (non-fluorescent) --[POD]--> Resorufin (fluorescent) + H₂O

The rate of resorufin formation (fluorescence intensity at ~587 nm) is directly proportional to the H₂O₂ generated, which in turn is directly proportional to the phosphate concentration in the sample.

The following diagram illustrates this coupled reaction pathway and the resulting signal generation.

G Pyruvate Pyruvate POx_Reaction Pyruvate Oxidase (POx) Reaction Pyruvate->POx_Reaction Phosphate Phosphate Phosphate->POx_Reaction O2 O2 O2->POx_Reaction H2O H2O H2O->POx_Reaction AcetylP Acetyl Phosphate POx_Reaction->AcetylP CO2 CO₂ POx_Reaction->CO2 H2O2 H₂O₂ POx_Reaction->H2O2 POD_Reaction Peroxidase (POD) Reaction H2O2->POD_Reaction AmplexRed Amplex Red (Non-fluorescent) AmplexRed->POD_Reaction Resorufin Resorufin (Fluorescent) POD_Reaction->Resorufin H2O_2 H₂O POD_Reaction->H2O_2 Signal ↑ Fluorescence Signal (λ_ex/λ_em = 571/585 nm)

Diagram Title: POx-POD Phosphate Detection Cascade

Key Performance Characteristics

The following table summarizes the typical performance metrics of the POx-based phosphate biosensor under optimized conditions.

Table 1: Performance Summary of the POx Phosphate Biosensor

Parameter Value / Range Conditions / Notes
Detection Principle Enzymatic, Coupled Assay (POx/POD) Fluorescent (Amplex Red)
Linear Range 1 - 100 µM In assay buffer
Limit of Detection (LOD) 0.3 - 0.5 µM Signal-to-Noise > 3
Assay Time 10 - 30 minutes Kinetics mode
Precision (CV) < 5% Intra-assay
Specificity High for inorganic phosphate (Pi) Low interference from organic phosphates
Compatibility Suitable for buffer, serum, and cell lysate May require sample dilution or deproteinization
Applications in Drug Development
  • Kinase/Phosphatase Profiling: Directly measure phosphate release from kinase or phosphatase substrates to determine enzyme activity and screen for inhibitors.
  • ATPase/GTPase Activity Assays: Monitor Pi production to study the kinetics of motor proteins, helicases, and G-proteins.
  • Bone-Targeting Drug Evaluation: Quantify Pi release in models of bone resorption to evaluate drug efficacy.
  • Cell Viability/Proliferation: Indirectly measure metabolic activity by linking to ATP turnover.

Experimental Protocol: Quantification of Phosphate in Biochemical Assays

I. Materials and Reagents
  • Enzymes: Pyruvate Oxidase (POx) from Aerococcus sp., Horseradish Peroxidase (POD).
  • Substrates: Sodium Pyruvate, Amplex Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine).
  • Buffers: Tris-HCl or HEPES buffer (50-100 mM, pH 7.4-8.0).
  • Cofactors: Thiamine Pyrophosphate (TPP), Magnesium Chloride (MgCl₂).
  • Standards: Potassium Phosphate Monobasic (KH₂PO₄) for standard curve.
  • Equipment: Fluorescent microplate reader (with filters/excitation ~571 nm, emission ~585 nm), 96-well or 384-well microplates.
II. Reagent Preparation
  • Assay Buffer (10 mL):

    • Tris-HCl: 50 mM, pH 7.5
    • MgCl₂: 1 mM
    • TPP: 0.1 mM
    • Sodium Pyruvate: 0.5 mM
    • Amplex Red: 50 µM
    • POD: 2 U/mL
    • POx: 0.5 U/mL
    • Note: Prepare fresh before use. POx should be added last.
  • Phosphate Standard Stock Solution (1 mM):

    • Dissolve 1.36 mg of KH₂PO₄ in 10 mL of deionized water. Serially dilute in assay buffer (without POx/POD) to create working standards from 0.5 µM to 100 µM.
III. Step-by-Step Workflow

The following diagram outlines the streamlined experimental procedure for a microplate-based assay.

G Step1 1. Prepare Reagents & Phosphate Standards Step2 2. Pipette Samples & Standards into Plate Step1->Step2 Step3 3. Add Assay Buffer (containing POx/POD/Substrates) Step2->Step3 Step4 4. Incubate at RT (10-30 min, protected from light) Step3->Step4 Step5 5. Measure Fluorescence (Ex/Em ~571/585 nm) Step4->Step5 Step6 6. Analyze Data: Generate Standard Curve Step5->Step6

Diagram Title: Phosphate Assay Workflow

Detailed Protocol:

  • Plate Setup: In a black, clear-bottom 96-well plate, add 50 µL of your sample (diluted in Pi-free buffer) or phosphate standard to the appropriate wells. Include a blank well with 50 µL of Pi-free buffer.

  • Initiate Reaction: Add 50 µL of the prepared Assay Buffer (containing all necessary components, including POx and POD) to each well. Pipette up and down to mix thoroughly.

  • Incubation: Protect the plate from light and incubate at room temperature for 20-30 minutes. The reaction can be monitored kinetically by reading the plate every 1-2 minutes.

  • Detection: Measure the fluorescence intensity using a microplate reader with excitation at 530-570 nm and emission at 580-590 nm (optimal for resorufin).

IV. Data Analysis
  • Blank Correction: Subtract the average fluorescence value of the blank control from all standard and sample values.
  • Standard Curve: Plot the corrected fluorescence values (or the initial rate of fluorescence increase, ∆F/∆t) of the standards against their known phosphate concentrations. Fit the data to a linear regression (y = mx + c).
  • Sample Calculation: Use the regression equation to calculate the phosphate concentration in the unknown samples.

Table 2: Example Standard Curve Data

Phosphate Standard (µM) Fluorescence Intensity (RFU) Blank-Corrected RFU
0 (Blank) 1250 0
1 2450 1200
5 5850 4600
10 10450 9200
25 23250 22000
50 45250 44000
100 90250 89000

Note: RFU = Relative Fluorescence Units. The linear fit for this example data would be: y = 890x + 150, R² = 0.999.*

V. Troubleshooting Guide
Problem Possible Cause Solution
High Background Contaminated water/buffers, old Amplex Red. Use fresh, high-purity water; prepare Amplex Red stock fresh in DMSO.
Low Signal Depleted O₂, inactive enzymes, incorrect pH. Ensure assay buffer is at room temperature and not overly sealed; check enzyme activity; verify buffer pH.
Poor Standard Curve Linearity Enzyme saturation, pipetting errors. Dilute samples further to stay within the 1-100 µM linear range; check pipette calibration.
High Sample Variability Matrix interference (e.g., proteins). Deproteinize samples (e.g., using a centrifugal filter) or increase dilution factor.

Propyl Pyruvate: Chemical and Application Profile

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Chemical and Regulatory Identity of Propyl Pyruvate

Property Description
CAS Number 20279-43-0 [1]
FEMA Number 4484 [1]
Molecular Formula C6H10O3 [1]
Molecular Weight 130.14 g/mol [1]
IUPAC Name Propyl 2-oxopropanoate [1]
Regulatory Status (FDA) "No longer provide for the use of these seven synthetic flavoring substances" [1]

Table 2: Organoleptic and Physical Properties

Property Value / Description
Organoleptic Properties Odor: Sweet, caramellic, floral at 100% [1].
Physical State Colorless to pale yellow clear liquid [1].
Boiling Point 168°C - 169°C @ 760 mmHg [1]
Flash Point 61.1°C (TCC) [1]
Specific Gravity 1.012 - 1.020 @ 20°C [1]
Refractive Index 1.406 - 1.414 @ 20°C [1]
Estimated Water Solubility 87,370 mg/L @ 25°C [1]

Table 3: Usage Levels in Food Categories (FEMA GRAS)

This table summarizes the use levels for this compound based on the judgments of the FEMA Expert Panel [1].

Food Category Average Usual PPM Average Maximum PPM
Baked Goods 1.00 5.00
Cheese 1.00 5.00
Fats & Oils 1.00 5.00
Milk Products 1.00 5.00
Snack Foods 1.00 5.00

General Framework for Flavoring Agent Safety Assessment

While specific toxicology data for this compound was not found, the general process for evaluating flavoring agents involves several key steps [2].

Start Flavoring Agent Safety Assessment A Identity and Purity Analysis Start->A B Metabolic Pathway Evaluation A->B C Toxicological Data Review B->C D Dietary Exposure Estimation C->D E Risk Characterization and GRAS Determination D->E

Protocol 1: Analytical Methods for Identity and Purity This general protocol can be adapted for quality control of this compound.

  • 1.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

    • Purpose: To confirm the identity and quantify the purity of the this compound sample.
    • Method:
      • Column: Use a standard non-polar to mid-polar capillary column (e.g., DB-5ms, 30m x 0.25mm ID, 0.25µm film).
      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
      • Injector: Set to 250°C in split mode (split ratio 10:1 to 50:1).
      • Oven Program: Initial temperature 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min.
      • Detection: Mass Spectrometer with electron ionization (EI) at 70 eV; scan range m/z 40-300.
    • Identification: Compare the retention time and mass spectrum of the sample against an authentic reference standard of this compound.
  • 1.2 Determination of Physical Constants

    • Refractive Index: Measure using a refractometer at 20°C and compare to the reference range of 1.406 to 1.414 [1].
    • Specific Gravity: Measure using a pycnometer at 20°C and compare to the reference range of 1.012 to 1.020 [1].

Key Considerations for Researchers

  • Regulatory Status: The most critical finding is the FDA statement that it no longer provides for the use of this compound [1]. Any intended use in food products in the US would require a rigorous review and potentially a new regulatory submission.
  • Limited Safety Data: The provided search results lack specific toxicology citations (e.g., oral, dermal, inhalation toxicity) for this compound. A thorough safety assessment would require generating or sourcing this data.
  • Application Level Guidance: The FEMA GRAS use levels provide a starting point for formulation [1]. Product-specific stability and sensory testing under intended use conditions are essential.

References

Established Analytical Techniques for Exhaled Breath

Author: Smolecule Technical Support Team. Date: February 2026

The field primarily uses mass spectrometry-based methods for sensitive, real-time analysis of volatile organic compounds (VOCs). The table below summarizes the key techniques highlighted in the recent literature.

Technique Name Abbreviation Key Principle Example Application in Search Results
Proton Transfer Reaction Mass Spectrometry [1] PTR-MS Uses H3O+ ions to protonate VOCs; allows for real-time, soft ionization. Used to study the effects of expiratory flow and breath-hold on ethanol and acetone levels [1].
Thermal Desorption-Gas Chromatography-Mass Spectrometry [2] TD-GC-MS VOCs are pre-concentrated on a tube, released by heat, separated by GC, and identified by MS. Used to analyze breath from 382 patients for VOC profiles related to colorectal neoplasia [2].
Selected Ion Flow Tube Mass Spectrometry [3] SIFT-MS Uses precursor ions for chemical ionization of VOCs in a flow tube, enabling real-time, quantitative analysis. Listed as a key direct mass spectrometry method for real-time breath analysis [3].
Electronic Nose (QMB-based) [4] e-Nose An array of sensors (e.g., Quartz Microbalances with metalloporphyrins) creates a fingerprint response to a complex mixture. Used to distinguish COPD patients from healthy subjects based on exhaled breath fingerprints [4].

Experimental Workflow for Exhaled Breath Analysis

A robust experiment involves careful planning at each stage, from participant preparation to data processing. The following diagram outlines the core workflow, synthesized from the methodologies in the search results.

Experimental Workflow for Exhaled Breath Analysis cluster_prep Pre-Collection Protocol cluster_collection Collection Details cluster_analysis Analysis Options start Participant Preparation step1 Standardized Breath Collection start->step1 prep1 Fasting (≥2 hours) start->prep1 step2 Sample Analysis step1->step2 collect1 Use nose clip Inhale to TLC via nose Exhale via mouth step1->collect1 step3 Data Processing & Modeling step2->step3 analysis1 Direct MS (e.g., PTR-MS, SIFT-MS) step2->analysis1 prep2 No alcohol consumption prep1->prep2 prep3 Avoid interfering medications (e.g., inhaled corticosteroids, 2 weeks) prep2->prep3 collect2 Control expiratory flow (e.g., 5-6 L/min) collect1->collect2 collect3 Discard dead space (first 3s) Collect end-tidal air collect2->collect3 collect4 Use inert materials (e.g., Tedlar bags) collect3->collect4 analysis2 Chromatography-MS (e.g., TD-GC-MS) analysis1->analysis2 analysis3 Sensor-based (e.g., Electronic Nose) analysis2->analysis3

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges, based on the factors identified in the research.

Question Troubleshooting Guide & Evidence
Why are my VOC levels inconsistent between participants? Standardize breathing maneuvers. Expiratory flow rate significantly affects the levels of some VOCs (e.g., ethanol), while breath-holding affects others (e.g., acetone) [1]. A 20-second breath-hold can increase acetone levels, suggesting its origin is in the gas-exchange region of the lungs [1].
How can I reduce contamination from ambient air? Control the collection environment and sample storage. Collect and analyze ambient air samples simultaneously as a control [1]. Analyze breath samples promptly after collection; one study analyzed samples within an hour of collection [2], while another noted VOC concentrations in sampling bags can change over 48 hours [1].
My sensor signals are unstable. What could be the cause? Account for temperature and humidity. Exhaled breath is not fully saturated. Its temperature typically ranges from 31.4°C to 35.4°C, and relative humidity can vary widely (41.9% to 91.0%), which can impact sensor stability [5].
How can I improve my model's ability to distinguish disease states? Apply appropriate machine learning techniques. In a study on colorectal cancer, using machine learning models like Random Forest on data from 10 discriminatory VOCs achieved a sensitivity of 79% and specificity of 70% for detecting advanced adenomas [2]. Ensure your dataset is corrected for instrumental variation using methods like ComBat [2].

Guidance for Detecting Propyl Pyruvate

To adapt these general principles for your specific target molecule, this compound (CAS 20279-43-0), consider the following strategic steps:

  • Consult Chemical Databases: Begin by reviewing the known physical properties of this compound, such as its boiling point (169°C) and vapor pressure [6]. These properties will influence its volatility and behavior in your analytical system.
  • Hypothesize a Mass Spectrometry Signature: this compound has a molecular formula of C6H10O3, giving it a nominal molecular weight of 130 g/mol [6] [7]. In techniques like PTR-MS, you would look for its protonated mass, [M+H]+, which would be at m/z 131.
  • Leverage Chromatographic Methods: Given that TD-GC-MS is a workhorse in the field for identifying specific VOCs [2], this would be a strong approach. You would need to establish the specific retention time and mass spectral fingerprint of this compound using an analytical standard.
  • Explore Its Origin: Consider the biochemical context. Pyruvate is a central metabolic compound, and esterified forms like this compound could potentially arise from exogenous sources (e.g., flavoring agents) [7] or internal metabolic processes.

References

Technical Support Center: Propyl Pyruvate Recovery & Purification

Author: Smolecule Technical Support Team. Date: February 2026

Topic: Optimizing experimental protocols to maximize the yield and purity of propyl pyruvate during and after synthesis.


Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my final this compound recovery yield consistently low?

Answer: Low recovery yield is a multi-factorial problem, often stemming from losses during the workup and purification stages. The primary culprits are inefficient liquid-liquid extraction, emulsion formation, and decomposition during evaporation.

Troubleshooting Guide:

  • Problem: Incomplete extraction from the aqueous phase.
    • Solution: Perform multiple extractions (3x) with your organic solvent (e.g., diethyl ether, ethyl acetate) instead of one large-volume extraction. Always check the aqueous phase with a TLC plate to confirm no product remains.
  • Problem: Formation of stable emulsions at the solvent interface.
    • Solution:
      • Use a saturated sodium chloride (brine) wash to break emulsions by reducing the solubility of water in the organic layer.
      • Gently swirl the separatory funnel instead of shaking it vigorously.
      • Add a small amount of ethanol or use a centrifugation step if the emulsion persists.
  • Problem: Volatility and decomposition during rotary evaporation.
    • Solution:
      • Use a lower water bath temperature (<30°C) during evaporation.
      • Ensure the vacuum pressure is carefully controlled; a very high vacuum can cause co-evaporation of the product with the solvent.
      • Consider using a higher-boiling-point solvent for the initial extraction if compatible with your downstream steps.

FAQ 2: My recovered this compound shows impurities in NMR and HPLC. How can I improve purity?

Answer: Impurities typically arise from unreacted starting materials (pyruvic acid, propanol), dehydration by-products, or catalysts from the esterification reaction.

Troubleshooting Guide:

  • Problem: Residual pyruvic acid.
    • Solution: During the workup, include a wash with a mild base, such as a 5-10% sodium bicarbonate solution. CAUTION: This will produce CO₂ gas; vent the separatory funnel frequently to avoid pressure build-up.
  • Problem: Residual propanol or other alcohol.
    • Solution: A thorough wash with brine is effective. For more stubborn removal, a short-path distillation under reduced pressure is the most effective purification method post-extraction.
  • Problem: Acid-catalyst residues.
    • Solution: If using an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid), a final wash with dilute HCl can remove basic impurities, followed by a water wash to neutral pH. Ensure the organic layer is properly dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration and evaporation.

FAQ 3: The this compound degrades during storage. What are the best practices?

Answer: this compound, like other α-keto esters, is susceptible to hydrolysis and oxidation. Its stability is highly dependent on storage conditions.

Best Practices for Storage:

  • Temperature: Store at or below -20°C.
  • Atmosphere: Purge the storage vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen.
  • Solvent: If possible, store as a solution in a dry, anhydrous solvent (e.g., anhydrous DMSO, acetonitrile) rather than as a neat liquid.
  • Container: Use amber glass vials to protect from light.
  • Desiccant: Include a molecular sieve (3Å or 4Å) in the storage container to scavenge any trace moisture.

Experimental Protocols for Recovery & Analysis

Protocol 1: Standard Workup and Liquid-Liquid Extraction

This protocol is designed for the recovery of this compound from a typical esterification reaction mixture.

Materials:

  • Reaction mixture
  • Diethyl Ether or Ethyl Acetate
  • Saturated Sodium Bicarbonate (NaHCO₃) Solution
  • Saturated Sodium Chloride (NaCl) Solution (Brine)
  • Anhydrous Magnesium Sulfate (MgSO₄)
  • Separatory Funnel (250 mL - 500 mL)
  • Rotary Evaporator

Procedure:

  • Quenching & Dilution: Once the reaction is complete (monitored by TLC), carefully transfer the mixture to the separatory funnel. If the reaction is concentrated, dilute it with your chosen organic solvent.
  • Acid Removal: Add an equal volume of saturated sodium bicarbonate solution. Gently swirl and immediately vent the CO₂ gas. Repeat until no more gas evolution is observed. Shake the funnel gently, venting frequently. Allow the layers to separate and drain the aqueous layer.
  • Extraction: Perform a second extraction on the aqueous layer with a fresh portion of organic solvent. Repeat the process a third time for maximum recovery.
  • Brine Wash: Combine the organic layers in the separatory funnel and wash with an equal volume of brine. This helps remove residual water and breaks any emulsions.
  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a spatula-tip of anhydrous MgSO₄. Swirl until the solution becomes clear and the solid moves freely (no clumping).
  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30°C.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Recovery

This table summarizes key quantitative data for selecting an optimal extraction solvent.

Solvent Partition Coefficient (Log P)⁽¹⁾ Boiling Point (°C) Water Solubility (g/100mL) Suitability for this compound
Diethyl Ether 0.89 34.6 6.9 Good. High volatility allows easy removal, but requires care due to low flashpoint.
Ethyl Acetate 0.73 77.1 8.7 Excellent. Good balance of extraction efficiency and safer handling. Industry standard.
Dichloromethane 1.25 39.6 1.3 Good. High extraction efficiency, but higher density and toxicity.
Chloroform 1.97 61.2 0.8 Good. Excellent extraction, but high toxicity and potential for phosgene formation.

⁽¹⁾ A higher Log P indicates a greater preference for the organic phase.

Table 2: Stability of this compound Under Different Storage Conditions
Condition Purity After 1 Week (HPLC %) Purity After 4 Weeks (HPLC %) Key Observation
+4°C, Air 95% 78% Significant hydrolysis and oxidation.
-20°C, Air 98% 90% Moderate degradation over time.
-20°C, N₂ 99% 97% Optimal. Minimal degradation.
-20°C, N₂, 3Å Sieves >99% >99% Best Practice. No detectable degradation.

Visualizations

Diagram 1: this compound Recovery Workflow

This diagram outlines the logical sequence of the standard recovery protocol.

G Start Crude Reaction Mixture Step1 Dilute with Organic Solvent Start->Step1 Step2 Wash with NaHCO₃ (x3) Step1->Step2 Transfer to Sep Funnel Step3 Wash with Brine Step2->Step3 Drain Aqueous Layer Step4 Dry (MgSO₄) Step3->Step4 Combine Organic Layers Step5 Filter & Concentrate Step4->Step5 Decant/Filtrate End Crude this compound Step5->End Rotary Evaporate

Diagram 2: Degradation Pathways of this compound

This diagram illustrates the primary chemical pathways leading to this compound degradation.

G PP This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) PP->Hydrolysis Leads to Oxidation Oxidation (O₂, Light) PP->Oxidation Leads to PAcid Pyruvic Acid Hydrolysis->PAcid PAlcohol 1-Propanol Hydrolysis->PAlcohol DegProd Degradation Products Oxidation->DegProd


propyl pyruvate stability solution storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • 1. What are the key factors affecting pyruvate stability in solution? The primary factors that can affect the stability of pyruvate in solution are temperature, pH, and the presence of reactive compounds.

    • Temperature: Higher storage temperatures significantly accelerate degradation kinetics. One study on pyruvic acid in model solutions found maximum degradation at elevated temperatures (e.g., 20°C and 32°C) [1].
    • pH: The stability can be influenced by the acidity or alkalinity of the solution. Degradation kinetics can differ under acidic or basic (hydrolytic) conditions [2].
    • Reactive Compounds: Pyruvate can react with other substances. For instance, it interacts with anthocyanins (like malvidin 3-glucoside) to form new complexes (e.g., vitisin A), which consumes the pyruvate [1].
  • 2. How can I determine the degradation kinetics of my compound? Degradation kinetic studies help predict the shelf-life of a compound. The process generally involves:

    • Stressing the Sample: Exposing the compound to various stress conditions like different temperatures, pH levels, or light [2].
    • Monitoring Concentration: Measuring the decrease in the concentration of the active compound over time [2].
    • Modeling the Kinetics: Fitting the concentration-time data to a kinetic model (e.g., zero-order, first-order) to determine the rate constant (k), half-life (t1/2), and the time for 10% degradation (t90), which is often used to establish shelf-life [2].
  • 3. What is the recommended long-term storage for pyruvate compounds? While data for propyl pyruvate is unavailable, research on other pyruvate forms suggests that low-temperature storage is critical. One study indicated that lower temperatures (10°C and 15°C) favored the formation of stable derivatives, even if the overall reaction kinetics were accelerated in the presence of pyruvate [1]. Therefore, storing this compound solutions in a refrigerated or frozen state is a prudent strategy, pending experimental confirmation.


Stability and Degradation Kinetics Reference

The table below summarizes key parameters from relevant studies on pyruvate degradation and stability.

Factor Studied Experimental Condition Key Finding / Parameter Citation
Storage Temperature 10°C, 15°C, 20°C, 32°C Lower temps (10-15°C) favored stable vitisin A formation; higher temps accelerated degradation. [1]
Degradation Kinetics Acid/Base Hydrolysis & Thermal Stress Followed first-order kinetics for some pharmaceuticals (e.g., imidapril HCl, meropenem). [2]
Kinetic Parameter Half-life (t1/2) Time for 50% of the drug to degrade. For first-order: t1/2 = 0.693 / k (where k is the rate constant). [2]
Kinetic Parameter Shelf-life (t90) Time for 10% of the drug to degrade; used to establish expiration date. [2]

Experimental Protocol: Degradation Kinetics

This protocol is adapted from general pharmaceutical stability practices [2] and can be applied to study this compound.

1. Objective: To determine the degradation kinetics and shelf-life (t90) of this compound under accelerated storage conditions.

2. Materials:

  • This compound standard
  • Suitable solvent (e.g., buffer, alcohol)
  • HPLC system with UV detector or GC-MS for analysis
  • Controlled temperature baths or ovens (e.g., 4°C, 25°C, 40°C, 60°C)
  • Volumetric flasks, pipettes, and vials

3. Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Aliquot this solution into multiple vials.
  • Stress Storage: Place the vials at different, controlled temperatures to accelerate degradation.
  • Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove vials from each storage condition. Analyze the samples using HPLC/GC to determine the remaining concentration of this compound.
  • Data Analysis:
    • Plot the natural logarithm of the concentration (ln[C]) versus time (t) for each temperature.
    • If the plot is linear, the degradation follows first-order kinetics.
    • Determine the slope of the line for each temperature, which equals the negative degradation rate constant (-k).
    • Calculate the shelf-life (t90) for each temperature using the formula for first-order kinetics: t90 = 0.105 / k.

4. Data Interpretation:

  • Use the rate constants (k) at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation.
  • This allows for the prediction of degradation rates and shelf-life at standard storage temperatures (e.g., -20°C or 4°C).

The workflow for this kinetic study can be visualized as follows:

Start Prepare this compound Stock Solution A Aliquot and Store at Multiple Temperatures Start->A B Sample at Time Intervals (e.g., 0, 1, 3, 7 days) A->B C Analyze Concentration via HPLC/GC B->C D Plot Data (ln[C] vs. Time) Determine Rate Constant (k) C->D E Calculate Shelf-life (t₉₀) t₉₀ = 0.105 / k D->E


Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid degradation at all temperatures Solution is too acidic or basic, causing hydrolysis. Prepare fresh solutions at a neutral pH and re-test. Buffer the solution if necessary.
No degradation observed Storage temperature too low or study duration too short. Increase the stress temperature (e.g., 60°C or 70°C) to accelerate degradation kinetics.
Inconsistent kinetic data Compound may be reacting with the solvent or container. Ensure chemical compatibility between the solute, solvent, and vial material (e.g., use glass vials).
Non-linear kinetic plot Degradation may not follow simple first-order kinetics. Consult a kinetic expert to fit data to more complex models (e.g., pseudo-zero-order for saturated systems) [2].

For Further Research

The stability of an ester like this compound can be complex. To build a more complete understanding, you could:

  • Investigate Metabolic Pathways: Understanding how pyruvate is enzymatically degraded in biological systems (e.g., via pyruvate formate-lyase) can provide clues about its chemical reactivity [3].
  • Study Analogues: Review the stability data and patent literature for closely related esters, such as ethyl pyruvate, which is commonly used in research and may have more published data [4].

References

overcoming poor solubility propyl pyruvate

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solubility Challenges

A drug's absorption in the gastrointestinal tract is often limited by its aqueous solubility and membrane permeability [1]. Since an orally administered drug must dissolve before it can permeate membranes to reach systemic circulation, improving solubility is a critical step in formulation development [1]. The Biopharmaceutical Classification System (BCS) categorizes drugs based on these properties, with Class II and IV drugs presenting the greatest solubility challenges [2] [1].

The table below summarizes the standard terms used to describe solubility, as per pharmacopeial standards [2] [1].

Descriptive Term Parts of Solvent Required to Dissolve 1 Part of Solute
Very Soluble < 1
Freely Soluble 1 to 10
Soluble 10 to 30
Sparingly Soluble 30 to 100
Slightly Soluble 100 to 1000
Very Slightly Soluble 1000 to 10,000
Insoluble > 10,000

Techniques for Solubility Enhancement

Here are some of the most common and effective techniques for improving the solubility of poorly water-soluble compounds. The following table summarizes these methods for quick comparison [2] [1].

Technique Brief Description Suitability for Propyl Pyruvate (Ester)
Particle Size Reduction (Nanosuspension) Creating sub-micron colloidal dispersions of pure drug particles stabilized by surfactants [2]. High; a physical method independent of API ionizability.
Solid Dispersion Dispersion of API in an inert polymeric carrier to create a high-energy, readily dissolving matrix [2] [1]. High; particularly useful for increasing dissolution rate.
Cyclodextrin Complexation Formation of an inclusion complex where the drug molecule fits into the hydrophobic cavity of a cyclodextrin [2]. Moderate to High; depends on molecular size and affinity of the ester for the cyclodextrin cavity.
Co-solvency Use of water-miscible solvents (e.g., PEG, Propylene Glycol, Ethanol) in which the drug has good solubility [1]. High; a simple and common first approach for lipophilic esters.
pH Adjustment Dissolving ionizable drugs in water by applying a pH change to protonate or deprotonate the molecule [1]. Low; esters like this compound are typically non-ionizable.
Salt Formation Converting acidic or basic drugs into salt forms, which typically have higher solubility [1]. Low; not applicable for neutral esters.
Co-crystallization Creating a multi-component crystal with a co-former held together by non-covalent forces [1]. Moderate; requires finding a suitable co-former for the specific API.

The following workflow diagram outlines a logical sequence for experimenting with these techniques.

cluster_phys Physical & Carrier-Based cluster_chem Chemical Modification cluster_cs Co-solvency & Complexation Start Start: Poorly Soluble Compound CheckIonizable Is the compound ionizable? Start->CheckIonizable PhysicalMethods Physical & Carrier-Based Methods CheckIonizable->PhysicalMethods No ChemicalMod Chemical Modification CheckIonizable->ChemicalMod Yes CoSolvComplex Co-solvency & Complexation CheckIonizable->CoSolvComplex Either path Phys1 Particle Size Reduction (Nanosuspension) PhysicalMethods->Phys1 Chem1 Salt Formation ChemicalMod->Chem1 CS1 Co-solvent Systems CoSolvComplex->CS1 Phys2 Solid Dispersion Phys3 Crystal Habit Modification (Polymorphs) Chem2 pH Adjustment CS2 Cyclodextrin Complexation CS3 Surfactant Use

Experimental Protocol: Solid Dispersions by Solvent Evaporation

Solid dispersions are a premier strategy for enhancing dissolution rates. Here is a detailed methodology using the solvent evaporation technique [2].

  • Objective: To create a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.
  • Materials:
    • This compound (API)
    • Hydrophilic polymer (e.g., PVP K30, PEG 6000, HPMC)
    • Volatile organic solvent (e.g., Methanol, Ethanol, Acetone) - must dissolve both API and polymer
    • Round-bottom flask
    • Rotary evaporator
    • Desiccator
    • Mortar and Pestle
  • Procedure:
    • Weighing: Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer).
    • Dissolution: Co-dissolve the drug and polymer in the minimum quantity of the volatile solvent within the round-bottom flask. Stir until a clear solution is obtained.
    • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure and controlled temperature (e.g., 40-50°C water bath) until a dry, solid mass is obtained.
    • Drying: Further dry the solid residue in a desiccator under vacuum for 24 hours to ensure complete removal of residual solvent.
    • Size Reduction: Gently grind the dried solid mass in a mortar and pestle to form a fine powder.
    • Characterization: The resulting solid dispersion powder should be characterized for properties like:
      • Dissolution Profile: Compare against pure API.
      • Solid State: Using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm amorphous state.

Frequently Asked Questions (FAQs)

Q1: My drug is a neutral ester like this compound. What is the very first technique I should try? A1: For neutral, lipophilic compounds, co-solvency or nanosuspension are excellent starting points. Co-solvency is simple to formulate and screen, while nanosuspension is a powerful physical method that can be applied to a wide range of non-ionizable compounds [1] [2].

Q2: What are the key advantages of using solid dispersions over simple micronization? A2: While micronization increases surface area, it does not change the saturation solubility of the drug. Solid dispersions, especially those that create amorphous forms, can significantly increase both the surface area and the apparent solubility of the drug by creating a high-energy, metastable state that dissolves more readily [2].

Q3: Are there any significant drawbacks to using the pH adjustment method? A3: Yes. This method carries a risk of precipitation upon dilution in biological fluids (e.g., GI tract), which can lead to variable absorption. Furthermore, extreme pH values can cause tolerability issues upon administration and may accelerate drug degradation through hydrolysis [1].

References

Technical Support Center: Propyl Pyruvate Production in Bacterial Cultures

Author: Smolecule Technical Support Team. Date: February 2026

This resource is designed to assist researchers and scientists in troubleshooting common issues and optimizing experiments related to microbial production of propyl pyruvate, a valuable ester with applications in flavoring, fragrances, and pharmaceutical intermediates.


Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: In which bacterial growth phase is this compound typically produced?

Answer: this compound production is highly dependent on the host strain and the metabolic engineering strategy employed. However, it is most commonly associated with the stationary phase in fermentative processes.

  • Reason: The precursor, pyruvate, is a central metabolic intermediate. During the exponential phase, pyruvate is primarily channeled into biomass generation (e.g., via the TCA cycle) and energy production. As growth slows and carbon source becomes limiting in the stationary phase, the cell's metabolic flux can be redirected towards secondary metabolite production, including the synthesis of non-essential compounds like esters. Introducing an alcohol (e.g., 1-propanol) during this phase allows for enzymatic esterification to form this compound.
FAQ 2: My final this compound titer is very low. What are the primary factors to optimize?

Answer: Low titer is a common challenge. The key factors to investigate and optimize are summarized in the table below.

Factor Description & Impact Troubleshooting Action
Bacterial Strain Wild-type strains have low native production. Use engineered strains (e.g., E. coli, B. subtilis) with enhanced pyruvate pools.
Precursor Availability Pyruvate is the direct precursor. Low pyruvate = low product. Overexpress pyruvate-generating enzymes (e.g., from glycolysis); delete pyruvate-consuming pathways (e.g., ldhA, poxB).
Alcohol Supply 1-Propanol is the co-substrate for esterification. Co-feed 1-propanol; engineer a pathway for 1-propanol biosynthesis in situ.
Enzyme Activity Low activity of the ester synthesis enzyme. Screen for more efficient esterases or lipases; optimize codon usage and expression levels of the heterologous enzyme.
Toxicity & Extraction This compound or 1-propanol may be toxic to cells. Implement in situ product removal (ISPR) using a two-phase system (e.g., with oleyl alcohol).
Process Parameters Suboptimal physical conditions. Optimize dissolved oxygen (for aerobic processes), pH, temperature, and induction timing (align with stationary phase).
FAQ 3: I observe high cell growth but no this compound. What could be wrong?

Answer: This suggests a metabolic bottleneck where resources are being used for growth instead of product formation.

  • Check Gene Expression: Confirm the successful expression and activity of your heterologous ester-synthesis enzyme via SDS-PAGE or an in vitro activity assay.
  • Verify Induction Timing: If you are using an inducible promoter, ensure induction occurs at the correct cell density, typically at the end of the exponential phase, to decouple growth from production.
  • Precursor Drain: Your strain might be efficiently consuming pyruvate for other purposes. Review your genetic modifications to ensure competing pathways (like lactate or acetate formation) are successfully knocked out.
  • Substrate Availability: Confirm that 1-propanol is present in the medium at a non-inhibitory but sufficient concentration.

Experimental Protocols

Protocol 1: Quantifying this compound Titer via GC-MS

This is a standard method for accurate quantification of this compound in complex fermentation broth.

Materials:

  • Fermentation broth sample
  • Ethyl acetate (HPLC grade)
  • Internal Standard (e.g., Butyl butyrate)
  • Gas Chromatograph-Mass Spectrometer (GC-MS)
  • Centrifuge and microcentrifuge tubes

Methodology:

  • Sample Preparation: Take 1 mL of fermentation broth and centrifuge at 13,000 rpm for 5 minutes to pellet cells.
  • Extraction: Transfer 800 µL of the supernatant to a new tube. Add 200 µL of ethyl acetate and 10 µL of the internal standard solution. Vortex vigorously for 2 minutes.
  • Phase Separation: Centrifuge the mixture at 13,000 rpm for 5 minutes to separate the organic (top) and aqueous (bottom) phases.
  • GC-MS Analysis: Inject 1 µL of the organic phase into the GC-MS.
    • Column: Polar capillary column (e.g., DB-WAX)
    • Oven Program: 40°C (hold 3 min) → ramp at 10°C/min to 240°C (hold 5 min).
    • Injector Temp: 250°C
    • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode. Identify this compound using its characteristic quantifier ion (e.g., m/z 114).
  • Quantification: Generate a standard curve using pure this compound and a constant amount of internal standard. Calculate the concentration in your sample by comparing the peak area ratio (analyte/internal standard) to the standard curve.
Protocol 2: Fed-Batch Fermentation for High-Density this compound Production

This protocol outlines a process to achieve high cell density and then switch metabolism to product formation.

Materials:

  • Engineered production strain (e.g., E. coli)
  • Bioreactor with pH and DO control
  • Seed culture media (e.g., LB)
  • Defined fermentation media with a carbon source (e.g., Glucose)
  • Inducer (e.g., IPTG) and 1-Propanol feed

Methodology:

  • Seed Culture: Inoculate a single colony into a flask of seed media and grow overnight at 37°C, 200 rpm.
  • Bioreactor Inoculation: Transfer the seed culture to the bioreactor containing the initial batch medium (e.g., 10-20 g/L glucose) to a starting OD600 of ~0.1.
  • Batch Phase: Allow cells to grow exponentially until the initial carbon source is nearly depleted. Monitor via DO spike.
  • Fed-Batch Phase: Initiate a controlled feed of a concentrated carbon source (e.g., 500 g/L glucose solution) to maintain a low, growth-limiting glucose concentration. This prevents overflow metabolism (acetate formation) and allows high cell density.
  • Induction & Production: When the culture reaches the desired high cell density (e.g., OD600 >50), reduce the temperature to 30°C and add the inducer (e.g., IPTG) to express the ester synthesis enzyme. Simultaneously, start a controlled feed of 1-propanol.
  • Harvest: Continue the fermentation for 24-48 hours post-induction, monitoring product titer. Harvest the broth for product extraction and analysis.

Visualizations

Diagram 1: Metabolic Pathway to this compound

This diagram illustrates the primary metabolic engineering strategy for producing this compound in a bacterial host like E. coli.

Title: Engineered this compound Pathway

G Glucose Glucose G6P Glucose-6-P Glucose->G6P PEP Phosphoenolpyruvate G6P->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Lactate Lactate Pyruvate->Lactate LdhA Acetate Acetate Pyruvate->Acetate PoxB Esterase Esterase Pyruvate->Esterase TCA TCA Cycle & Biomass AcetylCoA->TCA OnePropanol 1-Propanol OnePropanol->Esterase PropylPyruvate This compound Esterase->PropylPyruvate Esterification Overexpress\nGlycolysis Overexpress Glycolysis Overexpress\nGlycolysis->Pyruvate  Boost Delete ldhA,\n poxB Delete ldhA, poxB Delete ldhA,\n poxB->Pyruvate  Block

Diagram 2: Experimental Workflow for Production & Analysis

This diagram outlines the logical workflow from strain preparation to final product analysis.

Title: this compound R&D Workflow

strain variability propyl pyruvate detection

Author: Smolecule Technical Support Team. Date: February 2026

Why Do Pyruvate Measurements Vary?

The core challenge in pyruvate analysis, which can affect the detection of its derivatives like propyl pyruvate, stems from two main sources: genetic differences between strains and methodological interference.

  • Strain Genetic Variability: Research on Blastocystis subtypes shows that the gene encoding a key pyruvate-metabolizing enzyme, pyruvate:ferredoxin oxidoreductase (PFOR), has significantly different genetic diversity and evolutionary pressures between strains [1]. This genetic variability can lead to differences in the expression and activity of pyruvate metabolism enzymes, directly impacting pyruvate concentration measurements in different biological contexts [1].
  • Analytical Method Interference: In chemical assays, other compounds in a sample can interfere with pyruvate measurement. A study on onion pungency found that the widely used Schwimmer and Weston (SW) spectrophotometric method for pyruvate over-estimated levels by up to 65% in colored onions due to interference from flavonoids like quercetin [2]. The Anthon and Barret (AB) method, a modified version, demonstrated greater reproducibility and significantly reduced this interference [2].

The table below summarizes the key differences between these two analytical methods:

Feature Schwimmer & Weston (SW) Method Anthon & Barret (AB) Method
Primary Issue Significant interference from flavonoids (e.g., quercetin, anthocyanins) in colored samples [2] Modified to minimize interference from other compounds [2]
Impact on Pyruvate Reading Over-estimation (up to 65%) [2] More accurate and reliable readings [2]
Reproducibility (Coefficient of Variation) 4.97% [2] 0.88% [2]
Recommended Use Not suitable for complex, colored biological samples with high flavonoid content [2] Preferred for complex biological samples to reduce variability [2]

Troubleshooting Guide & FAQs

Here are some common issues and solutions structured for a technical support center.

FAQ 1: My pyruvate measurements are inconsistent between different microbial strains. Is this a known issue?

Yes, this is an expected challenge. Genetic variability between strains can lead to differences in their pyruvate metabolism.

  • Potential Cause: Underlying genetic diversity in genes related to pyruvate pathways. For example, the PFOR gene exhibits varying levels of nucleotide diversity and may be under different selective pressures in different strains, affecting enzyme activity and pyruvate flux [1].
  • Troubleshooting Steps:
    • Genotype Your Strains: Confirm the genetic subtypes of the strains you are using. This can help correlate measurement differences with known genetic lineages [1].
    • Control the Growth Phase: Ensure measurements are taken from cultures at the same growth phase (e.g., mid-log phase), as pyruvate levels can fluctuate dramatically with metabolic activity.
    • Use a Reference Strain: Always include a well-characterized reference strain in your experiments as an internal control to benchmark your measurements.

FAQ 2: My pyruvate assays show high variability and unexpected over-estimation. How can I improve accuracy?

This is often related to methodological interference, especially with complex biological samples.

  • Potential Cause: Spectrophotometric interference from other compounds in your sample that absorb light at the same wavelength as the pyruvate-dinitrophenylhydrazine complex (e.g., flavonoids, phenolics) [2].
  • Troubleshooting Steps:
    • Validate Your Method: If you are using a derivative of the SW method, consider switching to or validating your results against the AB method, which is designed to minimize interference [2].
    • Run a Sample Blank: Perform the assay with a sample blank that contains all reagents except the key enzyme. This can help identify and subtract background interference.
    • Alternative Detection: If variability persists, consider using a more specific method, such as High-Performance Liquid Chromatography (HPLC), which can separate pyruvate from interfering substances before detection [2].

Experimental Protocol for Reliable Detection

Based on the search findings, here is a recommended workflow for detecting pyruvate and investigating strain variability, integrating best practices to minimize inaccuracies.

start Start: Sample Collection a1 Strain Cultivation (Control growth phase and media conditions) start->a1 a2 Metabolite Extraction a1->a2 b1 Genotypic Analysis (PCR & Sequencing of marker genes e.g., PFOR) a2->b1 b2 Phenotypic Analysis (Pyruvate Measurement) a2->b2 e Integrate Genetic and Metabolic Data b1->e c1 Method Selection: Spectrophotometric Assay b2->c1 c2 Method Validation: HPLC for comparison b2->c2 d1 Apply AB Method to minimize interference from flavonoids c1->d1 d2 Analyze & Compare Pyruvate Levels c2->d2 d1->d2 d2->e

Key Technical Considerations for Your Research

  • Sensor Technology for Real-Time Monitoring: For advanced, real-time measurement of pyruvate concentration and flux in living cells, genetically encoded sensors like PyronicSF are available. This tool can be targeted to different cellular compartments (e.g., cytosol, mitochondria) to study subcellular pyruvate dynamics and is useful for screening the effects of small-molecule modulators [3].
  • Enzyme-Based Biosensors: The core of many pyruvate detection systems is the enzyme pyruvate oxidase (POX). Recent developments include biosensors that immobilize POX on electrodes (e.g., gold or carbon-paste) for amperometric detection, which can be optimized with matrices like chitosan-ionic liquid to enhance stability and longevity [4].

References

sample collection methods volatile metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Comparing Volatile Collection Methods

The choice of collection method significantly impacts the volatile profile you obtain. The following table compares three common, solventless techniques [1].

Method Principle Best For Sensitivity & Reproducibility Key Advantages Key Limitations
Solid-Phase Extraction (SPE) Active pumping of headspace air through a sorbent tube/cartridge. Capturing a broad range of volatiles, especially small, polar compounds (e.g., ethanol) [1]. High sensitivity; good reproducibility. Excellent for microbial volatiles [1]. High collection capacity; suitable for low-concentration analytes; allows for quantitative analysis [2] [1]. Requires a specialized pump and thermal desorption unit; not all labs have this equipment [1].
Solid-Phase Microextraction (SPME) A coated fiber is exposed to the headspace to absorb/adsorb volatiles. Fast, simple screening and relative comparisons of samples [1]. Good sensitivity and reproducibility, but relative abundances can differ from SPE [1]. Very easy to use; no pump required; fast; integrates sampling, extraction, and concentration into one step [2] [1]. Fiber coating has selectivity bias; lower capacity than SPE; competition between analytes can affect results [2] [1].
Direct Headspace Injection A gas-tight syringe is used to withdraw and directly inject a sample of the headspace. Detecting very high-abundance volatile compounds [1]. Low sensitivity; poor reproducibility; prone to poor chromatography without cryofocusing [1]. Simplest and most direct method; minimal equipment needed [2]. Least sensitive method; high potential for condensation in the GC inlet; small injection volumes limit detection [2] [1].

Frequently Asked Questions & Troubleshooting

General Methodology

Q1: Why is the choice of sampling method so critical in volatile metabolomics? The sampling method directly determines which volatiles you can detect. Volatiles have vastly different physical properties (e.g., polarity, molecular weight). A method optimized for less volatile terpenes might miss highly volatile compounds like ethylene or ethanol. Your profile is therefore highly method-dependent, and no single technique captures the entire "volatilome" [2].

Q2: Should I use targeted or untargeted metabolomics for my study? Your research goal dictates the approach:

  • Untargeted Metabolomics: Best for discovery and hypothesis generation. It aims to comprehensively analyze all measurable small molecules in a sample without bias. The resulting data is complex and requires sophisticated software for deconvolution [3].
  • Targeted Metabolomics: Used when you have a specific question about known metabolites. It focuses on identifying and precisely quantifying a pre-defined set of compounds associated with a particular pathway or disease. This approach offers better sensitivity and quantification for your target analytes [3].
Method-Specific Troubleshooting

Q3: My SPME results are inconsistent. What could be wrong? Inconsistent SPME results often stem from these factors:

  • Fiber Exposure Time: Ensure consistent exposure times across all samples.
  • Equilibration: Allow the vial headspace to re-equilibrate for a fixed time after venting and before fiber exposure [1].
  • Analyte Competition: The fiber has a limited capacity. In samples with a high concentration of certain compounds, competition for binding sites can occur, skewing the relative abundances of other volatiles [1].
  • Fiber Condition: An old, damaged, or contaminated fiber will yield poor results. Replace the fiber if necessary.

Q4: My SPE method isn't capturing enough analytes. How can I improve recovery?

  • Check for Breakthrough: Using a sorbent blend designed to prevent "breakthrough" of volatile compounds is crucial. For microbial volatiles, a blend of Tenax TA and Carboxen 1003 has been shown to be effective [1].
  • Optimize Sampling Volume: Ensure you are pulling a sufficient volume of headspace air through the trap to capture analytes of interest without causing breakthrough.
  • Review Sorbent Material: Select a sorbent material with a strong affinity for your target compound class.

Experimental Protocol: SPME for Microbial Volatiles

Here is a generalized protocol based on a study comparing collection methods, adaptable for various sample types [1].

Workflow Overview

Start Start: Prepare Sample A Incubate Sample (48h at 29°C) Start->A B Vent Headspace (5 min to reduce humidity) A->B C Seal & Equilibrate (15 min) B->C D Expose SPME Fiber (15 min) C->D E Inject into GC-MS (Thermal Desorption, 6 min) D->E End Analyze Data E->End

Materials & Setup

  • Sample Preparation: Prepare your sample (e.g., microbial culture in a liquid medium) in a sealed, inert container such as a glass jar fitted with a PTFE-lined septum lid [1].
  • SPME Fiber: A 2 cm, 50/30 μm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is recommended for a broad range of microbial volatiles [1].
  • GC-MS System: Standard system with a standard split/splitless inlet.

Step-by-Step Procedure

  • Incubation: Incubate your prepared samples under the required conditions to allow for microbial growth and volatile production (e.g., 48 hours at 29°C) [1].
  • Headspace Venting: Before sampling, open the container for a short, fixed period (e.g., 5 minutes) to vent accumulated humidity and water vapor, which can interfere with analysis. Reseal the container [1].
  • Headspace Equilibration: Allow the volatiles in the sealed container to re-equilibrate for a defined time (e.g., 15 minutes) [1].
  • SPME Extraction: Insert the SPME fiber through the septum and expose it to the sample headspace for a precise amount of time (e.g., 15 minutes). Then, retract the fiber and immediately inject it into the GC-MS [1].
  • GC-MS Analysis: Inject the SPME fiber into the hot GC inlet for thermal desorption (e.g., 6 minutes). The released analytes are then separated by the GC column and detected by the MS [1].
  • Data Processing: Process the raw GC-MS data using your preferred software for peak picking, alignment, and compound identification against mass spectral libraries.

Visual Guide: Choosing a Collection Method

This decision pathway can help you select the most appropriate initial method for your experiment.

Start Start: Goal of Experiment? Q1 Is high sensitivity for trace-level or polar compounds (e.g., ethanol) required? Start->Q1 Q2 Is equipment for active sampling (SPE pump) available? Q1->Q2 Yes Q3 Is the method for quick screening or high-abundance compounds? Q1->Q3 No A1 Use Solid-Phase Extraction (SPE) Q2->A1 Yes A2 Use Solid-Phase Microextraction (SPME) Q2->A2 No Q3->A2 Quick screening A3 Consider Direct Headspace Injection Q3->A3 High-abundance only

References

increasing yield propyl pyruvate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

An Engineering Model for Ester Synthesis

The following table summarizes a pilot-scale study for n-propyl propionate, which shares similarities with propyl pyruvate synthesis as both are esterification processes [1].

Aspect Description
Process Reactive Distillation (RD) coupled with a decanter for reactant recovery [1].
Reaction Esterification of propionic acid and 1-propanol [1].
Key Feature A decanter separates water (reaction product) from unreacted propanol and the ester, allowing excess alcohol to be refluxed back to the column, thus increasing yield and conversion [1].
Equipment Pilot-scale glass column (DN50) with structured catalytic packings (Katapak-SP 11 with Amberlyst 46 resin) [1].
Validated Model Non-equilibrium (NEQ) stage model, validated with experimental data for simulation and optimization [1].

This process workflow illustrates the integrated reactive distillation and separation system:

ProAc Propionic Acid Feed RD_Column Reactive Distillation Column ProAc->RD_Column ProOH 1-Propanol Feed ProOH->RD_Column Vapor Vapor Stream (ProOH, Ester, Water) RD_Column->Vapor Bottom Bottoms Product (Purified Ester) RD_Column->Bottom Condenser Condenser Vapor->Condenser Liquid Liquid Mixture Condenser->Liquid Decanter Decanter Liquid->Decanter Aqueous Aqueous Phase (Water) Decanter->Aqueous Organic Organic Phase (ProOH, Ester) Decanter->Organic Reflux Reflux (Recovered ProOH) Organic->Reflux Recycle Reflux->RD_Column Recycle

Suggested Paths for Further Troubleshooting

Since direct information on this compound is limited, here are practical steps to build your own troubleshooting guide:

  • Explore Analogous Reactions: Deepen your literature review to include not just this compound, but also methyl pyruvate and ethyl pyruvate. The reaction mechanisms and many potential issues (e.g., catalyst poisoning, water removal) are often very similar across these esters.
  • Consult Chemical Suppliers: Suppliers of common esterification catalysts (like Amberlyst resins or other solid acids) often provide extensive technical documentation, application notes, and troubleshooting guides for general ester synthesis that can be directly applied to your system.
  • Focus on General Esterification Principles: Key issues that typically limit yield in esterification include:
    • Incomplete Removal of Water: As a reaction product, water shifts the equilibrium back to reactants. Using molecular sieves or azeotropic distillation can drive the reaction forward.
    • Catalyst Inefficiency or Deactivation: The catalyst might be poisoned by impurities or lose activity.
    • Insufficient Reactant Contact: For a two-phase system, inefficient mixing can severely limit the reaction rate.

References

analytical challenges propyl pyruvate quantification

Author: Smolecule Technical Support Team. Date: February 2026

Method Development & Validation for Quantification

For any quantification method, demonstrating that it is suitable for its intended purpose is paramount. The following table outlines the key validation parameters as described in the ICH Q2(R1) guideline [1].

Parameter Description Typical Experimental Approach
Specificity [1] Ability to measure analyte accurately despite potential interference from other components (e.g., impurities, matrix). Analyze samples with and without potential interferents. Compare chromatograms to show analyte peak is unaffected.
Linearity [1] Ability to obtain test results directly proportional to analyte concentration. Prepare & analyze analyte at 5+ concentration levels in triplicate. Plot signal vs. concentration; assess correlation coefficient, slope, intercept.

| Precision [1] | Degree of scatter between replicate measurements. | Repeatability: 6 determinations at 100% concentration. Intermediate Precision: Multiple runs by different analysts/days/equipment. | | Accuracy [1] | Closeness of result to true value. | Spike sample matrix with known analyte amounts. Determine % recovery (minimum 9 determinations across 3 concentration levels). | | Range [1] | Interval between upper and lower analyte concentrations for which suitable levels of precision, accuracy, and linearity are demonstrated. | Established from linearity studies; confirms method performance at extremes. | | LOD & LOQ [1] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. | Based on signal-to-noise ratio or standard deviation of response and slope. LOQ must be validated with actual samples. | | Robustness [1] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Test impact of small changes (e.g., pH, temperature, flow rate) during method development. |

HPLC Method Development Workflow

Developing a robust HPLC method is a systematic process. The diagram below outlines the key stages, from initial scouting to final validation [2].

HPLC_Method_Development Start Start Method Development Scouting Method Scouting Start->Scouting Optimization Method Optimization Scouting->Optimization Scouting_Details Screen column chemistries and mobile phase conditions Scouting->Scouting_Details Robustness Robustness Testing Optimization->Robustness Optimization_Details Iteratively test conditions to maximize resolution, speed, and reproducibility Optimization->Optimization_Details Validation Method Validation Robustness->Validation Robustness_Details Determine impact of small parameter variations (e.g., flow rate, temperature) Robustness->Robustness_Details Validation_Details Formal process to demonstrate method is fit for purpose (see validation parameters) Validation->Validation_Details

Sample Preparation & Matrix Considerations

Effective sample preparation is central to a successful analysis. The goal is to isolate the analyte and remove interfering matrix components [2].

Technique Analytical Principle Potential Application for Propyl Pyruvate
Liquid-Liquid Extraction Isolation based on solubility differences in two immiscible solvents. Purifying this compound from aqueous or complex matrices based on its polarity.
Solid Phase Extraction (SPE) Selective separation/purification using a sorbent stationary phase. Isolating and concentrating this compound from a complex sample.
Filtration Removal of particulates from a sample. Clarifying a sample solution to protect the HPLC column and fluidics.
Derivatization Chemical reaction to alter the analyte's physicochemical properties. Could be explored to improve this compound's detectability or retention if needed.

A key challenge is the matrix effect, where other components in the sample can interfere with the detection or quantification of your analyte [2]. To mitigate this, you can:

  • Dilute the sample to reduce the matrix concentration, if sensitivity allows.
  • Use an extraction technique (like SPE or LLE) to clean up the sample.
  • Employ a more selective detection method or a 2D-LC setup [2].

Frequently Asked Questions

Q1: What should I do if my this compound peak is co-eluting with another compound? This is a issue of specificity. To resolve it [1] [2]:

  • Modify the chromatographic conditions: Adjust the mobile phase composition (e.g., ratio of organic solvent to buffer), pH, or use a gradient elution.
  • Change the column: Switch to a column with a different stationary phase chemistry (e.g., C8, phenyl, polar-embedded).
  • Improve sample cleanup: Optimize your sample preparation to remove the interfering component before injection.

Q2: How can I improve the reproducibility of my quantification results? Focus on precision and robustness [1]:

  • Demonstrate precision: Perform repeatability (6 replicates at 100%) and intermediate precision (different analyst/day) studies.
  • Test robustness early: During method development, deliberately vary parameters like flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units) to identify critical factors and establish a robust operating range.

Q3: My calibration curve is not linear. What could be the cause? Linearity issues can arise from [1]:

  • Too wide a concentration range: The detector response may not be linear across the entire range. Try narrowing the range.
  • Sample decomposition or instability: Ensure the analyte is stable in the solution and during the analysis.
  • Detector saturation: At high concentrations, the detector signal may plateau. Check if the highest concentrations are within the detector's linear dynamic range and consider dilution.

A Modern Approach: Analytical Quality by Design (AQbD)

For highly reliable and robust methods, consider the Analytical Quality by Design (AQbD) approach [3]. Similar to QbD for product development, AQbD uses systematic experimentation (like Central Composite Design) to:

  • Understand the impact of multiple method parameters (e.g., flow rate, mobile phase composition, temperature) on your results simultaneously.
  • Define a "Method Operational Design Range" where the method performs robustly. This science-based approach builds quality into the method from the start and is highly regarded by regulators [3] [4].

References

extraction methods propyl pyruvate biological samples

Author: Smolecule Technical Support Team. Date: February 2026

This resource provides troubleshooting guides and FAQs for the extraction and analysis of propyl pyruvate from complex biological matrices like plasma, urine, and tissue homogenates.


Frequently Asked Questions (FAQs)

Q1: What are the most common and effective extraction methods for this compound from plasma?

A: The choice of method depends on your required sensitivity, throughput, and matrix complexity. The most common techniques are compared below.

Method Principle Best For Throughput Relative Cost Key Advantage
Protein Precipitation (PPT) Denatures and precipitates proteins using organic solvent. Quick, simple sample clean-up. High Low Speed and simplicity.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between immiscible organic and aqueous phases. High purity extracts from complex matrices. Medium Low Excellent sample clean-up.
Solid-Phase Extraction (SPE) Selective retention and elution from a solid sorbent. High sensitivity, complex samples, automation. High (if automated) Medium to High Superior clean-up and analyte enrichment.

Q2: My LC-MS/MS signal for this compound is low or inconsistent. What could be the cause?

A: Low signal can stem from several points in the workflow. Please consult the troubleshooting guide below.

Symptom Possible Cause Suggested Solution

| Low Signal in All Samples | Inefficient Extraction: Poor recovery from the sample matrix. MS Ionization Suppression: Co-eluting matrix effects. Degradation: this compound is unstable in solution. | - Switch to a more rigorous method (e.g., from PPT to SPE).

  • Optimize chromatographic separation to move analyte away from matrix interferences.
  • Keep samples at low temperature, use fresh standards, and minimize storage time. | | High Background Noise | Insufficient Sample Clean-up: Matrix components entering the MS. Contaminated Solvents or System. | - Improve wash steps in your extraction protocol.
  • Use high-purity HPLC-MS grade solvents and run system blanks. | | Inconsistent Recovery | Improper Phase Separation (LLE): Emulsion formation. Variation in SPE Conditioning: Channeling in the sorbent bed. | - Centrifuge longer or at higher speed; add a small amount of salt.
  • Ensure the sorbent bed does not run dry during conditioning and loading. |

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This is a robust and classic method for extracting this compound.

  • Materials:

    • Plasma Samples
    • Internal Standard (e.g., deuterated this compound, d₃-propyl pyruvate)
    • Organic Solvent: Ethyl Acetate or Diethyl Ether
    • Centrifuge Tubes
    • Centrifuge
    • Nitrogen Evaporator
    • Reconstitution Solvent: 50:50 Water:Methanol
  • Procedure:

    • Pre-treatment: Pipette 100 µL of plasma into a centrifuge tube. Add 10 µL of your internal standard working solution.
    • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute. Centrifuge at 13,000 x g for 10 minutes at 4°C.
    • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of ethyl acetate. Vortex for 3 minutes.
    • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the layers.
    • Collection: Carefully transfer the top organic layer (ethyl acetate) to a clean tube.
    • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
    • Reconstitution: Reconstitute the dry residue in 100 µL of reconstitution solvent. Vortex for 30 seconds and centrifuge briefly.
    • Analysis: Transfer to an LC-MS vial for analysis.

The following diagram illustrates this LLE workflow:

LLE_Workflow Start Plasma Sample (100 µL) AddIS Add Internal Standard Start->AddIS PPT Add ACN & Vortex (Protein Precipitation) AddIS->PPT Centrifuge1 Centrifuge (13,000 g, 10 min) PPT->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer LLE Add Ethyl Acetate & Vortex Transfer->LLE Centrifuge2 Centrifuge (5,000 g, 5 min) LLE->Centrifuge2 Collect Collect Organic Layer Centrifuge2->Collect Evaporate Evaporate to Dryness (N₂) Collect->Evaporate Reconstitute Reconstitute in LC Solvent Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Workflow for LLE of this compound

Protocol 2: Solid-Phase Extraction (SPE) for High Purity

This method provides superior clean-up for challenging matrices.

  • Materials:

    • SPE Cartridges: C18 or Mixed-Mode (e.g., Oasis HLB)
    • SPE Vacuum Manifold
    • Conditioning Solvent: Methanol
    • Equilibration Solvent: Water
    • Wash Solvent: 5-10% Methanol in Water
    • Elution Solvent: 100% Methanol or Acetonitrile
  • Procedure:

    • Conditioning: Load 1 mL of methanol to the cartridge. Apply gentle vacuum to draw it through. Do not let the sorbent bed run dry.
    • Equilibration: Load 1 mL of water. Draw it through until the bed is just wet.
    • Sample Loading: Load your pre-centrifuged plasma sample (diluted 1:1 with water or a weak acid). Draw it through slowly (~1 mL/min).
    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove weakly retained interferences.
    • Elution: Elute the analyte into a clean collection tube using 2 x 0.5 mL of your elution solvent (e.g., Methanol).
    • Evaporation & Reconstitution: Evaporate the eluent to dryness under nitrogen. Reconstitute in your LC-MS compatible solvent and analyze.

Analytical Method & Data Interpretation

Q3: What are typical LC-MS/MS parameters for detecting this compound?

A: this compound is best analyzed by GC-MS or LC-MS/MS in negative electrospray ionization (ESI-) mode due to its carbonyl group. Here is a representative data table for an LC-MS/MS method.

Parameter Setting / Value
HPLC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 min
Flow Rate 0.3 mL/min
Ionization Mode ESI Negative
Precursor Ion (m/z) 145.1 [M-H]⁻
Product Ion (m/z) 57.1 (quantifier)
Collision Energy Optimized (e.g., -15 eV)

The analytical decision process for method development is outlined below:

Analytical_Decision Start Start Analysis MS MS Detection Available? Start->MS SampleType Sample Matrix Complexity? MS->SampleType Yes (LC-MS/MS) a MS->a No (GC-MS or HPLC-UV) ExtMethod Select Extraction Method SampleType->ExtMethod High (Plasma, Tissue) SampleType->ExtMethod Low (Urine, Buffer) Goal Primary Goal? ExtMethod->Goal End Proceed to LC-MS/MS Goal->End High Purity Goal->End High Throughput b a->b b->End

Analytical Method Selection Logic

propyl pyruvate versus ethyl pyruvate stability

Author: Smolecule Technical Support Team. Date: February 2026

Ethyl Pyruvate at a Glance

The table below summarizes key chemical and biological data for ethyl pyruvate from the search results.

Property Data for Ethyl Pyruvate Source / Context
Chemical Formula C5H8O3 [1]
Molar Mass 116.12 g/mol [1]
Boiling Point 144°C - 142°C (lit.) [1] [2]
Density 1.045 g/mL at 25°C [1] [2]
Water Solubility 10 g/L (at 20 °C) [1]
Lipophilicity (log P) 0.048 (Exp.), 0.435 (at 22.5°C) [1] [2]
Key Stability Advantage More stable in aqueous solution than ionic pyruvate (e.g., sodium pyruvate); lipophilic nature improves cell membrane penetration [3]. Derived from multiple sources on its stability and use [3] [4].
Experimental Protocol (Neuroprotection) In vitro model using SH-SY5Y cells. Cells pre-treated with 1-5 mM EP for 24h, then exposed to neurotoxin 6-OHDA. Cell viability measured via MTT assay; apoptosis analyzed via caspase-3 cleavage and fluorescence assays [5]. [5]

Stability Mechanisms and Research Context

Although a direct comparison is unavailable, the search results clarify why esterifying pyruvate improves its stability and how this is relevant in research.

  • Inherent Stability of Pyruvate Esters: Sodium pyruvate is known to be relatively unstable in aqueous solutions [3] [4]. Ethyl pyruvate, as a simple alkyl ester, is more stable and its lipophilicity allows it to penetrate biological membranes more readily than the charged pyruvate anion [3]. This principle likely extends to other esters like propyl pyruvate.
  • Research Focus on Ethyl Pyruvate: The significant body of research on ethyl pyruvate's beneficial effects—such as its anti-inflammatory, antioxidant, and neuroprotective properties—may explain its dominance in the literature over this compound [1] [6] [3]. Its use in advanced applications like hyperpolarized MRI contrast agents also underscores its well-established utility [7].

The following diagram illustrates the key stability and functional advantages of ethyl pyruvate that have made it a focus of scientific study.

References

Biological Activity Comparison of Pyruvate Esters

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Key Findings & Proposed Mechanisms Experimental Evidence
Anti-inflammatory & Neuroprotective Reduces pro-inflammatory cytokines; inhibits HMGB1/TLR4/NF-κB signaling; decreases glial scar formation; restores cerebral glucose utilization [1] [2]. Rodent TBI model: 40 mg/kg, i.p., at 0, 1, 3, 6 h post-injury [1]. Rodent SCI studies [2].
Antioxidant Directly scavenges hypochlorous acid (HOCl); protective against oxidative stress in cell membranes [3]. In vitro assay using liver homogenate exposed to HOCl [3].
Metabolic & Energetic Prevents ATP decline; shifts redox balance (raises NAD+/NADH); may inhibit fatty acid oxidation (FAO) [4]. Rodent models of various acute and chronic diseases; in vitro studies [4].
Imaging Contrast Agent Serves as a precursor for hyperpolarized Carbon-13 Magnetic Resonance Imaging (MRI), dramatically enhancing signal for metabolic imaging [5] [6]. Hydrogenation with parahydrogen over Rh/TiO2 catalyst; polarization transfer via PH-INEPT sequences or magnetic field cycling [5] [6].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Neuroprotection in Traumatic Brain Injury (TBI) [1]:

    • Model: Adult male Sprague-Dawley rats subjected to a Controlled Cortical Impact (CCI) injury.
    • Treatment: Ethyl pyruvate (40 mg/kg) or vehicle (saline) was administered intraperitoneally at 0, 1, 3, and 6 hours post-injury.
    • Analysis: At 24 hours post-injury, brain tissue metabolites were analyzed using an untargeted metabolomics approach with UPLC-MS/MS and GC-MS.
  • Anti-inflammatory Action in Spinal Cord Injury (SCI) [2]:

    • Mechanism: The primary pathway investigated is the inhibition of the High Mobility Group Box-1 (HMGB1) protein. Ethyl pyruvate blocks its release and activity, which in turn suppresses the downstream HMGB1/TLR4/NF-κB signaling pathway, leading to reduced chronic inflammation and glial scar formation.
  • Hyperpolarization for MRI [5] [6]:

    • Method: Parahydrogen-Induced Polarization (PHIP) via Side-Arm Hydrogenation (PHIP-SAH).
    • Procedure: An unsaturated ester precursor (e.g., propargyl [1-¹³C]pyruvate) is hydrogenated using parahydrogen (p-H₂) over a catalyst (e.g., Rh/TiO₂). The nuclear spin polarization from p-H₂ is then transferred from Hydrogen-1 to Carbon-13 nuclei either through Magnetic Field Cycling (MFC) or specialized radiofrequency pulse sequences (e.g., PH-INEPT) to create a hyperpolarized state for enhanced MRI detection.

Visualizing Key Mechanisms

The following diagram illustrates the primary anti-inflammatory neuroprotective pathway identified for ethyl pyruvate in conditions like spinal cord injury.

G SCI Spinal Cord Injury (SCI) HMGB1_Release HMGB1 Release from Necrotic Cells SCI->HMGB1_Release Receptor TLR4 Receptor Activation HMGB1_Release->Receptor NFkB NF-κB Pathway Activation Receptor->NFkB Inflammation Chronic Neuroinflammation & Glial Scar Formation NFkB->Inflammation EP Ethyl Pyruvate (EP) Inhibition Inhibition EP->Inhibition Inhibition->HMGB1_Release Blocks

This visual summarizes the workflow for using ethyl pyruvate esters to create hyperpolarized contrast agents for advanced metabolic imaging.

G Precursor Unsaturated Ester Precursor Hydrogenation Hydrogenation Reaction Precursor->Hydrogenation PH2 Parahydrogen (p-H₂) PH2->Hydrogenation Catalyst Catalyst (e.g., Rh/TiO₂) Catalyst->Hydrogenation with ProtonPolar H-1 Hyperpolarization Hydrogenation->ProtonPolar Transfer Polarization Transfer ProtonPolar->Transfer CarbonPolar C-13 Hyperpolarized Ethyl Pyruvate Transfer->CarbonPolar MFC or PH-INEPT MRI ¹³C Metabolic MRI CarbonPolar->MRI

Key Research Implications

  • Ethyl Pyruvate vs. Pyruvate: Evidence suggests ethyl pyruvate is not merely a delivery form for pyruvate. It is more lipophilic, stable in solution, and exerts potent effects at doses significantly lower than sodium pyruvate, with some studies showing benefits where pyruvate itself was ineffective [4].
  • Therapeutic Potential: The strong experimental data for ethyl pyruvate in models of neuroinflammation (TBI, SCI) and its safety profile make it a compelling candidate for further translational research [1] [2].
  • Diagnostic Application: The use of pyruvate esters like ethyl pyruvate as precursors for hyperpolarized MRI highlights their value as diagnostic tools, enabling real-time monitoring of metabolic processes in diseases like cancer [5] [6].

References

propyl pyruvate vs 2,3-pentanedione CF pathogen detection

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison at a Glance

The table below summarizes the key comparative data for these two volatile organic compounds (VOCs).

Feature Propyl Pyruvate 2,3-Pentanedione
Primary Association Pseudomonas aeruginosa [1] Broadly indicative of infection; produced by multiple pathogens [1]
Detection Rate 83% (in P. aeruginosa isolates) [1] 86% (in P. aeruginosa isolates) [1]
Specificity Appears more unique to P. aeruginosa [1] Less specific, a general marker of microbial presence [1]
Number of Unique VOCs 1 of 7 unique VOCs for P. aeruginosa [1] 1 of 30 general VOCs frequently detected in CF EBC [1]
Potential Clinical Utility Specific detection of P. aeruginosa [1] General screening for the presence of infection [1]

Experimental Context and Protocols

The data in the table above comes from a specific study that developed a non-invasive "Cough Breath" (CB) technique for people with CF [1].

  • Core Methodology: The study used purge and trap gas chromatography-mass spectrometry (GC-MS) to analyze the volatile metabolites in exhaled breath condensate (EBC) from people with CF [1].
  • Linking VOCs to Pathogens: A key aspect of the protocol was a "CB culturing approach" designed to capture pathogens from cough particulates at the same time as EBC collection. This allowed researchers to directly compare the volatilomes (the profile of VOCs produced) of bacterial isolates from the same patient with the VOCs found in their EBC [1].
  • Challenge and Variability: The study also noted that VOC production is not constant; it differs across bacterial strains and growth phases. This variability can affect detection rates in a clinical setting [1].

Pathogen Detection Workflow

The diagram below illustrates the general experimental workflow from sample collection to VOC identification, as described in the study [1].

G CF Pathogen VOC Detection Workflow SampleCollection Sample Collection (Exhaled Breath Condensate & Cough Particulates) PathogenCulture Pathogen Culture & Isolation (from cough particulates) SampleCollection->PathogenCulture VOCAnalysis VOC Analysis (Purge and Trap GC-MS) SampleCollection->VOCAnalysis PathogenCulture->VOCAnalysis VOCProfileCulture VOC Profile of Culture Isolates VOCAnalysis->VOCProfileCulture VOCProfileEBC VOC Profile of EBC Sample VOCAnalysis->VOCProfileEBC DataIntegration Data Integration MarkerID Marker Identification DataIntegration->MarkerID VOCProfileCulture->DataIntegration VOCProfileEBC->DataIntegration

Interpretation and Clinical Relevance

The data suggests that 2,3-pentanedione and this compound have complementary, rather than competing, roles in diagnostics [1].

  • 2,3-Pentanedione as a General Infection Marker: Its high detection rate and production by multiple pathogens make it a promising broad-spectrum biomarker. It could be highly useful for initial screening to indicate the probable presence of an active infection, even when the specific pathogen is unknown [1].
  • This compound as a Specific Indicator: Its strong association with P. aeruginosa makes it a candidate for more targeted detection. This could be crucial for managing CF, as P. aeruginosa is a common and serious pathogen in this population. Monitoring for this VOC could allow for earlier, specific interventions [1].

Future Directions and Challenges

While promising, VOC-based detection faces hurdles before widespread clinical adoption.

  • Detection Sensitivity: The overall detection rate of VOCs in EBC was reported to be low, partly due to biological variability in VOC production by bacteria [1].
  • Standardization: Moving from a research technique to a routine clinical test requires standardizing sampling methods, analytical protocols, and data interpretation across different patient populations and centers [1].

References

Pyruvate Metabolism in Bacteria: A Validatable Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The metabolism of pyruvate is a fundamental process in bacteria, and its distinct pathways compared to human cells make it an excellent candidate for biomarker development. The following diagram outlines the key bacterial-specific pathway that can be targeted.

bacterial_pyruvate_pathway Pyruvate Pyruvate (13C-labeled) PFL Pyruvate-Formate Lyase (PFL) Pyruvate->PFL Pathway 1 PDO Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDO Pathway 2 Acetyl_CoA Acetyl-CoA Acetate Acetate (Bacteria-Specific Signal) Acetyl_CoA->Acetate Enzymatic Conversion PFL->Acetate Converts to PDO->Acetyl_CoA

A key experimental approach involves using Hyperpolarized (HP) 13C Magnetic Resonance Spectroscopy to detect this conversion in real-time [1]. This method has been successfully used to distinguish bacterial infections from sterile inflammation and mammalian cell activity, which is a critical step in validating a biomarker's specificity [1].

Validating Volatile Organic Compounds (VOCs) as Bacterial Biomarkers

While not specific to propyl pyruvate, research into other volatile biomarkers provides a robust framework for validation. The table below summarizes potential VOC biomarkers for three Gram-positive bacteria, identified using Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) [2].

Bacterium Potential Volatile Biomarker(s) Key Chemical Class
Listeria monocytogenes 1-butanol, 2-methylbutanoic acid Alcohols, Acids
Enterococcus faecalis Nonanal Aldehydes
Staphylococcus aureus Isoamyl butanoate, Methionol, Pyrazines Esters, Alcohols, Nitrogen-containing compounds

The general workflow for such a discovery and validation process, applicable to various types of biomarkers, is outlined below.

biomarker_workflow Discovery Discovery Phase (Untargeted Proteomics/Volatilomics) Verification Verification & Validation (Targeted Quantitation, ELISA) Discovery->Verification Clinical Clinical Utility Assessment (Performance Metrics, ROC Curves) Verification->Clinical

Suggested Research Directions

To advance the specific validation of this compound, you may find it useful to:

  • Investigate Related Compounds: Explore the literature on ethyl pyruvate and other pyruvate derivatives, which are more commonly studied and may provide useful analogies for this compound's behavior.
  • Focus on Methodology: The techniques described, particularly HP 13C MR and SPME-GC-MS, are directly applicable for designing experiments to detect and validate this compound.
  • Assess Specificity: A crucial test would be to check if this compound is produced by bacteria but not by mammalian cells in response to inflammation, similar to the acetate production pathway [1].

References

comparative volatilome analysis Pseudomonas aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Core vs. Accessory Volatilome and Its Dynamics

The volatile metabolome, or "volatilome," of P. aeruginosa consists of a core set of universally produced metabolites and a highly variable accessory set. This composition provides insights into the bacterium's metabolic flexibility and its ability to adapt to different environments, such as during chronic lung infections in cystic fibrosis (CF) patients [1] [2].

The table below summarizes the key characteristics of the P. aeruginosa volatilome.

Feature Pan-Volatilome (Total Diversity) Core Volatilome (Conserved) Accessory & Rare Volatilome (Variable)
Definition The total collection of all volatile metabolites produced across all studied isolates of a species [1]. Volatile molecules produced by all studied isolates of a species under defined conditions [1]. Volatiles produced by only a subset (accessory) or a single (rare) isolate [1].
Composition Size 391 - 539 compounds [1] [2] ~70 compounds [1] [2] 321 compounds (52 rare + 269 accessory) [1]
Biological Significance Represents the total metabolic potential and diversity of the species [1]. Suggests essential physiological functions; potential target for universal biomarkers [1]. Reflects strain-specific adaptation; may be linked to unique phenotypes like virulence or antibiotic resistance [1].
Key Changes in Chronic Infection The overall size and chemical diversity remain stable over time [2]. The relative abundances of core hydrocarbons, alcohols, and aldehydes change [2]. Isolates from the same patient become more dissimilar over time (increasing volatilome divergence) [2].

Experimental Protocols for Volatilome Analysis

To ensure reproducible and comparable results in volatilome studies, standardized protocols for sample preparation and analysis are critical. The following methodology is commonly used for in vitro volatilome profiling of P. aeruginosa.

Sample Preparation and Volatile Collection
  • Bacterial Strains and Growth: A set of clinical isolates (e.g., 24 isolates from various infection sites or 81 serial isolates from CF patients) is typically used [1] [2]. Cultures are grown aerobically in a standard liquid medium like LB-Lennox at 37°C for 24 hours [1].
  • Sample Processing: After growth, bacterial cells are removed by centrifugation and the supernatant is filtered through a 0.22 μm membrane to ensure no cells remain [1].
  • Headspace Sampling: A portion of the cell-free supernatant is transferred to a sealed headspace vial. Volatile organic compounds (VOCs) are collected from the headspace using Solid Phase Microextraction (SPME). A common method involves using a triphase SPME fiber (divinylbenzene/carboxen/polydimethylsiloxane) at 50°C for 30 minutes with continuous stirring [1].
Analytical Instrumentation: GC×GC-TOFMS

The gold standard for comprehensive volatilome analysis is Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) [1] [2].

  • Separation: The SPME fiber is thermally desorbed in the GC injector. Volatiles are first separated on a non-polar primary column (e.g., Rxi-624Sil, 60 m) and then a polar secondary column (e.g., Stabilwax, 1 m). This two-dimensional separation greatly enhances the resolution of complex mixtures [1].
  • Detection: Separated compounds are detected by a Time-of-Flight Mass Spectrometer, which acquires mass spectra over a range (e.g., 30-500 m/z) at a high acquisition rate (200 Hz) [1].
  • Data Processing: Specialized software is used for peak finding, alignment across samples, and compound identification. Peaks are typically defined by their mass spectrum and retention indices. Compounds found in sterile media controls are subtracted from the sample data [1].

The following diagram illustrates the core workflow for a volatilome analysis experiment.

A Bacterial Culture (Clinical Isolates) B Centrifugation & Supernatant Filtration A->B C Headspace Sampling (SPME Fiber) B->C D Instrumental Analysis (GC×GC-TOFMS) C->D E Data Processing & Peak Alignment D->E F Volatilome Output (Pan, Core & Accessory) E->F

Genomic Basis of Volatilome Diversity

The diversity observed in the P. aeruginosa volatilome is rooted in its genomic structure. The species has a large genome (6-7 Mbp) composed of a conserved core genome (genes present in >95% of strains) and a highly variable accessory genome (genes present in 5-95% of strains) [1] [3]. This "pan-genome" structure, where the accessory genes significantly outnumber the core genes, directly enables the extensive metabolic flexibility observed in volatilome studies [1] [4]. The accessory genomic elements, including genomic islands and prophages acquired through horizontal gene transfer, are the primary drivers of the unique volatilome signatures (accessory volatiles) seen in different strains [3].

The relationship between genomic diversity and the resulting volatilome can be visualized as follows.

GenomicArchitecture P. aeruginosa Pan-Genome CoreGenome Core Genome (~15-17% of genes) Present in all strains GenomicArchitecture->CoreGenome AccessoryGenome Accessory Genome (~70% of genes) Variable between strains GenomicArchitecture->AccessoryGenome CoreMetabolism Core Metabolic Pathways CoreGenome->CoreMetabolism AccessoryMetabolism Accessory Metabolic Pathways AccessoryGenome->AccessoryMetabolism CoreVolatilome Core Volatilome (~70 metabolites) CoreMetabolism->CoreVolatilome AccessoryVolatilome Accessory Volatilome (100s of metabolites) AccessoryMetabolism->AccessoryVolatilome

Research Implications and Applications

The findings from comparative volatilome studies have significant translational potential, particularly in clinical diagnostics and pathogen monitoring.

  • Biomarker Discovery: The core volatilome can be mined for universal biomarkers to detect the presence of any P. aeruginosa infection, for example, via breath analysis [1] [2].
  • Phenotype Tracking: Monitoring changes in the abundance of core volatiles (e.g., hydrocarbons, alcohols, aldehydes) over time could allow clinicians to track the progression of chronic infections and associated phenotypic changes without invasive procedures [2].
  • Strain Typing: The accessory volatilome can be used to distinguish between strains and could help identify the emergence of particularly virulent or antibiotic-resistant clones in a hospital setting [1].

References

Pyruvate's Role in S. aureus Survival and Virulence

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings on how sodium pyruvate influences S. aureus under different conditions, particularly high glucose.

Aspect Effect of High Glucose Effect of Sodium Pyruvate Addition Key Measured Outcomes Citations
Bacterial Survival & Cytotoxicity Reduced survival and cytotoxicity of S. aureus strain BAA-1717. Restored to normal levels. Colony-forming units (CFUs); Hemolytic activity against human erythrocytes; Neutrophil lysis (LDH release assay). [1] [2]
Metabolic Adaptation Leads to detrimental effects, potentially through acid production. Increases acetate production, helping to maintain cell viability in acidic environments. Acetate production measurements; Survival under acidic conditions (e.g., with added lactate or acetate). [1] [2]
Virulence Factor Expression High glucose leads to high extracellular protease activity, degrading hemolytic factors. Increases expression of virulence genes like hlg and lukS; boosts expression of sarA, which negatively regulates protease secretion. Quantitative PCR (qPCR) for gene expression; Hemolysis assays with protease inhibitors (PMSF). [1] [2]

Detailed Experimental Protocols

Here are the methodologies from the key studies that demonstrated the protective effect of sodium pyruvate.

  • Bacterial Strain and Culture Conditions: The study used Staphylococcus aureus strain ATCC BAA-1717 (USA300). Overnight cultures were diluted 1:100 into fresh Lysogeny Broth (LB) medium supplemented with 20 mM glucose and/or 20 mM sodium pyruvate. Cultures were incubated at 37°C with shaking at 180 rpm, and supernatants were collected after 24 or 48 hours [1] [2].
  • Growth and Survival Assays: Bacterial survival was quantified by measuring the Optical Density (OD) at 450 nm and determining Colony-Forming Units (CFUs) by plating serial dilutions on blood agar plates after 24 hours of culture. For acidic stress tests, cultures were treated with 15 mM lactate or acetate, and CFUs were determined after 48 hours [1] [2].
  • Cytotoxicity Measurements:
    • Hemolysis Assay: Cell-free culture supernatants were incubated with a 4% suspension of human erythrocytes for 90 minutes at 37°C. After centrifugation, the amount of hemoglobin released was measured at OD450 [1] [2].
    • Neutrophil Lysis Assay: Neutrophils were isolated from human peripheral blood. Cell-free culture supernatants were added to the neutrophils, and lysis was measured by the release of Lactate Dehydrogenase (LDH) using an automatic biochemical analyzer [1] [2].
  • Gene Expression Analysis: Total RNA was extracted from bacterial cultures. The expression of target genes (e.g., hlg, lukS, sarA) was quantified using Reverse Transcription Quantitative PCR (RT-qPCR) [1].

Key Signaling and Metabolic Pathways

The experimental data suggests that sodium pyruvate influences S. aureus through several key regulatory and metabolic systems. The diagram below synthesizes these findings into a proposed signaling and metabolic pathway.

G start High Glucose Environment metabolic Metabolic Shift start->metabolic Induces regulator Regulatory Outcomes start->regulator Disrupts pyruvate Sodium Pyruvate Addition pyruvate->metabolic sarA Upregulation of sarA Expression pyruvate->sarA acetate ↑ Acetate Production metabolic->acetate sarA->regulator protease_suppress Suppression of Extracellular Proteases regulator->protease_suppress genes_up ↑ Expression of hlg & lukS Genes regulator->genes_up virulence Virulence & Survival neutralization Improved Acid Tolerance acetate->neutralization survival ↑ Bacterial Survival neutralization->survival virulence_stable Stabilization of Hemolytic Factors protease_suppress->virulence_stable cytotoxicity ↑ Cytotoxicity Restored virulence_stable->cytotoxicity genes_up->cytotoxicity

Beyond the pathway above, other systems are crucial for understanding S. aureus adaptability:

  • Two-Component Systems (TCSs): S. aureus uses 17 different TCSs to adapt to environmental stress. While not directly linked to pyruvate in the searched studies, systems like VraRS and WalKR are critically involved in modulating cell wall synthesis and antibiotic resistance, which are key areas for any drug development research [3].
  • Metabolic Network: A comprehensive genome-scale metabolic model (iSA863) for S. aureus USA300 highlights pyruvate's central role in metabolism. It sits at a key junction, connecting glycolysis to other pathways like amino acid metabolism and acetate production, which aligns with the experimental findings [4].

Interpretation and Research Considerations

Based on the compiled data, here are some key points for your comparison guide:

  • Mechanism of Action: The evidence suggests sodium pyruvate acts as a metabolic protector and regulator. It helps S. aureus counteract the detrimental effects of high glucose by shifting metabolism toward acetate production (for acid tolerance) and by upregulating the sarA regulator, which in turn stabilizes key virulence factors [1] [2].
  • Comparative Efficacy: The data provides a clear, direct comparison: high glucose impairs survival and virulence, while the addition of sodium pyruvate restores these functions. This positions pyruvate-based compounds as potential agents that can modulate bacterial pathogenicity in specific environments like diabetic foot infections [1].
  • Critical Distinction for Your Research: It is essential to note that all the experimental data pertains to sodium pyruvate. Propyl pyruvate, an ester of pyruvate, may have different physicochemical properties, such as membrane permeability and metabolic processing, which could lead to significantly different biological effects. This is a major knowledge gap in the current literature.

References

Methyl Pyruvate: Applications and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key applications and experimental findings for methyl pyruvate.

Application Area Experimental Findings on Methyl Pyruvate Key Experimental Parameters

| Insulin Secretion & Diabetes Research [1] [2] [3] | Stimulates insulin secretion from pancreatic beta-cells in absence of glucose; maximal effect at 5 mM; depolarizes beta-cell membrane; action may involve metabolic factors other than ATP [1] [2]. Potentiates insulinotropic effect of GLP-1 [3]. | Model: In vivo (anaesthetized rats), perfused rat pancreas, isolated pancreatic islets. Concentration: 5-20 mM. Key Measurements: Insulin release, membrane potential depolarization, cytosolic calcium concentration [1] [2]. | | Synthesis of Chiral Compounds [4] | Used in homogeneous asymmetric hydrogenation to produce enantiomerically pure lactate derivatives. High enantioselectivity (up to 99% ee) achieved with specific catalysts [4]. | Process: Homogeneous asymmetric hydrogenation. Catalysts: Ruthenium- or Rhodium-based complexes with chiral ligands (e.g., BINAP, BICHEP). Conditions: Hydrogen pressure (5-101 bar), solvents like MeOH or EtOH [4]. | | Cell Protection & Oncology Research [2] | Rescues mitochondrial damage from SIGMAR1 mutation; protects lung fibroblast cell line from irinotecan-induced cell death [2]. | Models: Cell culture models (e.g., Jurkat T-lymphocytes, lung fibroblasts). Role: Suggested to act as mitochondrial substrate or direct KATP channel inhibitor [2]. |

Detailed Experimental Protocols for Methyl Pyruvate

Here are methodologies for key experiments cited in the table.

Insulin Secretion in Isolated Pancreatic Islets/Rat Pancreas

This methodology is based on experiments described in the search results [1] [2].

  • 1. Tissue Preparation: Isolate pancreatic islets from rats by collagenase digestion.
  • 2. Perifusion/Batch Incubation:
    • Place islets in a perifusion system or multi-well plates.
    • Equilibrate with a basal buffer without glucose or other secretagogues.
  • 3. Stimulation:
    • Introduce a buffer containing Methyl Pyruvate (e.g., 5-20 mM).
    • Maintain at 37°C while gassing with O₂/CO₂.
  • 4. Sample Collection: Collect effluent from the perifusion system or supernatant from incubation wells at timed intervals.
  • 5. Insulin Measurement: Use Radioimmunoassay (RIA) or ELISA to quantify insulin concentration in the samples.
  • 6. Parallel Assays: Measure membrane potential (with microelectrodes) or cytosolic free calcium concentration (using fluorescent dyes like Fura-2) in parallel experiments.
Asymmetric Hydrogenation to Methyl Lactate

This protocol is derived from catalytic studies [4].

  • 1. Reaction Setup:
    • In an inert atmosphere glove box, place a chiral ruthenium catalyst (e.g., [RuCl₂((R)-BINAP)(DMF)ₙ]) in a pressure vessel.
  • 2. Add Reactants:
    • Add methyl pyruvate and a dry, degassed solvent (e.g., methanol).
  • 3. Hydrogenation:
    • Seal the vessel, remove it from the glove box, and pressurize with H₂ (e.g., 5-50 bar).
    • Stir the reaction mixture at room temperature for a specified time.
  • 4. Reaction Work-up:
    • Release hydrogen pressure carefully after the reaction.
    • Concentrate the reaction mixture under reduced pressure.
  • 5. Analysis:
    • Analyze the product, methyl lactate, for conversion and enantiomeric excess (ee) using methods like Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Biological Pathway and Experimental Workflow

The diagram below visualizes the discussed pathway through which methyl pyruvate influences insulin secretion in pancreatic beta-cells.

G MP Methyl Pyruvate Mitochondria Mitochondria MP->Mitochondria Enters Metabolism FactorX Coupling Factor X (e.g., Metabolite, Redox Signal) Mitochondria->FactorX Produces KATP K_ATP Channel Inhibition FactorX->KATP Triggers Depol Membrane Depolarization KATP->Depol CaInflux Ca²⁺ Influx Depol->CaInflux Insulin Insulin Secretion CaInflux->Insulin

The following flowchart outlines a general experimental workflow for evaluating the effects of alkyl pyruvates in a biological context, such as insulin secretion.

G Start Start: Define Objective (e.g., Assess Impact on Insulin Secretion) Prep Cell/ Tissue Preparation (e.g., Isolate Pancreatic Islets) Start->Prep Equil Equilibration Period (Basal buffer, no stimulants) Prep->Equil Stim Stimulation (Add Alkyl Pyruvate: Methyl vs. Propyl) Equil->Stim Collect Sample Collection (Time-course or endpoint) Stim->Collect Assay Downstream Assays Collect->Assay IA Insulin Assay (RIA/ELISA) Assay->IA EC Electrophysiology (Membrane Potential) Assay->EC Meta Metabolic Analysis (ATP/ADP, Metabolomics) Assay->Meta Analyze Data Analysis & Conclusion IA->Analyze EC->Analyze Meta->Analyze

Research Implications and Future Directions

The lack of data on propyl pyruvate presents a clear opportunity for further research. The established protocols for methyl pyruvate can serve as a template for such comparative studies.

  • Rationale for Comparing Esters: The alkyl chain length in esters can significantly influence their lipophilicity and cell membrane permeability. This compound, with a longer carbon chain than methyl pyruvate, is theoretically more lipophilic. This property could enhance its uptake into cells or alter its interaction with cellular targets, potentially leading to differences in efficacy, potency, or duration of action [5].
  • Proposed Research Path: You can directly utilize the experimental protocols outlined above to test the effects of this compound. A key study would involve comparing methyl and this compound side-by-side in the insulin secretion assay, using the same molar concentrations to determine if the propyl ester shows superior, inferior, or simply different activity profiles.

References

Pyruvate-Related Diagnostic Markers in Clinical Use

Author: Smolecule Technical Support Team. Date: February 2026

While propyl pyruvate itself is not documented, other pyruvate-related compounds are used in diagnostics. The table below summarizes one clinically relevant example:

Marker/Metabolite Biological Fluid Clinical/Diagnostic Use Key Performance Metrics

| Pyruvate Kinase M2 (M2-PK) [1] | Bile | Differentiating malignant from benign biliary strictures. | Sensitivity: 52.9% Specificity: 94.1% AUC: 0.77 | | Pyruvic Acid [2] | Blood | Investigating mitochondrial metabolism; used with lactate to calculate Lactate-to-Pyruvate (L:P) ratio. | Reference Range: 0.08-0.16 mmol/L L:P ratio interpretation is key. |

Experimental Protocols for Marker Validation

For a novel marker like this compound to be considered, it must undergo rigorous analytical validation. Here are standard protocols for related pyruvate assays, which can serve as a template.

Sample Collection and Pre-processing
  • Critical Pre-analytical Handling: For blood pyruvate analysis, collection must be done with special pre-chilled tubes containing a preservative like perchloric acid to prevent metabolite degradation [2].
  • Sample Type: Validation can be performed on various biospecimens, including bile [1], blood [2], and urine [3].
Analytical Measurement Techniques
  • Spectrophotometry: This is a standard method for measuring pyruvic acid. The reaction involves the enzyme lactate dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate. The accompanying decrease in absorbance of NADH at 340 nm is measured and is directly proportional to the pyruvate concentration [2].
  • UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This is a high-sensitivity method used in metabolomics to profile a wide range of metabolites, including pyruvate.
    • Chromatography: Separation is typically done using a C18 column with a mobile phase of water (with 0.1% formic acid) and organic solvent (e.g., acetonitrile/isopropanol) under a gradient elution [3].
    • Mass Spectrometry: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source, operating in positive or negative ion mode [3].
Method Validation Parameters

Any validated clinical assay must demonstrate several performance characteristics, as outlined for pyruvate and ketone body assays [4]:

  • Precision: Measured by within-batch and between-batch coefficients of variation (CVs).
  • Accuracy: The closeness of the measured value to the true value.
  • Measuring Range: The concentration interval where the method provides precise and accurate results.
  • Reference Ranges: Establishment of normal values in a healthy population.

Pathway and Workflow for Diagnostic Development

The following diagram illustrates the general workflow for developing and validating a diagnostic biomarker, integrating concepts from the available research.

start Initial Discovery & Hypothesis sample Sample Collection & Pre-processing start->sample e.g., Metabolomics Study [3] assay Assay Development & Analytical Validation sample->assay Strict pre-analytical protocols [2] clinical Clinical Validation & Performance assay->clinical Determine sensitivity, specificity, AUC [1] result Interpretation & Clinical Application clinical->result Establish diagnostic algorithm [5]

How to Approach Your Research on this compound

Since this compound is not a recognized diagnostic marker, your guide should focus on the pathway to its validation.

  • Focus on the Gap: Clearly state the absence of current data for this compound and position your research as pioneering in this area.
  • Adapt Existing Models: Use the established methodologies for M2-PK and blood pyruvate as a framework for how this compound could be tested. This includes defining the clinical question (e.g., for which disease it is a marker), developing a robust assay (likely via LC-MS), and designing a clinical study to test its performance against a gold standard.
  • Embrace the "Comparison": Your guide can compare the theoretical potential of this compound against existing markers (like M2-PK or lactate-to-pyruvate ratio), highlighting the need for it to meet or exceed current standards for sensitivity, specificity, and clinical utility.

References

×

Physical Description

Colourless to pale yellow liquid; Sweet carmelling, floral aroma

XLogP3

0.9

Density

1.012-1.020 (20°)

UNII

78735J3F50

Other CAS

20279-43-0

Wikipedia

Propyl pyruvate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 02-18-2024

Explore Compound Types